2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885773 | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39515-47-4, 61826-76-4, 52315-06-7 | |
| Record name | α-Cyano-3-phenoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenoxybenzaldehyde cyanohydrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-phenoxyphenyl)glycolonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 39515-47-4): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzaldehyde cyanohydrin, a key chemical intermediate in the synthesis of several commercially important pyrethroid insecticides. This document delves into its chemical and physical properties, provides detailed synthetic protocols, outlines methods for its analytical characterization, and discusses its toxicological profile and safe handling procedures. The information presented herein is intended to be a valuable resource for chemists, researchers, and professionals involved in the fields of agrochemical synthesis, drug development, and organic chemistry.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a nitrile and a hydroxyl group attached to the same carbon, which is further bonded to a 3-phenoxyphenyl moiety.[1] Its chemical structure is a cornerstone for the synthesis of a range of synthetic pyrethroids.[2]
Chemical Structure
Caption: Synthetic pathway from 3-phenoxybenzaldehyde to pyrethroid insecticides.
Synthesis and Purification
The most common method for the synthesis of this compound is the reaction of 3-phenoxybenzaldehyde with a cyanide source. [3]This reaction is a classic example of a cyanohydrin formation.
Experimental Protocol: Synthesis
The following protocol is adapted from a one-pot synthesis of cypermethrin, detailing the in situ formation of this compound. [4] Materials:
-
3-Phenoxybenzaldehyde
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Solvent (e.g., a mixture of water and an organic solvent like tetrahydrofuran or dichloromethane)
-
Acid (for neutralization/workup, e.g., acetic acid)
-
Organic solvent for extraction (e.g., isopropyl ether, dichloromethane)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in an appropriate organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cyanide Addition: A solution of sodium or potassium cyanide in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature (typically between 0-15 °C). [4][5]3. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting aldehyde. The reaction is typically complete within 1-2 hours. [4][5]4. Workup: Upon completion, the reaction mixture is poured into a mixture of ice, water, and a weak acid (e.g., acetic acid) to neutralize any excess cyanide and quench the reaction. [5]5. Extraction: The aqueous phase is extracted multiple times with an organic solvent (e.g., isopropyl ether or dichloromethane). [4][5]6. Washing and Drying: The combined organic phases are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by several methods, including recrystallization or by forming a bisulfite adduct.
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Purification via Bisulfite Adduct:
An alternative purification method involves the formation of a crystalline bisulfite adduct by reacting the crude product with an aqueous solution of sodium bisulfite. [3]This adduct can be isolated by filtration and then decomposed by treatment with a base to regenerate the purified cyanohydrin.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-7.5 ppm. The benzylic proton (CH-OH) would appear as a singlet, and the hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between δ 110-160 ppm. The carbon of the nitrile group (CN) is expected in the region of δ 115-125 ppm, and the carbon bearing the hydroxyl and nitrile groups (CH-OH) would appear around δ 60-70 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometric analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak [M]⁺ at m/z 225, corresponding to the molecular weight of the compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient or isocratic mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings absorb (e.g., 220-280 nm).
-
Gas Chromatography (GC): GC analysis can also be employed for purity assessment. However, it is important to note that cyanohydrins can be thermally labile and may decompose in the hot GC inlet. Therefore, a cool-on-column injection or a derivatization step might be necessary for accurate quantification. A non-polar capillary column (e.g., DB-5 or equivalent) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.
Toxicology and Safety
This compound is a toxic compound and should be handled with appropriate safety precautions.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of a significant class of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the agrochemical and pharmaceutical industries. This technical guide provides a detailed and practical resource to support these endeavors, emphasizing both scientific integrity and safety.
References
- BenchChem. (2025). Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde.
- ChemBK. (n.d.). (S)-m-phenoxybenzaldehyde cyanohydrin.
- ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis.
- ChemicalBook. (2024). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4.
- Guidechem. (n.d.). 3-PHENOXYBENZALDEHYDE CYANOHYDRIN, 70 WT% SOLUTION IN ETHER 39515-47-4 wiki.
- Wikipedia. (n.d.). 3-Phenoxymandelonitrile.
- ChemBK. (n.d.). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN.
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- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry.
- Cole-Parmer. (n.d.). 3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether.
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- PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-.
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- BLDpharm. (n.d.). 39515-47-4|this compound.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
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An In-depth Technical Guide to 3-Phenoxybenzaldehyde Cyanohydrin: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenoxybenzaldehyde cyanohydrin, systematically named (RS)-α-hydroxy-3-phenoxybenzeneacetonitrile, is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of a significant class of synthetic pyrethroid insecticides.[1][2] This guide offers a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, reaction mechanisms, and key applications, providing a critical resource for professionals in agrochemical research, medicinal chemistry, and organic synthesis.
Physicochemical Properties
3-Phenoxybenzaldehyde cyanohydrin is typically encountered as a viscous, oily liquid, often pale yellow in color.[3][4] While some sources allude to a crystalline form of its enantiomers, a definitive melting point for the racemic mixture is not consistently reported in the literature, with many databases listing it as "N/A".[5] The compound is soluble in a range of organic solvents, including benzene, toluene, ethyl acetate, n-hexane, chloroform, and methanol.[2][4]
The table below summarizes the key physicochemical properties of 3-Phenoxybenzaldehyde cyanohydrin.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [5] |
| Molecular Weight | 225.24 g/mol | [5] |
| CAS Number | 52315-06-7 (racemate), 61826-76-4 ((S)-enantiomer) | [3][5] |
| Appearance | Oily liquid, clear pale yellow | [3][4] |
| Density | 1.220 ± 0.06 g/cm³ (predicted) | [2] |
| Boiling Point | 399.8 ± 32.0 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 195.6 °C | [5] |
| Refractive Index | 1.607 | [2] |
| Solubility | Soluble in benzene, toluene, ethyl acetate, n-hexane, chloroform, methanol | [2][4] |
Spectroscopic Data
Detailed spectroscopic data for 3-Phenoxybenzaldehyde cyanohydrin is not widely published in publicly accessible databases. However, a US patent for the (S)-enantiomer reports the following characteristic ¹H NMR peaks in deuterochloroform:
-
3.25 ppm: Attributed to the hydroxyl proton (-OH).
-
5.42 ppm: Assigned to the methine proton (-CH(OH)CN).[1]
Further characterization would typically involve ¹³C NMR, FT-IR, and mass spectrometry to confirm the structure and purity. The FT-IR spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), nitrile (-C≡N), and ether (C-O-C) functional groups.
Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin
The synthesis of 3-Phenoxybenzaldehyde cyanohydrin is primarily achieved through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-phenoxybenzaldehyde. This reaction can be catalyzed by either a base or an acid and can be performed using various cyanide sources.
General Reaction Scheme
Caption: General synthesis of 3-Phenoxybenzaldehyde cyanohydrin.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol outlines a general procedure for the synthesis of 3-Phenoxybenzaldehyde cyanohydrin.
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A weak acid (e.g., acetic acid) or a bisulfite adduct for in-situ generation of HCN
-
Diethyl ether or other suitable organic solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide or potassium cyanide.
-
Cool the flask containing the aldehyde solution in an ice bath.
-
Slowly add the cyanide solution to the stirred aldehyde solution using a dropping funnel.
-
After the addition is complete, slowly add a weak acid (e.g., acetic acid) to the reaction mixture to generate hydrocyanic acid in situ. The pH should be maintained in a slightly acidic to neutral range to favor the cyanohydrin formation.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Phenoxybenzaldehyde cyanohydrin as an oil.
Purification:
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[1]
Reaction Mechanism: Base-Catalyzed Cyanohydrin Formation
The formation of 3-Phenoxybenzaldehyde cyanohydrin is a classic example of a nucleophilic addition reaction to a carbonyl group. The reaction is typically base-catalyzed, which serves to generate the cyanide anion (CN⁻), a potent nucleophile.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which is typically a water molecule or the hydrocyanic acid (HCN) formed in situ. This step regenerates the hydroxide or cyanide ion, which can then catalyze another reaction cycle.
Caption: Mechanism of base-catalyzed cyanohydrin formation.
Applications in Pyrethroid Synthesis
The primary and most significant application of 3-Phenoxybenzaldehyde cyanohydrin is as a crucial building block in the manufacture of synthetic pyrethroid insecticides.[1][2] The presence of the α-cyano group in the alcohol moiety of these esters significantly enhances their insecticidal activity.
Key pyrethroids derived from 3-Phenoxybenzaldehyde cyanohydrin include:
-
Cypermethrin: A broad-spectrum insecticide used in agriculture and for public health pest control.[6]
-
Fenvalerate and Esfenvalerate: Used to control a wide range of pests, particularly in agriculture.[2]
-
Deltamethrin: A potent insecticide used in crop protection and for malaria control.[2]
-
Flumethrin: Used as a veterinary acaricide.[3]
The synthesis of these pyrethroids involves the esterification of the hydroxyl group of 3-Phenoxybenzaldehyde cyanohydrin with a suitable carboxylic acid or its derivative, typically an acid chloride.
Workflow for Pyrethroid Synthesis
Caption: A generalized one-pot workflow for the synthesis of pyrethroid insecticides.
Safety and Handling
3-Phenoxybenzaldehyde cyanohydrin is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[5] Contact with acids can release highly toxic hydrogen cyanide gas.[6] Therefore, personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when working with this chemical.
Conclusion
3-Phenoxybenzaldehyde cyanohydrin is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of some of the most effective and widely used pyrethroid insecticides. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for chemists and researchers working in this field. This guide provides a foundational knowledge base to support further research and development involving this important molecule.
References
- (S) α-Cyano-3-phenoxy-benzyl alcohol.
-
(S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN - ChemBK. [Link]
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Cas 52315-06-7, 3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem. [Link]
-
Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis - ResearchGate. [Link]
- Enzymatic process for the preparation of (S)
-
nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis - Doc Brown's Chemistry. [Link]
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Nucleophilic Addition reactions - BYJU'S. [Link]
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19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax. [Link]
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ATR-FTIR spectrum of the surface product identified by the GC-MS 3-phenoxybenzaldehyde (3-PBA). - ResearchGate. [Link]
-
Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II) - The Royal Society of Chemistry. [Link]
-
3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. [Link]
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19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]
-
Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. [Link]
-
The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. [Link]
- Purification process for 3-phenoxybenzaldehyde - Google P
- Enantiomeric enrichment of cyanohydrins - Google P
-
Product information, 3-Phenoxybenzaldehyde cyanohydrin - P&S Chemicals. [Link]
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3-Phenoxymandelonitrile molecular structure and characterization
An In-depth Technical Guide to the Molecular Structure and Characterization of 3-Phenoxymandelonitrile
Abstract
3-Phenoxymandelonitrile, a key chiral intermediate in the synthesis of highly effective pyrethroid insecticides like deltamethrin and esfenvalerate, possesses a unique molecular architecture that necessitates precise and comprehensive characterization.[1] This guide provides an in-depth exploration of the structural elucidation and analytical characterization of 3-phenoxymandelonitrile. We delve into the synergistic application of advanced spectroscopic and crystallographic techniques, explaining the causality behind methodological choices. This document is intended for researchers, chemists, and quality control specialists in the fields of agrochemicals, pharmaceuticals, and fine chemical synthesis, offering field-proven insights and robust, self-validating protocols.
Introduction: The Significance of a Chiral Cyanohydrin
3-Phenoxymandelonitrile, systematically named (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile for its most common enantiomer, is a cyanohydrin of significant industrial importance.[1] Its structure is defined by a central chiral carbon atom bonded to four distinct functional groups: a hydroxyl group, a cyano (nitrile) group, a hydrogen atom, and a 3-phenoxyphenyl substituent. This chirality is pivotal, as the biological activity of the final pyrethroid products is often highly dependent on a specific stereoisomer.
The molecule's efficacy as a synthetic precursor is enhanced by the presence of the 3-phenoxy group and the nitrile functionality.[1] Consequently, rigorous verification of its molecular structure, confirmation of stereochemical purity, and quantification of impurities are critical checkpoints in the manufacturing process. This guide outlines the definitive analytical workflow for achieving this.
Overview of Synthetic Pathways
Understanding the synthesis of 3-phenoxymandelonitrile provides essential context for its characterization, as the chosen route dictates the potential impurity profile. The most common approach involves the hydrocyanation of 3-phenoxybenzaldehyde.[2]
Two primary methodologies are employed:
-
Direct Cyanation: This involves reacting 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide (NaCN) or acetone cyanohydrin, often catalyzed.[1]
-
Enzymatic Resolution: To achieve high enantiomeric purity, enzymatic methods are frequently used. This can involve the stereoselective hydrolysis of a racemic acetate ester of the cyanohydrin using a lipase, or the enantioselective synthesis from the aldehyde using an (S)-hydroxynitrile lyase.[1][3]
A generalized workflow for the synthesis is depicted below. The critical role of analytical characterization is to confirm the successful formation of the desired product and to identify any unreacted starting materials or byproducts.
Caption: Generalized synthetic workflow for 3-Phenoxymandelonitrile.
Core Structural & Physicochemical Properties
A foundational step in characterization is understanding the molecule's basic properties.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁NO₂ | [1] |
| Molar Mass | 225.25 g·mol⁻¹ | [1] |
| IUPAC Name | Hydroxy(3-phenoxyphenyl)acetonitrile | [1] |
| CAS Number | 61826-76-4 | [1] |
| Appearance | Varies; often a solid or viscous oil | - |
Spectroscopic Characterization: A Multi-Technique Approach
No single technique provides a complete structural picture. The synergy between NMR, IR, and Mass Spectrometry is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides information on the chemical environment, number, and connectivity of ¹H and ¹³C nuclei.[4]
Caption: Standard experimental workflow for NMR analysis.
The proton NMR spectrum provides a unique fingerprint based on the molecule's structure.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.50 | Multiplet | 9H | Ar-H | Protons on the two aromatic rings exhibit complex splitting patterns due to their varied electronic environments. |
| ~5.50 | Singlet | 1H | -CH (OH)CN | The methine proton is adjacent to electron-withdrawing groups (OH, CN) and an aromatic ring, shifting it downfield. It has no adjacent protons, appearing as a singlet. |
| ~3.50 - 4.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, resulting in a broad signal. Its chemical shift can vary with concentration and solvent. |
The proton-decoupled ¹³C NMR spectrum should reveal all 14 unique carbon atoms. Key expected signals include:
-
Aromatic Carbons (C): Multiple signals between δ 115-160 ppm.
-
Nitrile Carbon (-C≡N): A characteristic signal around δ 118-125 ppm.
-
Methine Carbon (-CH(OH)CN): A signal in the δ 60-70 ppm range, shifted downfield by the attached oxygen and nitrile group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups by measuring the vibrations of bonds. It is particularly useful for confirming the key structural motifs of 3-phenoxymandelonitrile.
Caption: Standard experimental workflow for FTIR-ATR analysis.
The IR spectrum provides a clear diagnostic checklist for the molecule's functional groups.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Broad, Strong | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2260 - 2220 | Sharp, Medium | C≡N stretch | Nitrile (-CN) |
| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1240 | Strong | C-O stretch | Aryl Ether |
| ~1100 | Strong | C-O stretch | Alcohol |
The sharp, medium-intensity peak around 2240 cm⁻¹ is highly diagnostic for the nitrile group.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.[8][9] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Molecular Ion (M⁺): For C₁₄H₁₁NO₂, the expected monoisotopic mass is approximately 225.08 Da. A peak at m/z = 225 would correspond to the intact molecule.
-
Key Fragmentation Pathways:
-
Loss of HCN: A common fragmentation for cyanohydrins is the loss of hydrogen cyanide, leading to a fragment at [M-27]⁺.
-
Cleavage of the Ether Bond: Fragmentation at the ether linkage can produce ions corresponding to the phenoxy group or the mandelonitrile portion of the molecule.
-
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional atomic arrangement and, crucially, the absolute stereochemistry of a chiral center, single-crystal X-ray crystallography is the definitive method.[10]
The process involves three main stages:[10]
-
Crystallization: Growing a high-quality single crystal of 3-phenoxymandelonitrile, which can be the most challenging step.
-
Data Collection: Mounting the crystal and irradiating it with a monochromatic X-ray beam to produce a diffraction pattern.[11]
-
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the unit cell, from which atomic positions, bond lengths, and bond angles are determined.
This technique provides the ultimate proof of structure and is invaluable for validating the enantiopurity of samples produced via asymmetric synthesis.
Safety and Handling Protocols
3-Phenoxymandelonitrile is a cyanohydrin and must be handled with extreme caution due to its toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas.[1][12]
GHS Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]
Core Safety Requirements:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas.[13] An eyewash station and safety shower must be immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[13] Never work alone.[13] Avoid exposure to acids, strong bases, or moisture, as these can accelerate decomposition to HCN.[12][15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, separate from acids and oxidizing agents.[15]
Conclusion
The comprehensive characterization of 3-phenoxymandelonitrile is a multi-faceted process that relies on the logical and synergistic application of modern analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation logic. For absolute structural and stereochemical confirmation, X-ray crystallography remains the gold standard. Adherence to stringent safety protocols is paramount when handling this toxicologically significant intermediate. This integrated analytical approach ensures the identity, purity, and quality of 3-phenoxymandelonitrile, safeguarding the integrity of downstream manufacturing processes for vital pyrethroid-based products.
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3-Phenoxymandelonitrile - Wikipedia. [Link]
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Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases. ResearchGate. [Link]
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Material Safety Data Sheet - Acetone cyanohydrin. Cole-Parmer. [Link]
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Material Safety Data Sheet - Acetone Cyanohydrin. INEOS. [Link]
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Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]
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Hazard Summary: Acetone Cyanohydrin. New Jersey Department of Health. [Link]
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International Chemical Safety Cards (ICSC): Acetone Cyanohydrin. Inchem. [Link]
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¹H NMR Spectroscopy. [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PubMed. [Link]
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A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. National Institutes of Health. [Link]
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IR spectra practice. Khan Academy. [Link]
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Infrared Spectroscopy (IR). [Link]
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X-ray crystallography - Wikipedia. [Link]
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NMR Spectroscopy. University of Calgary. [Link]
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IR spectra practice (video). Khan Academy. [Link]
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Protein crystallography: the human genome in 3-D. Physics World. [Link]
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Synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the production of synthetic pyrethroid insecticides.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the chemical theory, mechanistic pathways, a robust experimental protocol, and critical safety considerations for the preparation of this valuable cyanohydrin from 3-phenoxybenzaldehyde. The guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the synthesis for reproducibility and optimization.
Introduction: Significance and Applications
This compound, also known as 3-phenoxybenzaldehyde cyanohydrin or 3-phenoxymandelonitrile, is a pivotal precursor in the synthesis of a significant class of modern insecticides.[1][4][5] Specifically, its chiral (S)-enantiomer is a crucial building block for the manufacture of potent pyrethroids such as Deltamethrin, Esfenvalerate, and Flumethrin.[1][6] These insecticides are widely utilized in agriculture and public health for their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals. The molecular architecture of this compound, featuring a hydroxyl group and a nitrile on the same carbon, provides a versatile handle for subsequent chemical transformations, primarily esterification, to yield the final active insecticidal compounds.
Reaction Mechanism and Theoretical Framework
The synthesis of this compound from 3-phenoxybenzaldehyde is a classic example of nucleophilic addition to a carbonyl group, specifically, the formation of a cyanohydrin. The reaction proceeds via the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde.
Base-Catalyzed Cyanohydrin Formation
The reaction is typically base-catalyzed. While hydrocyanic acid (HCN) can be used, it is a weak acid and therefore a poor source of the required cyanide nucleophile. The addition of a base, such as sodium hydroxide or potassium hydroxide, or the use of a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), significantly increases the concentration of the cyanide anion, thereby accelerating the reaction.
The mechanism can be described in two primary steps:
-
Nucleophilic Attack: The cyanide anion attacks the partially positive carbonyl carbon of 3-phenoxybenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The resulting alkoxide intermediate is a strong base and abstracts a proton from a proton source in the reaction mixture, such as water or undissociated HCN, to yield the final cyanohydrin product and regenerate the cyanide catalyst.
dot digraph "Cyanohydrin Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} mendot
Caption: Base-catalyzed mechanism of cyanohydrin formation.
Stereochemistry
The cyanohydrin formation from 3-phenoxybenzaldehyde results in the creation of a new chiral center at the carbon bearing the hydroxyl and nitrile groups. In the absence of a chiral catalyst or auxiliary, the reaction produces a racemic mixture of (R)- and (S)-enantiomers. For the synthesis of stereospecific pyrethroids, the (S)-enantiomer is desired. This can be achieved through several strategies:
-
Enzymatic Synthesis: The use of hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective addition of cyanide to the aldehyde, yielding the (S)-cyanohydrin with high enantiomeric excess.[7]
-
Chiral Catalysis: Asymmetric hydrocyanation can be achieved using chiral catalysts, such as cyclic dipeptides.
-
Chiral Resolution: The racemic mixture can be resolved into its constituent enantiomers through classical methods or enzymatic kinetic resolution of a derivatized intermediate, such as the corresponding acetate ester.[1]
Experimental Protocol: Racemic Synthesis
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of racemic this compound. This procedure is designed to be self-validating through careful control of reaction parameters and thorough work-up and purification steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Phenoxybenzaldehyde | ≥98% | Standard Chemical Supplier | --- |
| Sodium Cyanide (NaCN) | ≥97% | Standard Chemical Supplier | EXTREMELY TOXIC |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Chemical Supplier | --- |
| Deionized Water | --- | --- | --- |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Chemical Supplier | For pH adjustment |
| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | Standard Chemical Supplier | For pH adjustment |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Standard Chemical Supplier | For drying |
| Round-bottom flask | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| pH paper or pH meter | --- | --- | --- |
Step-by-Step Procedure
WARNING: This procedure involves the use of sodium cyanide, which is a highly toxic substance. All operations involving sodium cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.050 mol) of 3-phenoxybenzaldehyde in 50 mL of dichloromethane.
-
Cyanide Solution Preparation: In a separate beaker, carefully dissolve 2.7 g (0.055 mol) of sodium cyanide in 50 mL of deionized water. Caution: This solution is highly toxic and corrosive.
-
Reaction Initiation: Cool the 3-phenoxybenzaldehyde solution to 0-5 °C using an ice-water bath. Slowly add the aqueous sodium cyanide solution to the stirred aldehyde solution over a period of 30 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Work-up - Phase Separation: Transfer the biphasic reaction mixture to a separatory funnel. Separate the organic (lower) layer.
-
Work-up - Extraction: Extract the aqueous layer with two 25 mL portions of dichloromethane. Combine all organic layers.
-
Work-up - Washing: Wash the combined organic phase sequentially with:
-
50 mL of 2 M hydrochloric acid (to neutralize any remaining cyanide).
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution.
-
50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a viscous oil or low-melting solid.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];
} mendot
Caption: Experimental workflow for the synthesis.
Expected Yield and Product Characterization
-
Yield: Typical yields for this reaction range from 85-95% after purification.
-
Appearance: A clear, colorless to pale yellow viscous oil or a low-melting solid.[8]
-
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.60-7.00 (m, 9H, Ar-H), 5.50 (s, 1H, CH(OH)CN), 3.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 157.5, 156.0, 136.0, 130.0, 129.9, 124.5, 121.0, 119.5, 119.0, 117.0, 64.0.
-
FTIR (neat): ν (cm⁻¹) 3400 (br, O-H), 3060 (Ar C-H), 2250 (w, C≡N), 1580, 1480 (C=C).
-
Safety and Hazard Management
The paramount safety concern in this synthesis is the use of sodium cyanide. Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide gas, which is extremely toxic and flammable, is liberated upon acidification of cyanide solutions.
4.1. Mandatory Safety Precautions
-
Fume Hood: All manipulations of solid sodium cyanide and its solutions must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty nitrile gloves are mandatory. Consider double-gloving.
-
Avoid Acids: Never store acids in the same fume hood where cyanide reactions are being performed. The work-up procedure involving acidification must be carried out with extreme caution.
-
Waste Disposal: All cyanide-containing waste (liquid and solid) must be collected in a designated, labeled container. The waste should be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate before disposal.
-
Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit available and ensuring all personnel are trained in its use and in emergency procedures for cyanide exposure.
Conclusion
The synthesis of this compound from 3-phenoxybenzaldehyde is a well-established and efficient chemical transformation. This guide has provided a detailed protocol grounded in the fundamental principles of nucleophilic addition reactions. By understanding the reaction mechanism, adhering strictly to the experimental procedure, and prioritizing the critical safety measures outlined, researchers can confidently and safely produce this important chemical intermediate. The versatility of the cyanohydrin functional group ensures its continued relevance in the development of agrochemicals and other fine chemicals.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). 3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
-
PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
- U.S. Patent No. 6,225,095 B1. (2001). Enzymatic process for the preparation of (S)-cyanohydrins. Google Patents.
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- 4. This compound | 39515-47-4 | FH140790 [biosynth.com]
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- 6. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4 [chemicalbook.com]
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CAS 39515-47-4 safety data sheet and handling precautions
To Researchers, Scientists, and Drug Development Professionals:
It is with a primary focus on scientific accuracy and safety that we must first address a critical discrepancy identified in the initial query. The request for an in-depth technical guide on the safety and handling of 3-(2-Bromo-6-fluorophenyl)propan-1-amine under CAS number 39515-47-4 has revealed a mismatch between the chemical name and its assigned CAS identifier.
Our verification process has conclusively shown that CAS number 39515-47-4 is authoritatively assigned to the compound 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , also known as 3-Phenoxybenzaldehyde cyanohydrin. This is a chemically distinct molecule from the one specified in the topic.
Furthermore, a thorough search for "3-(2-Bromo-6-fluorophenyl)propan-1-amine" in comprehensive chemical databases, including PubChem and commercial supplier listings, did not yield a definitive and registered CAS number for this specific structure. While several related derivatives and isomers exist with their own unique CAS numbers, such as 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol (CAS 1602558-90-6), none correspond directly to the requested chemical name.
The Importance of Accurate Chemical Identification in Safety Protocols
The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific chemical substance. The integrity of any safety protocol, handling procedure, or toxicological assessment rests entirely on the correct pairing of a chemical with its designated CAS number. Extrapolating safety data from one compound to another, even with a similar name, is scientifically unsound and poses a significant safety risk in a laboratory or manufacturing environment.
Given this fundamental discrepancy, and the absence of a verifiable CAS number for "3-(2-Bromo-6-fluorophenyl)propan-1-amine," it is not possible to provide the requested in-depth technical guide. Constructing such a guide without a specific and accurate Safety Data Sheet (SDS) and validated toxicological data would be speculative and could lead to unsafe handling practices.
Recommendation and Path Forward
We strongly advise a re-verification of the chemical name and its associated CAS number. If "3-(2-Bromo-6-fluorophenyl)propan-1-amine" is indeed the compound of interest, we recommend consulting internal synthesis records or the original supplier to obtain the correct CAS number. Once an accurate CAS number is identified, a comprehensive and reliable safety and handling guide can be developed.
If, however, the interest is in the compound registered under CAS 39515-47-4, we can proceed with generating a detailed guide for This compound .
Our commitment is to provide information that is not only technically sound but also upholds the highest standards of safety and scientific integrity. We believe that highlighting this discrepancy is the most responsible and helpful course of action.
A Comprehensive Spectroscopic and Structural Elucidation of 3-Phenoxymandelonitrile: A Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxymandelonitrile (α-hydroxy-3-phenoxybenzeneacetonitrile), a key intermediate in the synthesis of pyrethroid insecticides. Aimed at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates theoretical principles with practical, field-proven insights into data acquisition and interpretation, ensuring a thorough understanding of the molecule's structural features.
Introduction: The Significance of 3-Phenoxymandelonitrile
3-Phenoxymandelonitrile is a crucial chiral building block in the synthesis of several commercially important pyrethroid insecticides, such as deltamethrin and esfenvalerate. The stereochemistry at the α-carbon is critical for the biological activity of the final insecticidal product. Therefore, unambiguous characterization of this intermediate is paramount for process control and the synthesis of enantiomerically pure target molecules. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools for confirming the identity, purity, and structure of 3-Phenoxymandelonitrile. This guide will delve into the characteristic spectral features of this molecule, providing a foundational understanding for its analysis.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 3-Phenoxymandelonitrile.
Figure 1: Molecular Structure of 3-Phenoxymandelonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Theoretical Principles of NMR
¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. Furthermore, spin-spin coupling between neighboring non-equivalent protons results in the splitting of NMR signals, revealing information about the connectivity of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Sample Purity: Ensure the 3-Phenoxymandelonitrile sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[1]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1][2]
-
Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent within a clean NMR tube to a height of approximately 4-5 cm.[1] Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality.[2]
Instrumental Parameters:
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[1]
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A wider spectral width (~200-240 ppm) and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Data Interpretation and Structural Assignment
The expected ¹H and ¹³C NMR spectral data for 3-Phenoxymandelonitrile are presented below. The interpretation is based on established chemical shift ranges and coupling patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Phenoxymandelonitrile in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | 6.90 - 7.50 | Multiplet | 9H | - |
| CH-OH | 5.50 | Singlet | 1H | - |
| OH | ~3.5 (broad) | Singlet | 1H | - |
¹H NMR Analysis:
-
Aromatic Region (6.90 - 7.50 ppm): The nine protons on the two phenyl rings are expected to resonate in this region as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern and the electronic effects of the phenoxy and cyanohydrin groups.
-
Methine Proton (5.50 ppm): The proton on the α-carbon (CH-OH) is expected to appear as a singlet. Its proximity to the electron-withdrawing cyano and hydroxyl groups, as well as the phenyl ring, will shift it downfield.
-
Hydroxyl Proton (~3.5 ppm): The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can be concentration and temperature-dependent.
Figure 2: ¹H NMR Chemical Shift Regions for 3-Phenoxymandelonitrile.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Phenoxymandelonitrile in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 157.0 |
| Aromatic C-H | 118.0 - 135.0 |
| Aromatic C-C | 138.0 |
| C≡N | 118.0 |
| C-OH | 63.0 |
¹³C NMR Analysis:
-
Aromatic Carbons (118.0 - 157.0 ppm): The twelve aromatic carbons will appear in this region. The carbons directly attached to the oxygen atom (C-O) will be the most downfield due to the deshielding effect of the oxygen. The quaternary carbons will generally have weaker signals.
-
Nitrile Carbon (118.0 ppm): The carbon of the cyano group (C≡N) typically resonates in this region.
-
Methine Carbon (63.0 ppm): The α-carbon (C-OH) is shifted downfield due to the attached electronegative oxygen and cyano groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Theoretical Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The frequency of vibration depends on the bond strength and the masses of the bonded atoms. Thus, characteristic absorption bands in an IR spectrum can be correlated with the presence of specific functional groups.
Experimental Protocol: Acquiring an IR Spectrum
A common method for analyzing solid samples is using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.
-
Sample Preparation: A small amount of the 3-Phenoxymandelonitrile sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Functional Group Identification
Table 3: Characteristic IR Absorption Bands for 3-Phenoxymandelonitrile
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3400 - 3200 | Strong, Broad |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp |
| C=C (aromatic) | 1600 - 1450 | Medium |
| C-O (ether/alcohol) | 1250 - 1000 | Strong |
IR Spectrum Analysis:
-
O-H Stretch (3400 - 3200 cm⁻¹): A strong and broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[3][4][5]
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of peaks in this area confirms the aromatic C-H bonds.
-
Nitrile C≡N Stretch (2260 - 2240 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the cyano group. This is a highly diagnostic peak as few other functional groups absorb in this "quiet" region of the spectrum.[5]
-
Aromatic C=C Stretch (1600 - 1450 cm⁻¹): Multiple sharp bands of variable intensity in this region are indicative of the carbon-carbon double bonds within the phenyl rings.
-
C-O Stretch (1250 - 1000 cm⁻¹): Strong absorptions in this fingerprint region are expected for both the ether linkage and the alcohol C-O bond.
Figure 3: Key Diagnostic Regions in the IR Spectrum of 3-Phenoxymandelonitrile.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Theoretical Principles of MS
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), and the resulting spectrum shows the relative abundance of each ion.
Experimental Protocol: Acquiring a Mass Spectrum
A common setup involves introducing the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Sample Introduction: A small amount of the sample is vaporized and introduced into the ion source of the mass spectrometer.
-
Ionization: The vaporized molecules are ionized, typically by electron impact at 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion at a specific m/z is measured by a detector.
Data Interpretation and Fragmentation Analysis
The mass spectrum of 3-Phenoxymandelonitrile is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.
Molecular Weight: C₁₄H₁₁NO₂ = 225.24 g/mol
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺•) at m/z 225: The presence of this peak confirms the molecular weight of the compound.
-
Loss of HCN (m/z 198): A common fragmentation pathway for cyanohydrins is the loss of a neutral hydrogen cyanide molecule.
-
Formation of the 3-Phenoxybenzoyl Cation (m/z 197): Cleavage of the C-C bond between the α-carbon and the cyano group can lead to the formation of this stable cation.
-
Formation of the Phenoxy Cation (m/z 93): Cleavage of the ether bond can result in the formation of a phenoxy radical and a C₇H₄NO⁺ cation, or a phenoxy cation.
-
Formation of the Phenyl Cation (m/z 77): Further fragmentation of the phenoxy group can lead to the formation of the phenyl cation.
Figure 4: Proposed Mass Spectrometry Fragmentation Pathway for 3-Phenoxymandelonitrile.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-Phenoxymandelonitrile. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups, including the hydroxyl, cyano, and aromatic rings. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.
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The Crucial Nexus: A Technical Guide to the Discovery and History of 3-Phenoxybenzaldehyde Cyanohydrin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxybenzaldehyde cyanohydrin, a seemingly modest molecule, holds a pivotal position in the annals of agricultural chemistry. Its emergence is intrinsically linked to the development of synthetic pyrethroid insecticides, a dominant class of crop protection agents. This guide illuminates the historical context of its discovery, driven by the quest for potent and photostable insecticides. We will delve into the chemical and enzymatic synthesis methodologies that have evolved for its production, providing detailed protocols and exploring the causality behind experimental choices. The significance of stereochemistry in its biological activity will be a central theme, culminating in an understanding of why this cyanohydrin became an indispensable building block for some of the most effective insecticides in modern agriculture.
The Genesis: A Quest for a Better Insecticide
The story of 3-phenoxybenzaldehyde cyanohydrin begins not with its own discovery, but with the limitations of a natural insecticide. For centuries, pyrethrum, an extract from the flowers of Chrysanthemum cinerariifolium, was used as a potent insect killer.[1] The active ingredients, known as pyrethrins, were characterized by their rapid "knockdown" effect on insects and low toxicity to mammals. However, their poor stability in sunlight severely limited their agricultural applications.[1][2]
The mid-20th century witnessed a surge in the development of synthetic insecticides, but concerns over their environmental persistence and toxicity, exemplified by compounds like DDT, spurred researchers to find safer and more effective alternatives. Inspired by the natural pyrethrins, chemists embarked on a journey to synthesize analogues that retained their desirable properties while overcoming their limitations.
A pivotal figure in this endeavor was Dr. Michael Elliott and his team at Rothamsted Research in the United Kingdom.[3][4] Their work in the 1960s and 1970s led to the development of the first and second generations of synthetic pyrethroids.[2][3] The breakthrough came with the realization that modifying the alcohol component of the pyrethrin ester structure could enhance photostability. This led to the creation of compounds like permethrin, cypermethrin, and the exceptionally potent deltamethrin in the 1970s.[1][3][5] These second-generation pyrethroids shared a common structural feature: the α-cyano-3-phenoxybenzyl alcohol moiety. The precursor to this crucial component is 3-phenoxybenzaldehyde and its corresponding cyanohydrin.
The Keystone Intermediate: 3-Phenoxybenzaldehyde
The synthesis of the pyrethroid insecticides that revolutionized crop protection necessitated a reliable and efficient route to 3-phenoxybenzaldehyde. While a singular "discovery" of this aldehyde is not prominently documented, its synthesis became a critical industrial endeavor. Two classical methods have been widely employed for its preparation:
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, provides a robust method for forming the diaryl ether bond in 3-phenoxybenzaldehyde.[6][7] This reaction typically involves the coupling of an aryl halide with a phenoxide.
Conceptual Workflow of Ullmann Condensation:
Caption: Ullmann condensation for 3-phenoxybenzaldehyde synthesis.
Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation
-
Reactants: m-Hydroxybenzaldehyde, bromobenzene, anhydrous potassium carbonate, and a copper catalyst.
-
Solvent: A high-boiling polar solvent such as dimethylformamide (DMF).
-
Procedure: a. m-Hydroxybenzaldehyde is reacted with potassium carbonate in DMF to form the potassium phenoxide. b. Bromobenzene and the copper catalyst are added to the reaction mixture. c. The mixture is heated to facilitate the condensation reaction. d. Upon completion, the product is isolated and purified, typically by distillation under reduced pressure.[8]
Sommelet Reaction
The Sommelet reaction offers an alternative pathway, converting a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[9][10] This method is particularly useful for synthesizing aromatic aldehydes.
Conceptual Workflow of the Sommelet Reaction:
Caption: Sommelet reaction for 3-phenoxybenzaldehyde synthesis.
Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via the Sommelet Reaction
-
Reactants: 3-Phenoxybenzyl chloride, hexamethylenetetramine.
-
Solvent: A mixture of glacial acetic acid and water.[11]
-
Procedure: a. 3-Phenoxybenzyl chloride is reacted with hexamine in aqueous acetic acid under reflux to form a quaternary ammonium salt.[11] b. Concentrated hydrochloric acid is then added, and reflux is continued to hydrolyze the intermediate to the aldehyde.[11] c. The product is extracted with an organic solvent and purified.[11]
The Birth of the Cyanohydrin: Chemical and Enzymatic Pathways
The conversion of 3-phenoxybenzaldehyde to its cyanohydrin is the critical step that introduces the α-cyano group, a key feature for the enhanced insecticidal activity of second-generation pyrethroids. This transformation can be achieved through both traditional chemical methods and more refined enzymatic processes.
Chemical Synthesis: The Advent of Phase-Transfer Catalysis
The direct addition of hydrogen cyanide (HCN) to an aldehyde is a reversible reaction. To drive the reaction towards the formation of the cyanohydrin, a basic catalyst is required to generate the nucleophilic cyanide ion (CN⁻).[12] However, the use of highly toxic and volatile HCN presents significant safety challenges.
A significant advancement in cyanohydrin synthesis was the application of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a cyanide salt and an organic solution of the aldehyde). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the aldehyde.[13][14]
Mechanism of Phase-Transfer Catalyzed Cyanohydrin Formation:
Caption: Phase-transfer catalysis in cyanohydrin synthesis.
Experimental Protocol: One-Pot Synthesis of Cypermethrin via in situ Cyanohydrin Formation
This protocol illustrates the in situ formation of 3-phenoxybenzaldehyde cyanohydrin and its immediate esterification to produce the insecticide cypermethrin.[1]
-
Reactants: 3-Phenoxybenzaldehyde, sodium cyanide, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride).[1]
-
Solvent: Anhydrous tetrahydrofuran (THF) and dichloromethane.[1]
-
Procedure: a. A solution of sodium cyanide in water is prepared. b. A mixture of 3-phenoxybenzaldehyde in THF is cooled in an ice bath.[1] c. The sodium cyanide solution is added dropwise to form the cyanohydrin intermediate in situ. d. The DV-acyl chloride is then added to the reaction mixture, leading to the esterification of the cyanohydrin to form cypermethrin.[1] e. The product is worked up and purified.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Phenoxybenzaldehyde | 198.22 | 7.00 g | 0.035 |
| Sodium Cyanide | 49.01 | 1.80 g | 0.037 |
| DV-acyl chloride | 249.52 | 9.18 g | 0.037 |
Table 1: Representative quantitative data for the one-pot synthesis of cypermethrin.[1]
Enzymatic Synthesis: The Rise of Hydroxynitrile Lyases (HNLs)
A significant leap in the synthesis of cyanohydrins, particularly with control over stereochemistry, came with the use of hydroxynitrile lyases (HNLs) .[15][16] These enzymes catalyze the reversible addition of HCN to aldehydes and ketones.[17] The major advantage of HNLs is their ability to produce enantiomerically pure cyanohydrins, which is crucial as the insecticidal activity of many pyrethroids resides in a single stereoisomer.[18] For instance, the (S)-enantiomer of 3-phenoxybenzaldehyde cyanohydrin is a key precursor for the potent insecticides deltamethrin and esfenvalerate.[3][19]
The enzymatic reaction offers several benefits over chemical synthesis, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, which aligns with the principles of green chemistry.[18]
Comparison of Chemical and Enzymatic Synthesis of Chiral Cyanohydrins
| Parameter | Chemical Synthesis (e.g., Ti-salen catalyzed) | Enzymatic Synthesis (HNL catalyzed) |
| Enantioselectivity (ee%) | Up to 96% | >99% |
| Yield | High (variable) | ~93% |
| Reaction Conditions | Often requires low temperatures | Mild (e.g., 5°C) |
| Catalyst | Chiral metal complexes | Immobilized enzymes |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN), acyl cyanides | Hydrogen cyanide (HCN) |
Table 2: A comparative overview of chemical versus enzymatic synthesis of chiral cyanohydrins.[18]
Experimental Protocol: Enzymatic Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin
-
Enzyme: A suitable (S)-selective hydroxynitrile lyase, for example, from Manihot esculenta (cassava).
-
Reactants: 3-Phenoxybenzaldehyde, a cyanide source (e.g., HCN generated in situ from KCN and a buffer).
-
System: An aqueous-organic biphasic system is often employed to manage substrate and product solubility and to minimize enzyme inhibition.[4]
-
Procedure: a. The HNL is immobilized on a solid support to allow for easy recovery and reuse. b. The immobilized enzyme is suspended in a buffered aqueous solution at a controlled pH (typically acidic to suppress the non-enzymatic reaction). c. 3-Phenoxybenzaldehyde, dissolved in an organic solvent immiscible with water, is added to create a two-phase system. d. The cyanide source is added, and the mixture is stirred to facilitate the enzymatic reaction at the interface of the two phases. e. The reaction is monitored for conversion and enantiomeric excess. f. The (S)-cyanohydrin product is isolated from the organic phase.
Conclusion: An Enduring Legacy in Chemistry
The discovery and development of 3-phenoxybenzaldehyde cyanohydrin are a testament to the power of synthetic chemistry in addressing real-world challenges. Its history is not that of a singular serendipitous discovery but rather a story of rational design and process optimization driven by the urgent need for safer and more effective insecticides. From its conceptualization as a key structural element in second-generation pyrethroids to the refinement of its synthesis through phase-transfer catalysis and biocatalysis, the journey of this molecule encapsulates major advancements in organic chemistry. Today, 3-phenoxybenzaldehyde cyanohydrin remains a critical industrial intermediate, underpinning the production of insecticides that play a vital role in global food security and public health.
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Wikipedia. (2023). Pyrethroid. In Wikipedia. Retrieved from [Link]
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Purkarthofer, T., & Griengl, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6444-6453. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-phenoxybenzaldehyde. Retrieved from [Link]
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- Purkarthofer, T., & Griengl, H. (2016). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Image]. In Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(27), 6444-6453.
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InnoSyn. (n.d.). Hydroxynitrile Lyases. Retrieved from [Link]
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McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. ResearchGate. Retrieved from [Link]
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Griengl, H., & Purkarthofer, T. (2012). Enzymatic Synthesis of Cyanohydrins. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Cyanohydrin. In Wikipedia. Retrieved from [Link]
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Sciencemadness Wiki. (2018). Sommelet reaction. Retrieved from [Link]
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mechanism of action of 3-Phenoxybenzaldehyde cyanohydrin
An In-depth Technical Guide to the Mechanism of Action of 3-Phenoxybenzaldehyde Cyanohydrin and its Derivatives
Abstract
This technical guide provides a comprehensive examination of the , a pivotal chemical intermediate. While not biologically active in its own right, its significance lies in its role as a precursor to the potent Type II pyrethroid insecticides.[1][2] We will dissect the molecular interactions of its derivatives with their primary physiological target, the voltage-gated sodium channel (VGSC), and explore the experimental methodologies used to elucidate this mechanism. This document is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this important class of neurotoxic agents.
Introduction: The Precursor to Potent Neurotoxicity
3-Phenoxybenzaldehyde cyanohydrin, also known as α-hydroxy-3-phenoxyphenylacetonitrile, is an organic compound belonging to the cyanohydrin family.[3][4] Its core structure is central to the synthesis of modern synthetic pyrethroids, particularly the highly efficacious Type II insecticides like deltamethrin, esfenvalerate, and cypermethrin.[2][5] The defining structural feature of these insecticides, conferred by this precursor, is the α-cyano group. This functional group is critical for their distinct and potent mode of action, which differentiates them from the earlier Type I pyrethroids.[6][7] Understanding the mechanism of these end-products is, therefore, to understand the functional relevance of 3-Phenoxybenzaldehyde cyanohydrin.
The Primary Molecular Target: Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in the membranes of excitable cells, such as neurons.[8][9] These channels cycle through three primary states: resting (closed), activated (open), and inactivated (closed and non-responsive). The rapid, transient influx of sodium ions through the open channel causes the depolarization phase of the action potential.[9] Following depolarization, the channel quickly enters an inactivated state, which, along with the opening of potassium channels, allows the membrane to repolarize and prepare for the next signal.[6][10] The precise control of VGSC gating is fundamental to all nervous system function.
Core Mechanism of Action: Disruption of Sodium Channel Gating
The insecticidal and neurotoxic effects of pyrethroids derived from 3-Phenoxybenzaldehyde cyanohydrin stem from their ability to bind to and disrupt the normal gating kinetics of VGSCs.[7][11]
Binding and Prolongation of the Open State
Pyrethroids act as potent modulators of VGSCs. They bind to the channel, preferentially when it is in the open state, and drastically slow the transition to the inactivated state.[6][12] This inhibition of channel closure prevents the nerve membrane from repolarizing effectively. The result is a persistent influx of sodium ions, leading to a prolonged membrane depolarization.[6][13] This sustained depolarization causes uncontrolled, repetitive firing of the neuron, a state known as hyperexcitation, which manifests as tremors, convulsions, and ultimately, paralysis in the affected organism.[13]
The Critical Role of the α-Cyano Group
The α-cyano group, originating from the 3-Phenoxybenzaldehyde cyanohydrin intermediate, is the key structural feature of Type II pyrethroids and is responsible for their significantly higher potency. This group is believed to enhance the binding affinity and/or stability of the insecticide-channel complex.[12] This stronger and more persistent modification of the sodium channel leads to a much longer-lasting depolarization compared to Type I pyrethroids, resulting in a distinct set of neurotoxic symptoms (choreoathetosis and salivation, or "CS syndrome" in mammals) and a more profound paralytic effect in insects.[7]
The following diagram illustrates the disruption of the neuronal action potential by a Type II pyrethroid.
Caption: Disruption of Action Potential by Type II Pyrethroids.
Metabolic Considerations
While the primary mechanism involves the fully synthesized pyrethroid, the cyanohydrin structure itself has metabolic implications. In biological systems, cyanohydrins can undergo enzymatic cleavage, catalyzed by hydroxynitrile lyases, which reverts them to their constituent aldehyde (3-phenoxybenzaldehyde) and hydrogen cyanide (HCN).[14][15][16] The release of HCN presents a secondary toxic mechanism, as the cyanide ion is a potent inhibitor of cytochrome c oxidase, the terminal enzyme in the mitochondrial respiratory chain, thereby halting cellular respiration.[17] However, the primary toxicological profile of pyrethroid exposure is dominated by the direct action on sodium channels.
Experimental Protocols for Mechanistic Elucidation
The following protocols outline standard methodologies for investigating the effects of pyrethroid compounds on VGSCs.
Protocol 1: Electrophysiological Analysis via Whole-Cell Patch-Clamp
This protocol is the gold standard for directly measuring the effect of a compound on ion channel currents.[8][18]
Objective: To characterize the modulation of VGSC currents in a neuronal cell line (e.g., SH-SY5Y or HEK-293 cells expressing a specific NaV isoform) by a test pyrethroid.
Methodology:
-
Cell Preparation: Culture the selected cell line to 70-80% confluency. Dissociate cells using a gentle enzyme (e.g., TrypLE) and re-plate onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Recording Setup:
-
Mount a coverslip onto the stage of an inverted microscope equipped with micromanipulators.
-
Perfuse the bath with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.[8]
-
-
Voltage Protocol & Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Apply a depolarizing step protocol (e.g., 50 ms steps from -90 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the bath with the external solution containing the test pyrethroid at a known concentration.
-
Allow 3-5 minutes for the compound to equilibrate.
-
-
Post-Compound Recording:
-
Repeat the voltage step protocol and record the modified sodium currents. Pay close attention to the peak current amplitude and the decay of the "tail current" upon repolarization, as this is where the prolonged channel opening is most evident.[12]
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after compound application.
-
Measure the decay time constant (tau) of the tail current. A significant increase in tau indicates inhibition of channel inactivation.
-
Generate current-voltage (I-V) relationship plots.
-
The workflow for this experiment is visualized below.
Caption: Experimental Workflow for Patch-Clamp Analysis.
Data Presentation: Quantifying the Effect
The data from patch-clamp experiments can be summarized to clearly show the compound's effect.
| Parameter | Control | Test Pyrethroid (1 µM) | % Change |
| Peak Inward Current (pA) at 0 mV | -2500 ± 150 | -2450 ± 180 | -2% |
| Tail Current Decay (τ) at -100 mV | 1.2 ± 0.2 ms | 85.5 ± 9.3 ms | +7025% |
| Half-maximal Inactivation (V½) | -75.2 mV | -85.1 mV | Shift of -9.9 mV |
Table 1: Representative electrophysiological data showing the potent effect of a Type II pyrethroid on the decay of the sodium tail current, a hallmark of its mechanism of action.
Conclusion
3-Phenoxybenzaldehyde cyanohydrin is a cornerstone of modern insecticide chemistry. Its mechanism of action is indirect but profound, being realized through its incorporation into Type II pyrethroids. These derivatives function as powerful neurotoxins by targeting voltage-gated sodium channels, prolonging their open state, and causing neuronal hyperexcitation and paralysis.[6][13] The α-cyano group, provided by the cyanohydrin precursor, is indispensable for the high potency and characteristic toxicological profile of this class of compounds.[7][12] The detailed elucidation of this mechanism through techniques like patch-clamp electrophysiology remains critical for the development of new, more selective agents and for assessing the toxicological risks to non-target organisms.
References
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Wikipedia. Pyrethroid. [Link]
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Narahashi, T. Mode of action of pyrethroids. PMC, National Institutes of Health. [Link]
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A Technical Guide to the Research Applications of Substituted Mandelonitriles
Introduction: The Versatile Chemistry of α-Cyanobenzyl Alcohols
Mandelonitrile, a cyanohydrin derived from benzaldehyde, is a deceptively simple molecule that serves as a cornerstone in numerous biological and synthetic chemical pathways.[1][2][3] Its structure, featuring a stereocenter at the carbon bearing both a hydroxyl and a nitrile group, gives rise to (R) and (S) enantiomers, a critical feature that dictates its role in asymmetric synthesis and drug development.[4] The aromatic ring provides a scaffold for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. This guide explores the significant and evolving research applications of substituted mandelonitriles, providing in-depth technical insights for researchers, chemists, and professionals in drug development. We will delve into their pivotal role as chiral synthons, their biocatalytic production, and their emerging potential as bioactive agents.
The core utility of mandelonitriles stems from the versatile reactivity of the nitrile and hydroxyl moieties. These functional groups act as synthetic handles, enabling conversion into valuable α-hydroxy carboxylic acids, 2-amino alcohols, and other key intermediates.[2][4][5] While naturally occurring in cyanogenic glycosides like amygdalin as a defense mechanism in plants[1][2][3][6], the true potential of substituted mandelonitriles is realized in the laboratory, where they serve as indispensable building blocks for complex molecular architectures.
Caption: Core structure of a substituted mandelonitrile.
Part 1: Application as Chiral Intermediates in Pharmaceutical Synthesis
The demand for enantiomerically pure pharmaceuticals is a driving force in modern drug development, as a drug's therapeutic efficacy often resides in a single enantiomer.[5] Substituted mandelonitriles, particularly in their enantiopure forms, are highly valued precursors for a range of Active Pharmaceutical Ingredients (APIs).
Synthesis of α-Hydroxy Carboxylic Acids
The most prominent application of chiral mandelonitriles is their hydrolysis to form optically active α-hydroxy carboxylic acids.[7] This transformation is a gateway to several important drug classes.
-
(R)-(-)-Mandelic Acid: Derived from the hydrolysis of (R)-mandelonitrile, this acid is a crucial intermediate for semi-synthetic penicillins and cephalosporins, as well as certain antitumor and anti-obesity drugs.[5][7] It also serves as a widely used chiral resolving agent.[4][5]
-
(R)-2-Chloromandelic Acid: This substituted mandelic acid is a key precursor for the synthesis of the blockbuster anti-thrombotic drug, clopidogrel.[5][7] The synthesis of its parent cyanohydrin, (R)-2-chloromandelonitrile, is therefore of significant industrial interest.[8]
The conversion of the nitrile to a carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis. However, for preserving stereochemical integrity and employing milder conditions, biocatalytic methods using nitrilase enzymes are increasingly preferred.[9][10]
Caption: Conversion of mandelonitrile to key pharmaceutical intermediates.
Emerging Bioactive Roles
Beyond their role as synthetic intermediates, substituted mandelonitrile derivatives are being investigated for their intrinsic biological activities. Recent studies have demonstrated that certain derivatives possess significant antimicrobial properties. For example, specific substituted mandelonitriles have shown excellent zones of inhibition against pathogenic bacteria like Pseudomonas aeruginosa, in some cases outperforming standard antibiotics like piperacillin.[11] This suggests a promising avenue for the development of new classes of antimicrobial agents, a critical need in an era of growing antibiotic resistance.[11]
Part 2: Biocatalytic Asymmetric Synthesis: The Green Chemistry Approach
The synthesis of enantiomerically pure mandelonitriles is paramount. While classical chemical methods often produce racemic mixtures requiring subsequent resolution, biocatalysis using Hydroxynitrile Lyase (HNL) enzymes offers a direct, highly stereoselective, and environmentally benign route.[12][13][14]
The Power of Hydroxynitrile Lyases (HNLs)
HNLs (EC 4.1.2.10) catalyze the reversible addition of hydrogen cyanide to an aldehyde or ketone.[15][16] In a synthetic context, the reverse reaction is exploited to produce chiral cyanohydrins from the corresponding aldehyde and a cyanide source.[13] HNLs are classified based on their stereoselectivity, producing either (R)- or (S)-cyanohydrins.[13][15]
The choice of enzyme is a critical experimental decision, as it directly impacts yield, enantioselectivity, and process viability. HNLs from different sources exhibit varied optimal reaction conditions and substrate specificities.
Causality in Experimental Design: Why Biocatalysis Excels
The preference for HNL-catalyzed synthesis stems from several key advantages over traditional chemical methods:
-
High Enantioselectivity: HNLs can achieve excellent enantiomeric excess (ee), often exceeding 95-99%, directly producing the desired enantiomer and avoiding wasteful resolution steps.[14]
-
Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (e.g., ambient temperature and near-neutral pH), which prevents degradation of sensitive substrates and products.[14]
-
Environmental Sustainability: As biodegradable catalysts operating in aqueous media, enzymes represent a "greener" alternative to methods that may use toxic reagents or harsh conditions.[14]
Comparative Data of (R)-Selective Hydroxynitrile Lyases
The selection of an appropriate HNL is crucial for process optimization. The table below summarizes key parameters for several well-characterized (R)-HNLs used in (R)-mandelonitrile synthesis. Note that direct comparison can be affected by varying experimental conditions across studies.
| Enzyme Source | Abbreviation | Optimal pH | Optimal Temp. (°C) |
| Prunus amygdalus (Bitter Almond) | PaHNL | 5.5 | 5 |
| Pyrus communis (Pear) | PycHNL | 5.5 | 30 |
| Passiflora edulis (Passion Fruit) | PeHNL | 4.0 | 10 |
| Parafontaria laminata (Millipede) | PlamHNL | 4.0 | 30 |
| Manihot esculenta (Cassava) | MeHNL | 5.0 | 40 |
| (Data synthesized from multiple sources, including[12]) |
Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile
This protocol describes a general method for the HNL-catalyzed synthesis of (R)-mandelonitrile in a two-phase aqueous-organic system. This setup is advantageous as it allows for high substrate concentration in the organic phase while the enzyme remains active in the aqueous phase, simplifying product workup.[17]
Materials:
-
Benzaldehyde (freshly distilled)
-
Potassium cyanide (KCN) or a stabilized HCN solution
-
Citrate buffer (0.1 M, pH 4.0)
-
(R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus or a recombinant source)
-
Methyl tert-butyl ether (MTBE) or diisopropyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with efficient magnetic or overhead stirring
-
Chiral HPLC system for analysis
Procedure:
-
Aqueous Phase Preparation: In a well-ventilated fume hood, prepare the aqueous phase by dissolving the (R)-HNL enzyme in the citrate buffer (pH 4.0). If using KCN, it is also dissolved in this phase. Causality: A low pH (typically < 5.0) is critical to suppress the non-enzymatic, base-catalyzed background reaction that produces racemic mandelonitrile, thereby ensuring high enantiomeric excess.[17]
-
Organic Phase Preparation: Prepare the organic phase by dissolving benzaldehyde in MTBE to the desired concentration (e.g., 50-100 mM).
-
Reaction Setup: Combine the aqueous and organic phases in the reaction vessel (a 1:1 volume ratio is a good starting point). Begin vigorous stirring to create a large interfacial area for the reaction.
-
Reaction Initiation: The reaction is initiated upon combining the phases if KCN was pre-dissolved, as the acidic buffer generates HCN in situ. If using an HCN solution, it can be added to the organic phase before mixing.
-
Incubation & Monitoring (Self-Validation): Incubate the reaction at the optimal temperature for the chosen HNL (e.g., 25-30°C) with constant stirring. Monitor the reaction's progress by taking small aliquots from the organic phase at regular intervals. Analyze these aliquots by chiral HPLC to determine the conversion of benzaldehyde and the enantiomeric excess (ee%) of the (R)-mandelonitrile product.[13]
-
Work-up: Once the desired conversion is reached, stop the stirring and allow the phases to separate. Collect the organic layer. Extract the aqueous layer with additional MTBE (e.g., 2 x volume) to recover any remaining product.
-
Purification: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.[17] If necessary, further purification can be achieved by flash column chromatography.
Safety Imperative:
All operations involving cyanides (KCN, HCN) must be performed within a certified chemical fume hood by trained personnel. Hydrogen cyanide is an extremely toxic and volatile gas. An appropriate quenching solution (e.g., ferrous sulfate or bleach) and an emergency response plan must be in place.[17]
Caption: Experimental workflow for the biocatalytic synthesis of (R)-mandelonitrile.
Part 3: Analytical Methodologies
Accurate determination of both yield and enantiomeric purity is essential. The development of robust analytical methods for substituted mandelonitriles is a key research application in itself.
Chromatographic Separation
Chiral chromatography is the gold standard for determining the enantiomeric excess of mandelonitrile products.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method. Various chiral stationary phases (CSPs) are commercially available and have been successfully used for the baseline separation of (R)- and (S)-mandelonitrile.[19] Mobile phases typically consist of a mixture of n-hexane and an alcohol like isopropanol.[4][19]
-
Gas Chromatography (GC): GC can also be used, often requiring derivatization of the mandelonitrile to increase its volatility and improve separation on a chiral column.[20] Silylation is a common derivatization technique for this purpose.[20]
Protocol: Chiral HPLC Analysis of Mandelonitrile Enantiomers
This protocol provides a general method for the analysis of a mandelonitrile sample. Optimization of the mobile phase composition and flow rate may be required based on the specific column and instrumentation.
Materials & Equipment:
-
Chiral HPLC system with UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak IA, or equivalent)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of mandelonitrile dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use.
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at ~254 nm).
-
Sample Preparation: Prepare a dilute solution of the mandelonitrile sample (and a racemic standard, if available) in the mobile phase.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and begin data acquisition.
-
Analysis: The two enantiomers will elute at different retention times. Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
Conclusion and Future Outlook
Substituted mandelonitriles are far more than simple chemical curiosities. They are enabling molecules that bridge natural product chemistry with industrial pharmaceutical synthesis. The ongoing research into their applications continues to yield significant advancements, particularly through the lens of green chemistry and biocatalysis. The development of novel, robust hydroxynitrile lyases through protein engineering will further expand the substrate scope to more complex and sterically hindered substituted benzaldehydes, opening pathways to new chiral APIs.[8] Furthermore, the exploration of the intrinsic bioactivity of novel mandelonitrile derivatives represents a promising frontier for discovering new therapeutic agents.[11] As analytical techniques become more sensitive, we may also uncover new roles for these compounds in plant biology and metabolomics.[20] The continued focus on these versatile synthons is certain to be a fruitful endeavor for the scientific community.
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An In-Depth Technical Guide to the Stability and Degradation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Introduction: The Pivotal Role of a Key Intermediate
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a cyanohydrin also identified as 3-phenoxybenzaldehyde cyanohydrin or α-cyano-3-phenoxybenzyl alcohol, holds a critical position in the synthesis of several commercially significant Type II synthetic pyrethroid insecticides, including deltamethrin and fluvalinate.[1][2] Its chemical stability is paramount, directly influencing the purity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). Understanding the degradation pathways of this intermediate is not merely an academic exercise; it is a cornerstone of robust process development, formulation science, and regulatory compliance in the agrochemical and pharmaceutical industries.
This technical guide provides a comprehensive exploration of the stability and degradation of this compound. We will delve into the intrinsic chemical liabilities of its cyanohydrin structure, elucidate its probable degradation pathways under forced stress conditions, and present detailed, field-proven methodologies for conducting stability-indicating analyses. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.
Chemical Profile and Intrinsic Stability
This compound is characterized by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same benzylic carbon. This arrangement, the defining feature of a cyanohydrin, is the primary locus of its chemical instability. The molecule is a chiral center, and its synthesis can result in a racemic mixture.
The core chemical liabilities stem from two key reactions:
-
Reversible Formation: The formation of cyanohydrins from aldehydes and cyanide is a reversible equilibrium.[1] This equilibrium is sensitive to pH, with basic conditions favoring the reversion to the starting materials: 3-phenoxybenzaldehyde and hydrogen cyanide.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and alkaline conditions, which can lead to the formation of an amide intermediate and ultimately a carboxylic acid.[3]
These intrinsic properties dictate the potential degradation pathways that must be investigated in a comprehensive stability program.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is an essential component of pharmaceutical and chemical development. It involves subjecting a compound to conditions more severe than those it would encounter during its shelf life to accelerate degradation and identify potential degradation products.[4] This process is crucial for developing and validating stability-indicating analytical methods. The primary stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.
Predicted Degradation Pathways
Based on the chemical nature of this compound and data from the degradation of related pyrethroids, the following degradation pathways are anticipated:
Caption: Predicted degradation pathways of this compound.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Hydrolysis is a critical degradation pathway for this molecule.
-
Causality: The cyanohydrin equilibrium is pH-dependent. In basic and to some extent neutral conditions, the equilibrium can shift, leading to the retro-cyanohydrin reaction to yield 3-phenoxybenzaldehyde and cyanide. Under both acidic and basic conditions, the nitrile group can undergo hydrolysis to form 2-hydroxy-2-(3-phenoxyphenyl)acetic acid .[3]
-
Experimental Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix the stock solution with 0.1 N hydrochloric acid.
-
For basic hydrolysis, mix the stock solution with 0.1 N sodium hydroxide.
-
For neutral hydrolysis, mix the stock solution with purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (the acidic sample with NaOH and the basic sample with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Oxidative Degradation
Oxidative degradation is a common pathway for many organic molecules.
-
Causality: The benzylic carbon, being adjacent to two oxygen atoms and an aromatic ring, could be susceptible to oxidation. The aromatic rings themselves could also be targets of oxidation. Hydrogen peroxide is a common oxidant used in forced degradation studies.
-
Experimental Protocol:
-
Prepare a stock solution of this compound as described above.
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Protect the solution from light to prevent photolytic degradation and incubate at room temperature.
-
Monitor the degradation over time, taking aliquots at specified intervals for HPLC analysis.
-
Photolytic Degradation
Aromatic compounds are often susceptible to degradation upon exposure to light.
-
Causality: The phenoxy and phenyl rings in the molecule are chromophores that can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. Degradation of deltamethrin, which contains this moiety, is known to be influenced by UV irradiation.[4]
-
Experimental Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at the end of the exposure period.
-
Thermal Degradation
Thermal stress can provide insight into the stability of the molecule at elevated temperatures.
-
Causality: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation reactions that may be slow at ambient temperatures.
-
Experimental Protocol:
-
Place a solid sample of this compound in a controlled temperature and humidity chamber (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid sample in a suitable solvent for HPLC analysis.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of the active substance due to degradation. The method must be able to separate the intact compound from its degradation products and any process-related impurities.[5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Method Development Strategy
The following workflow outlines a systematic approach to developing a stability-indicating HPLC method for this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended HPLC Conditions
Based on the analysis of related pyrethroids, the following starting conditions are recommended for method development:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start with a shallow gradient (e.g., 50-90% B over 20 minutes) | To ensure separation of closely eluting impurities and degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detector | Photodiode Array (PDA) at 230 nm and 270 nm | Allows for peak purity analysis and detection of chromophoric compounds.[6] |
| Injection Volume | 10 µL | A typical injection volume. |
Table 1: Recommended Starting HPLC Conditions
Data Interpretation and Reporting
A successful stability-indicating method will show a decrease in the peak area of this compound in the stressed samples, with a corresponding appearance of new peaks for the degradation products. The total peak area should remain relatively constant if all degradation products are detected (mass balance).
| Stress Condition | Expected Major Degradation Products |
| Acidic Hydrolysis | 2-Hydroxy-2-(3-phenoxyphenyl)acetic acid |
| Basic Hydrolysis | 3-Phenoxybenzaldehyde, 2-Hydroxy-2-(3-phenoxyphenyl)acetic acid |
| Neutral Hydrolysis | 3-Phenoxybenzaldehyde |
| Oxidation | Various oxidized species |
| Photolysis | Various photoproducts |
| Thermal | Potential for reversion to 3-phenoxybenzaldehyde |
Table 2: Summary of Expected Degradation Products
Conclusion and Future Perspectives
The stability of this compound is a critical quality attribute that requires thorough investigation. This technical guide has outlined the fundamental principles of its degradation and provided a robust framework for conducting forced degradation studies and developing a stability-indicating HPLC method. The primary degradation pathways involve reversion to 3-phenoxybenzaldehyde and hydrolysis of the nitrile group to a carboxylic acid.
Future work should focus on the isolation and structural elucidation of the degradation products formed under each stress condition using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will provide a more complete understanding of the degradation profile and further strengthen the scientific basis for process control and formulation development. By applying the principles and methodologies described herein, researchers and drug development professionals can ensure the quality and stability of this pivotal chemical intermediate.
References
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Aiello, F., et al. (2021). New Insights into the Degradation Path of Deltamethrin. Molecules, 26(13), 3829. [Link]
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Eawag (2011). Cypermethrin Degradation Pathway. Biocatalysis/Biodegradation Database. [Link]
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CNR Publications (2021). New insights into the degradation path of deltamethrin. [Link]
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Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives, 14, 15–28. [Link]
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Zhang, L., et al. (2023). Enhanced Degradation of Deltamethrin in Water through Ferrous Ion Activated Sulfite: Efficiency and Mechanistic Insights. ResearchGate. [Link]
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PubChem. Fluvalinate. [Link]
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Xiong, C., et al. (2014). Trypsin-Catalyzed Deltamethrin Degradation. PLOS ONE, 9(3), e89517. [Link]
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Aiello, F., et al. (2021). New Insights into the Degradation Path of Deltamethrin. ResearchGate. [Link]
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Wikipedia. Fluvalinate. [Link]
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Michael, A. M., et al. (2019). The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation. International Journal of Environmental Analytical Chemistry, 99(10), 928-935. [Link]
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Sharma, A., et al. (2020). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 11, 603326. [Link]
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Tiganitas, A., et al. (2001). Study of tau-fluvalinate persistence in honey. Pest Management Science, 57(5), 469-473. [Link]
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Sharan, S., & Kumar, V. (2017). Analysis of Biodegradation of the Synthetic Pyrethroid Cypermethrin by Beauveria bassiana. Journal of Basic Microbiology, 57(1), 66-74. [Link]
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SIELC Technologies. Separation of Deltamethrin on Newcrom R1 HPLC column. [Link]
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Michael, A. M. (2019). The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation. CABI Digital Library. [Link]
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Tsigouri, A. D., et al. (2001). Fluvalinate residues in honey. ResearchGate. [Link]
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Bouaicha, F., et al. (2016). Development and method validation for determination of Deltamethrin residue in olive oil using a reversed-phase high performance liquid chromatography. ResearchGate. [Link]
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ChemBK. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN. [Link]
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Dong, M. W. (2016). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 29(6), 1-13. [Link]
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PrepChem.com. Synthesis of α-cyano-3-phenoxy-benzyl alcohol. [Link]
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Methodological & Application
Synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the production of several synthetic pyrethroid insecticides. The document outlines a detailed, step-by-step laboratory protocol, discusses the underlying chemical principles, and emphasizes critical safety procedures. It is intended for an audience of researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development.
Introduction
This compound, also known as 3-Phenoxybenzaldehyde cyanohydrin or 3-Phenoxymandelonitrile, is a crucial organic compound widely utilized in the chemical industry.[1][2][3][4] Its primary significance lies in its role as a precursor for the synthesis of potent and widely used synthetic pyrethroid insecticides, including Deltamethrin, Esfenvalerate, and τ-Fluvalinate.[1][5][6][7][8] These insecticides are valued for their high efficacy against a broad spectrum of pests and are commonly used to protect agricultural crops and control disease vectors.[5][7] The molecular structure, incorporating a phenoxy group and a nitrile, is key to the enhanced efficacy of the final pyrethroid products.[1]
The synthesis of this cyanohydrin is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry. This document provides a robust protocol for its preparation from 3-phenoxybenzaldehyde, offering insights into both standard chemical and advanced enzymatic methods that allow for the production of specific stereoisomers.
Synthesis Overview and Mechanism
The most direct and industrially relevant method for synthesizing this compound is the hydrocyanation of 3-phenoxybenzaldehyde.[9] This reaction belongs to the class of cyanohydrin formations, where a cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Mechanism: The reaction is typically catalyzed by a base or proceeds under slightly acidic conditions where hydrogen cyanide (HCN) is generated in situ from a cyanide salt.
-
Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon of 3-phenoxybenzaldehyde. This breaks the C=O pi bond, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate.
-
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated by a proton source, such as HCN or water, to yield the final cyanohydrin product.
Caption: General mechanism for cyanohydrin formation.
For applications requiring high enantiomeric purity, particularly for modern insecticides, chemo-enzymatic methods are employed. These processes often involve the enzymatic hydrolysis of a cyanohydrin acetate precursor using a lipase, which selectively acts on one enantiomer to yield the desired (S)-enantiomer with high optical purity.[1][6][7][10]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Notes |
| 3-Phenoxybenzaldehyde | 39515-51-0 | C₁₃H₁₀O₂ | Starting material. |
| Sodium Cyanide (NaCN) | 143-33-9 | NaCN | EXTREMELY TOXIC. Handle with extreme caution. |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | Used for in-situ generation of HCN. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Organic solvent. |
| Benzyltriethylammonium chloride | 56-37-1 | C₁₃H₂₂ClN | Phase transfer catalyst.[1] |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Detailed Synthesis Protocol
This protocol is adapted from established hydrocyanation procedures.[1][9] All operations involving sodium cyanide must be performed in a certified, high-performance chemical fume hood.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-phenoxybenzaldehyde (19.8 g, 0.1 mol), dichloromethane (150 mL), and benzyltriethylammonium chloride (0.5 g).
-
Cooling: Place the flask in an ice-water bath and cool the stirring mixture to 0-5 °C.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in deionized water (50 mL). Transfer this solution to the dropping funnel.
-
Acidification and Reaction: Add the sodium cyanide solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Following this, add glacial acetic acid (6.0 g, 0.1 mol) dropwise over 30 minutes, again maintaining a low temperature.
-
Reaction Progression: After the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 4-6 hours to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic (dichloromethane) layer.
-
Extract the aqueous layer with an additional portion of dichloromethane (50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Product: The final product, this compound, is typically obtained as a clear orange or yellowish oil or semi-solid.[5]
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Table of Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [5][11][12] |
| Molecular Weight | ~225.25 g/mol | [3][5][12][13] |
| Appearance | Clear orange solution; Liquid or Solid or Semi-solid | [5] |
| Melting Point | 79 °C | [5] |
| Boiling Point | 399.8 °C at 760 mmHg | [4][5] |
| Storage Temperature | Store in freezer, under -20°C, inert atmosphere | [5] |
| Solubility | Chloroform, DMSO | [5] |
Critical Safety Considerations
This synthesis involves substances with significant hazards, and all operations must be conducted with strict adherence to safety protocols.
-
Cyanide Hazard: Sodium cyanide and its reaction product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[2]
-
Engineering Controls: All manipulations must be performed within a high-efficiency chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.
-
Emergency Preparedness: Ensure a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is readily accessible and personnel are trained in its use. Never work alone.
-
-
Corrosivity and Toxicity of Product: The final product is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[2]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) before disposal according to institutional and local environmental regulations.
GHS Hazard Information:
-
Pictograms: GHS05 (Corrosion), GHS06 (Skull and crossbones).[2]
-
Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled).[2]
References
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LookChem (2023). This compound. Available at: [Link]
-
Wikipedia (2023). 3-Phenoxymandelonitrile. Available at: [Link]
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ChemBK (2024). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Available at: [Link]
-
ResearchGate (2015). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Available at: [Link]
-
PubChem (2024). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. Available at: [Link]
- Google Patents (1976). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
- Google Patents (2001). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
- Google Patents (1975). DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE.
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laboratory scale synthesis of 3-Phenoxybenzaldehyde cyanohydrin
An In-Depth Guide to the Laboratory Scale Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the laboratory-scale synthesis of 3-Phenoxybenzaldehyde cyanohydrin, a pivotal intermediate in the production of synthetic pyrethroid insecticides.[1][2] The document elucidates the underlying chemical principles, offers a robust step-by-step procedure utilizing phase-transfer catalysis, discusses alternative enzymatic routes, and outlines critical safety protocols for handling cyanide-containing reagents. This guide is intended for researchers and chemists in the fields of agrochemicals, organic synthesis, and drug development, providing the technical accuracy and practical insights necessary for successful and safe synthesis.
Introduction and Significance
3-Phenoxybenzaldehyde cyanohydrin, also known as (3-phenoxyphenyl)glycolonitrile, is a high-value chemical intermediate. Its primary industrial application lies in its role as the crucial alcohol moiety precursor for a class of potent and widely used synthetic pyrethroid insecticides, including deltamethrin, esfenvalerate, and cypermethrin.[1][3][4][5] The incorporation of the α-cyano-3-phenoxybenzyl group into the ester structure is known to significantly enhance the insecticidal efficacy of these compounds.[1]
The synthesis involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. While the reaction appears straightforward, controlling the process to achieve high yield and purity, particularly in an enantioselective manner for specific pyrethroid isomers, requires careful selection of methodology and reaction conditions. This note will focus on a reliable chemical synthesis method and briefly touch upon biocatalytic alternatives.
Chemical Principles and Reaction Mechanism
The formation of a cyanohydrin from an aldehyde is a classic example of nucleophilic addition to a carbonyl group. The reaction is reversible and is typically base-catalyzed.[6][7]
Mechanism:
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the partially positive carbonyl carbon of 3-phenoxybenzaldehyde. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged alkoxide intermediate is then protonated by a suitable proton source (e.g., water or a weak acid) to yield the final cyanohydrin product.
Due to the poor solubility of inorganic cyanide salts in many organic solvents, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the aldehyde is dissolved, thereby accelerating the reaction.[1][6]
An alternative approach involves using acetone cyanohydrin as the cyanide source, which can transfer its cyano group to the aldehyde.[1]
Detailed Experimental Protocol
This protocol describes a robust method for synthesizing 3-Phenoxybenzaldehyde cyanohydrin using sodium cyanide and a phase-transfer catalyst. The procedure is adapted from established methodologies for in-situ cyanohydrin formation.[1][4]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 3-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 198.22 | ≥98% | Starting aldehyde. |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | ≥97% | EXTREMELY TOXIC. Handle with extreme caution. |
| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | ≥98% | Phase-Transfer Catalyst (PTC). |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous | Organic solvent. |
| Deionized Water | H₂O | 18.02 | N/A | For aqueous phase. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Drying agent. |
| Round-bottom flask | N/A | N/A | N/A | With magnetic stirrer. |
| Separatory funnel | N/A | N/A | N/A | For work-up. |
| Ice bath | N/A | N/A | N/A | For temperature control. |
| Rotary evaporator | N/A | N/A | N/A | For solvent removal. |
Step-by-Step Synthesis Procedure
--- ALL STEPS MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD ---
-
Preparation of Organic Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenoxybenzaldehyde (9.91 g, 0.05 mol) and benzyltriethylammonium chloride (0.57 g, 2.5 mmol) in 75 mL of anhydrous dichloromethane.
-
Temperature Control: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Preparation of Aqueous Phase: In a separate beaker, carefully dissolve sodium cyanide (2.70 g, 0.055 mol) in 50 mL of deionized water. Caution: NaCN is highly toxic. Wear appropriate PPE.
-
Reaction Initiation: Using a dropping funnel, add the aqueous sodium cyanide solution to the stirring organic phase dropwise over a period of 30 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the biphasic mixture to stir vigorously at room temperature for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-phenoxybenzaldehyde spot.
-
Work-up - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.
-
Extraction: Extract the remaining aqueous layer twice with 25 mL portions of dichloromethane to recover any dissolved product.[4]
-
Washing: Combine all organic extracts and wash them sequentially with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution). This removes the catalyst and residual inorganic salts.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the dichloromethane. The resulting product is typically a viscous, pale yellow oil.[3] The crude product is often of sufficient purity for subsequent esterification steps.
Alternative Route: Enzymatic Synthesis
For the production of specific enantiomers, particularly the (S)-cyanohydrin required for certain pyrethroids, enzymatic synthesis is the preferred method.[3] This is typically achieved using hydroxynitrile lyase (HNL) enzymes.[8]
-
Principle: HNLs catalyze the enantioselective addition of hydrogen cyanide (often generated in situ from a source like acetone cyanohydrin or KCN in a buffered system) to aldehydes.[8][9]
-
Advantages: This method can achieve very high enantiomeric excess (e.e.), often >95%.[9]
-
Conditions: The reaction is usually performed in a biphasic system (e.g., an organic solvent with an aqueous buffer) at a controlled pH (typically below 5) to suppress the non-enzymatic, racemic reaction.[7][9]
While highly effective, this method requires access to the specific enzyme and careful optimization of reaction parameters like pH, solvent, and substrate concentration.[8]
Product Characterization
The synthesized 3-Phenoxybenzaldehyde cyanohydrin can be characterized using standard analytical techniques.
| Property | Value | Source |
| Appearance | Oily liquid | [3] |
| Molecular Formula | C₁₄H₁₁NO₂ | [10] |
| Molar Mass | 225.25 g/mol | [10] |
| Boiling Point | 399.8 °C (Predicted) | [11] |
| Density | 1.22 g/cm³ (Predicted) | [11] |
| IR Spectroscopy (ν, cm⁻¹) | ~3400 (broad, -OH), ~2250 (weak, -C≡N), ~1580, 1480 (aromatic C=C) | Typical values |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the benzylic proton (-CH(OH)CN), and a broad singlet for the hydroxyl proton. | Expected spectrum |
Critical Safety Precautions
Working with cyanides requires strict adherence to safety protocols. Failure to do so can be lethal.
-
Extreme Toxicity: Sodium cyanide and acetone cyanohydrin are highly toxic if swallowed, inhaled, or absorbed through the skin.[4][12] Hydrogen cyanide (HCN) is an extremely toxic gas.
-
HCN Gas Liberation: NEVER mix cyanide salts with acid. Contact with acid will release a lethal dose of HCN gas.[4][13] All manipulations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[14][15]
-
Emergency Preparedness: An emergency plan must be in place. Ensure an eyewash station and safety shower are immediately accessible.[12][14] A certified cyanide antidote kit and personnel trained in its administration should be available.
-
Waste Disposal: All cyanide-containing waste (aqueous layers, rinses) is hazardous. It must be quenched before disposal. In the fume hood, slowly add the cyanide waste to a stirred, cooled solution of sodium hypochlorite (bleach) and sodium hydroxide (to maintain a pH > 10).[13] This oxidizes the toxic cyanide to the much less toxic cyanate ion. The quenched solution must be disposed of according to institutional hazardous waste guidelines.
References
-
McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4203. [Link]
-
Wang, J., et al. (2008). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC - NIH. [Link]
-
McIntosh, J. M. (n.d.). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Science Publishing. [Link]
-
ChemBK. (n.d.). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN - Production method. ChemBK. [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. NJ.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Cole-Parmer. [Link]
-
Wikipedia. (n.d.). 3-Phenoxymandelonitrile. Wikipedia. [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. ResearchGate. [Link]
-
Lucite International. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin. gellnerindustrial.com. [Link]
-
Chem Service. (2016). SAFETY DATA SHEET - Acetone cyanohydrin. Chem Service. [Link]
- Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
-
PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. PrepChem.com. [Link]
-
Mori, A., et al. (2011). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC - NIH. [Link]
-
LookChem. (n.d.). 3-PHENOXYBENZALDEHYDE CYANOHYDRIN. LookChem. [Link]
-
ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]
-
Schmidt, M., & Wölfer, K. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5894-5910. [Link]
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
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Application Notes and Protocols for the Purification of Crude 3-Phenoxymandelonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 3-Phenoxymandelonitrile. As a key intermediate in the synthesis of pyrethroid insecticides like deltamethrin and esfenvalerate, the purity of 3-Phenoxymandelonitrile is paramount for ensuring the efficacy and safety of the final products.[1] This guide delves into the critical properties of the molecule, outlines common impurities, and presents detailed, field-proven protocols for various purification techniques, including liquid-liquid extraction, recrystallization, and flash column chromatography. Each protocol is accompanied by a workflow diagram and a discussion of the underlying scientific principles to empower users with a deep understanding of the purification process.
Introduction: The Criticality of Purity for 3-Phenoxymandelonitrile
3-Phenoxymandelonitrile, a cyanohydrin, is a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations.[2] However, the synthetic routes to 3-Phenoxymandelonitrile often yield a crude product contaminated with unreacted starting materials, byproducts, and residual solvents. These impurities can interfere with subsequent reactions, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, robust and efficient purification is a non-negotiable step in any synthetic workflow involving this intermediate.
Understanding the Molecule: Key Properties and Common Impurities
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.
2.1. Physicochemical Properties of 3-Phenoxymandelonitrile
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₄H₁₁NO₂ | Provides the basis for molecular weight and elemental composition calculations. |
| Molar Mass | 225.25 g/mol [1] | Used in stoichiometric calculations for subsequent reactions. |
| Appearance | Varies from an oil to a low-melting solid. | The physical state at room temperature influences the choice between recrystallization and distillation. |
| Solubility | Generally soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, ethers) and sparingly soluble in water. | This differential solubility is the foundation for liquid-liquid extraction. |
| Stability | Sensitive to basic conditions, which can cause decomposition back to 3-phenoxybenzaldehyde and cyanide.[3] Also, potentially thermally labile. | Purification methods should be conducted under neutral or slightly acidic conditions and avoid excessive heat.[3] |
2.2. Common Impurities in Crude 3-Phenoxymandelonitrile
The impurities present in crude 3-Phenoxymandelonitrile are largely dependent on the synthetic route employed. A common synthesis involves the reaction of 3-phenoxybenzaldehyde with a cyanide source.[1]
| Impurity | Source | Rationale for Removal |
| 3-Phenoxybenzaldehyde | Unreacted starting material. | Can participate in side reactions in subsequent steps, leading to a complex product mixture. |
| Cyanide Salts (e.g., NaCN, KCN) | Excess reagent. | Highly toxic and can interfere with catalytic processes. |
| Side-reaction Products | Varies with the synthetic method. | Can be structurally similar to the desired product, making purification challenging. |
| Solvents | Residual from the reaction or workup. | Can affect the solubility and reactivity of the product in subsequent steps. |
Purification Strategies: A Comparative Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.[4][5] | Simple, rapid, and effective for removing water-soluble impurities like cyanide salts. | Limited ability to separate compounds with similar polarities. Emulsion formation can be an issue. | Initial workup of the reaction mixture to remove inorganic salts and highly polar or non-polar impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures.[6] | Can yield highly pure crystalline material. Scalable. | Requires the compound to be a solid. Finding a suitable solvent can be challenging. Product loss in the mother liquor is inevitable. | Purifying solid crude products to a high degree of purity. |
| Flash Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase and elution with a mobile phase.[7] | High resolving power, capable of separating closely related compounds. Applicable to both solid and liquid samples. | Can be time-consuming and requires significant amounts of solvent. Not always ideal for large-scale production. | Achieving very high purity, especially for removing structurally similar impurities. |
Detailed Protocols
4.1. Protocol 1: Initial Purification by Liquid-Liquid Extraction
This protocol is designed for the initial workup of a reaction mixture to remove inorganic salts and other water-soluble impurities.
Step-by-Step Methodology:
-
Quenching and pH Adjustment:
-
Carefully quench the reaction mixture by pouring it into a separatory funnel containing a mixture of ice and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Slowly add a dilute acidic solution (e.g., 1 M HCl) to neutralize any excess base and ensure the pH of the aqueous phase is slightly acidic (pH 5-6). This is crucial to prevent the decomposition of the cyanohydrin.[3]
-
-
Extraction:
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 3-Phenoxymandelonitrile.
-
Caption: Workflow for Liquid-Liquid Extraction.
4.2. Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude 3-Phenoxymandelonitrile obtained is a solid or can be induced to solidify.
Step-by-Step Methodology:
-
Solvent Selection:
-
The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.
-
Test small amounts of the crude product with various solvents (e.g., isopropanol, toluene, hexane/ethyl acetate mixtures) to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.
-
Caption: Workflow for Recrystallization.
4.3. Protocol 3: High-Purity Purification by Flash Column Chromatography
This protocol is recommended when a very high degree of purity is required, and other methods are insufficient to remove closely related impurities.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. The ideal eluent system should give a retention factor (Rf) of ~0.3 for the 3-Phenoxymandelonitrile.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product using TLC.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Phenoxymandelonitrile.
-
Sources
- 1. 3-Phenoxymandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. syrris.com [syrris.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. chem.libretexts.org [chem.libretexts.org]
Topic: Comprehensive Analytical Characterization of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzaldehyde cyanohydrin, is a critical intermediate in the synthesis of several synthetic pyrethroids, such as τ-Fluvalinate, which are widely used in agriculture and public health for insect and mite control.[1][2] The purity, identity, and stability of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API) or agrochemical product. This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound. We present detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to provide a robust framework for method development, validation, and routine quality control in research and manufacturing environments.
Compound Profile
A summary of the key physicochemical properties of this compound is provided below. This information is essential for selecting appropriate analytical solvents, storage conditions, and instrumental parameters.
| Property | Value | Source(s) |
| CAS Number | 39515-47-4 | [1][3] |
| Molecular Formula | C₁₄H₁₁NO₂ | [1][4] |
| Molecular Weight | 225.24 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Clear orange solution / Light yellow liquid / Solid | [1][5][6] |
| Melting Point | 79°C | [1] |
| Boiling Point | 399.8 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1][3] |
| Solubility | Soluble in Chloroform, DMSO, Acetonitrile | [1] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [1][6] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates and quantifying impurities. We detail both HPLC and GC-MS methods, which provide orthogonal data for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC coupled with UV detection is the premier technique for purity assessment of non-volatile organic molecules like this compound. The presence of two aromatic rings in its structure results in strong UV absorbance, enabling high sensitivity. A reversed-phase C18 column is selected for its versatility and excellent resolving power for moderately polar compounds. The gradient elution of acetonitrile and water allows for the separation of the main component from both more polar and less polar impurities within a reasonable runtime.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound reference standard and test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to achieve a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for purity analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for confirming molecular weight and identifying volatile and semi-volatile impurities. Although the compound has a high boiling point, its thermal stability may allow for direct analysis. The mass spectrometer provides definitive identification through the molecule's unique fragmentation pattern. PubChem lists a GC-MS spectrum for this compound, indicating its amenability to this technique and showing key fragments at m/z 198 and 77.[4] This method is particularly useful for detecting residual solvents or by-products from the synthesis process.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in acetone or ethyl acetate.
-
Dilute this solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its mass spectrum with a reference library or by interpreting the fragmentation pattern.
-
The molecular ion (M⁺) at m/z 225 may be observed. Key expected fragments include those from the loss of HCN (m/z 198) and the phenoxy group (m/z 77 for C₆H₅⁺).[4]
-
Identify and quantify impurities based on their mass spectra and relative peak areas.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for identity confirmation by GC-MS.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide unambiguous confirmation of the chemical structure. NMR and FTIR are essential for verifying the covalent framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, distinct signals are expected for the aromatic protons, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton itself.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
-
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire at least 16 scans.
-
Spectral width: -2 to 12 ppm.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR:
-
Acquire several hundred to a few thousand scans (due to lower natural abundance).
-
Use broadband proton decoupling.
-
Spectral width: 0 to 220 ppm.
-
-
-
Expected Spectral Features:
-
¹H NMR (predicted):
-
~7.0-7.8 ppm: Complex multiplets corresponding to the 9 aromatic protons.
-
~5.5 ppm: A singlet for the methine proton (-CH(OH)CN).
-
A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR (predicted):
-
~150-160 ppm: Carbons involved in the ether linkage (C-O-C).
-
~115-135 ppm: Aromatic carbons.
-
~118 ppm: Nitrile carbon (-C≡N).
-
~65 ppm: Methine carbon (-CH(OH)CN).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound. For this molecule, the characteristic vibrations of the hydroxyl (-OH), nitrile (-C≡N), ether (C-O-C), and aromatic rings are easily identifiable.
Experimental Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16-32 scans.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Functional Group Vibration Type 3450 - 3300 (broad) O-H Stretching 3100 - 3000 Aromatic C-H Stretching 2260 - 2240 (sharp) C≡N (Nitrile) Stretching 1600 - 1450 Aromatic C=C Ring Stretching 1250 - 1200 Aryl-O-C Asymmetric Stretching | 1100 - 1000 | C-O | Stretching |
Conclusion
The analytical methods outlined in this document provide a multi-faceted strategy for the comprehensive characterization of this compound. The combination of orthogonal chromatographic techniques (HPLC and GC-MS) ensures accurate assessment of purity and identity, while spectroscopic methods (NMR and FTIR) deliver unambiguous structural confirmation. By implementing these detailed protocols, researchers, scientists, and drug development professionals can establish robust quality control systems, ensure the integrity of their synthetic processes, and meet stringent regulatory requirements.
References
-
LookChem. This compound. LookChem. [Link]
-
PubChem. Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-. National Center for Biotechnology Information. [Link]
-
Pachauri, M., et al. HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents. ResearchGate. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
- 3. This compound | 39515-47-4 | FH140790 [biosynth.com]
- 4. Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | C14H11NO2 | CID 93218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. This compound | 39515-47-4 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of τ-Fluvalinate Utilizing 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of τ-Fluvalinate, a potent pyrethroid insecticide. The synthesis hinges on the strategic use of the key intermediate, 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. This document is intended for an audience of researchers, scientists, and professionals in the fields of agrochemical research and drug development. The protocols herein are presented with an emphasis on mechanistic understanding, experimental causality, and safety, ensuring a reproducible and reliable synthetic workflow. All procedures are supported by authoritative references to underline the scientific integrity of the described methods.
Introduction: The Strategic Role of Cyanohydrins in Pyrethroid Synthesis
Synthetic pyrethroids represent a significant class of modern insecticides, prized for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity. τ-Fluvalinate is a distinguished member of this class, notable for its acaricidal properties and use in controlling Varroa mites in honeybee colonies.[1] The molecular architecture of τ-Fluvalinate features a crucial ester linkage between a specific D-valine derivative and an α-cyano-3-phenoxybenzyl alcohol moiety. The synthesis of this alcohol component is efficiently achieved through its cyanohydrin precursor, this compound.[2][3][4]
Cyanohydrins are versatile intermediates in organic synthesis, providing a gateway to a variety of functional groups, including α-hydroxy acids and, critically in this context, α-hydroxy esters.[5] The formation of this compound from 3-phenoxybenzaldehyde is a classic example of nucleophilic addition, where a cyanide ion attacks the electrophilic carbonyl carbon. This intermediate is then poised for esterification with the appropriately functionalized amino acid derivative to yield the final product. This guide will meticulously detail the synthesis of this key cyanohydrin, the preparation of the requisite D-valine derivative, and their subsequent coupling to afford τ-Fluvalinate.
Synthetic Strategy Overview
The synthesis of τ-Fluvalinate can be logically dissected into three primary stages, as depicted in the workflow diagram below. This multi-step process is designed to ensure high purity and yield of the final product.
Figure 1: Overall synthetic workflow for τ-Fluvalinate.
Experimental Protocols
3.1. Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of this compound
This protocol details the formation of the cyanohydrin intermediate from 3-phenoxybenzaldehyde. The reaction is a nucleophilic addition of a cyanide ion to the aldehyde carbonyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 3-Phenoxybenzaldehyde | 198.22 | 19.82 g | 0.10 |
| Sodium Cyanide | 49.01 | 5.39 g | 0.11 |
| Glacial Acetic Acid | 60.05 | 6.6 g (6.3 mL) | 0.11 |
| Diethyl Ether | - | 200 mL | - |
| Water | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 19.82 g (0.10 mol) of 3-phenoxybenzaldehyde in 100 mL of diethyl ether.
-
In a separate beaker, prepare a solution of 5.39 g (0.11 mol) of sodium cyanide in 50 mL of water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[6][7][8]
-
Cool the flask containing the 3-phenoxybenzaldehyde solution to 0-5 °C in an ice-water bath.
-
Slowly add the sodium cyanide solution to the stirred solution of 3-phenoxybenzaldehyde over a period of 30 minutes.
-
In the dropping funnel, place a solution of 6.6 g (0.11 mol) of glacial acetic acid in 20 mL of diethyl ether. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 5-10 °C.[9]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a viscous oil. The product can be used in the next step without further purification.
Causality and Insights: The use of acetic acid is to generate HCN in situ, which is the active nucleophile. Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize side product formation. The aqueous workup is essential to remove unreacted cyanide and other water-soluble impurities.
Protocol 2: Synthesis of (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid
This protocol describes the synthesis of the D-valine derivative through a nucleophilic substitution reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| D-Valine | 117.15 | 11.72 g | 0.10 |
| 2-Chloro-4-(trifluoromethyl)aniline | 195.57 | 19.56 g | 0.10 |
| Potassium Carbonate | 138.21 | 27.64 g | 0.20 |
| Dimethylformamide (DMF) | - | 150 mL | - |
| Hydrochloric Acid (1M) | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 11.72 g (0.10 mol) of D-Valine, 19.56 g (0.10 mol) of 2-chloro-4-(trifluoromethyl)aniline, and 27.64 g (0.20 mol) of potassium carbonate in 150 mL of DMF.
-
Heat the reaction mixture to 100-110 °C and stir vigorously under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.
-
Acidify the aqueous mixture to pH 2-3 with 1M hydrochloric acid. A precipitate will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid.
Causality and Insights: Potassium carbonate acts as a base to deprotonate the amino group of D-valine, facilitating its nucleophilic attack on the aniline derivative. DMF is used as a polar aprotic solvent suitable for this type of substitution reaction. Acidification of the reaction mixture protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
3.2. Part 2: Esterification to τ-Fluvalinate
Two common methods for the esterification of the cyanohydrin with the carboxylic acid are presented below. Method A utilizes a carbodiimide coupling agent, which is a mild and widely used method for ester and amide bond formation. Method B proceeds via an acid chloride, which is a more reactive intermediate.
Method A: Dicyclohexylcarbodiimide (DCC) Mediated Esterification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 225.25 | 22.53 g | 0.10 |
| (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid | 295.68 | 29.57 g | 0.10 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.70 g | 0.11 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.22 g | 0.01 |
| Dichloromethane (DCM), anhydrous | - | 300 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 22.53 g (0.10 mol) of this compound, 29.57 g (0.10 mol) of (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid, and 1.22 g (0.01 mol) of DMAP in 300 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 22.70 g (0.11 mol) of DCC to the cooled solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.[8]
-
Combine the filtrates and wash successively with 100 mL of 0.5 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude τ-Fluvalinate.
Causality and Insights: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of the cyanohydrin.[3][11] DMAP acts as a nucleophilic catalyst to accelerate the reaction.[12] The workup procedure is designed to remove unreacted starting materials, the DCU byproduct, and the catalyst.
Method B: Esterification via Acid Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid | 295.68 | 29.57 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.28 g (8.7 mL) | 0.12 |
| Toluene, anhydrous | - | 150 mL | - |
| This compound | 225.25 | 22.53 g | 0.10 |
| Pyridine, anhydrous | - | 9.5 g (9.7 mL) | 0.12 |
Procedure:
-
Acid Chloride Formation: In a 250 mL flask fitted with a reflux condenser and a gas trap, suspend 29.57 g (0.10 mol) of the valine derivative in 100 mL of anhydrous toluene. Add 14.28 g (0.12 mol) of thionyl chloride dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.[6][7][13]
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ ceases.
-
Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Esterification: Dissolve the crude acid chloride in 50 mL of anhydrous toluene.
-
In a separate 500 mL flask, dissolve 22.53 g (0.10 mol) of this compound and 9.5 g (0.12 mol) of anhydrous pyridine in 100 mL of anhydrous toluene.
-
Cool this solution to 0 °C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give crude τ-Fluvalinate.
Causality and Insights: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride.[14] Pyridine is used as a base to neutralize the HCl generated during the esterification reaction. This method is often faster than DCC coupling but requires careful handling of the corrosive thionyl chloride.
Part 3: Purification and Analysis
4.1. Protocol 3: Purification by Column Chromatography
The crude τ-Fluvalinate obtained from either of the above methods can be purified by column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude τ-Fluvalinate in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified τ-Fluvalinate as a viscous oil.
4.2. Quality Control and Characterization
The identity and purity of the synthesized τ-Fluvalinate should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC system with a C18 column and a mobile phase of acetonitrile and water.[5][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of τ-Fluvalinate.[17]
Safety and Handling
The synthesis of τ-Fluvalinate involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Sodium Cyanide: Extremely toxic if swallowed, inhaled, or in contact with skin.[6][7][8] Contact with acids liberates highly toxic hydrogen cyanide gas.
-
3-Phenoxybenzaldehyde: Harmful if swallowed and may cause skin irritation.[2][10][13]
-
Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases.[6][7][13]
-
DCC: A sensitizer and can cause skin irritation.
-
Solvents: Dichloromethane, toluene, and diethyl ether are flammable and have associated health risks.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[18][19]
Conclusion
The protocols detailed in this guide provide a comprehensive and reliable pathway for the synthesis of τ-Fluvalinate, leveraging the key cyanohydrin intermediate, this compound. By understanding the rationale behind each synthetic step and adhering to the safety precautions, researchers can confidently produce this important agrochemical for further study and development. The provided methods, supported by scientific literature, offer a solid foundation for both laboratory-scale synthesis and process optimization.
References
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NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of tau-Fluvalinate on Newcrom R1 HPLC column. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethylene cyanohydrin. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Tau-fluvalinate (Ref: SAN 527l). Retrieved from [Link]
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SIELC Technologies. (2018). tau-Fluvalinate. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). The Analysis of Tau-Fluvalinate in Soil, Water, Peach, Potato and Wheat Using Liquid Chromatography-Electrospray Ionisation Mass Spectrometery. Retrieved from [Link]
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PubMed. (2016). Expression and purification of tau protein and its frontotemporal dementia variants using a cleavable histidine tag. Retrieved from [Link]
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RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). esterification of carboxylic acids with. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
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EPA. (n.d.). ECM - Fluvalinate (Tau) & Degradates in Soil-Thatch-Foliage- MRID 50552102. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Current Research in Nutrition and Food Science Journal. (n.d.). Detection of Fluvalinate Residues in Beeswax and Honey Using High Performance Liquid Chromatography with Diode Array Detector. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin
Introduction: The Significance of 3-Phenoxybenzaldehyde Cyanohydrin
3-Phenoxybenzaldehyde cyanohydrin, also known as (3-phenoxyphenyl)hydroxyacetonitrile, is a pivotal chemical intermediate in the agrochemical sector.[1] Its molecular structure serves as the foundational alcohol moiety for a significant class of synthetic pyrethroid insecticides, including highly effective agents like Cypermethrin, Deltamethrin, and Fenvalerate.[2][3][4] These insecticides are indispensable for crop protection worldwide due to their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[4]
The synthesis of this cyanohydrin involves the addition of a cyanide nucleophile to the aldehyde carbonyl of 3-phenoxybenzaldehyde. The resulting product contains a new stereocenter at the carbon bearing both the hydroxyl and nitrile groups. The specific stereoisomer, particularly the (S)-enantiomer, is crucial for the biological activity of certain advanced pyrethroids.[2][5] Therefore, both racemic and enantioselective synthetic routes are of high commercial and research interest.
This document provides a detailed guide for researchers, chemists, and drug development professionals, outlining the core mechanistic principles, critical safety procedures, and step-by-step experimental protocols for both a standard chemical synthesis and an advanced enzymatic synthesis of 3-phenoxybenzaldehyde cyanohydrin.
Core Principle: The Mechanism of Cyanohydrin Formation
The formation of a cyanohydrin is a classic example of nucleophilic addition to a carbonyl group.[6] The reaction is reversible and its equilibrium position is influenced by factors such as the structure of the carbonyl compound, temperature, and pH.[7][8] The process is typically base-catalyzed, as a base is required to generate the potent cyanide anion (CN⁻) nucleophile from the weakly acidic hydrogen cyanide (HCN, pKa ≈ 9.2).[8][9]
The mechanism proceeds in two primary steps:
-
Nucleophilic Attack: The cyanide anion (CN⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[9][10]
-
Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically undissociated HCN present in the reaction mixture, to yield the final cyanohydrin product. This step also regenerates the cyanide anion catalyst.[10][11]
The pH of the reaction is a critical parameter. The medium must be sufficiently basic to generate an adequate concentration of the CN⁻ nucleophile. However, if the solution is too strongly basic, the cyanohydrin can readily revert to the starting aldehyde, and other side reactions may be promoted.[6][7] For reactions generating HCN in situ, a slightly acidic to neutral pH (typically 4-6) provides the optimal balance, ensuring the presence of both free cyanide ions and HCN for protonation.[7][10]
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enzymatic synthesis of chiral cyanohydrins from 3-phenoxybenzaldehyde
An Application Guide to the Biocatalytic Synthesis of Chiral Cyanohydrins from 3-Phenoxybenzaldehyde
Abstract
This document provides a detailed guide for the enzymatic synthesis of chiral 3-phenoxybenzaldehyde cyanohydrin, a key intermediate in the production of pyrethroid insecticides. We move beyond a simple recitation of steps to explain the underlying principles of biocatalysis with hydroxynitrile lyases (HNLs). This guide offers researchers, scientists, and drug development professionals both a robust experimental protocol and the scientific rationale necessary to adapt and troubleshoot the synthesis. We focus on the (S)-selective HNL from Manihot esculenta (MeHNL), which has proven highly effective for this specific transformation, yielding a product with high enantiomeric excess and excellent conversion.
Introduction: The Strategic Value of Enzymatic Synthesis
Chiral cyanohydrins are highly valuable and versatile building blocks in organic chemistry.[1][2] Their dual functionality allows for conversion into a wide array of important molecules, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[3] Specifically, (S)-3-phenoxybenzaldehyde cyanohydrin is a critical precursor for the synthesis of several commercial pyrethroid insecticides.
Traditionally, the synthesis of enantiopure cyanohydrins has relied on chemical catalysts, which often require harsh reaction conditions, hazardous reagents, and expensive chiral ligands.[4] Biocatalysis, utilizing enzymes like hydroxynitrile lyases (HNLs), presents a compelling alternative.[1][2] This approach offers significant advantages:
-
Exceptional Enantioselectivity: HNLs can produce cyanohydrins with very high enantiomeric excess (ee), often exceeding 99%.[4]
-
Mild Reaction Conditions: Reactions proceed under ambient temperature and pressure, and near neutral pH, reducing energy consumption and the formation of by-products.[3]
-
Environmental Sustainability: As biodegradable catalysts operating in aqueous systems, enzymes minimize the reliance on hazardous organic solvents and heavy metals.[3]
This guide focuses on a well-validated system: the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin using the HNL from Manihot esculenta (MeHNL).
The Catalytic Principle: Hydroxynitrile Lyases in Action
Hydroxynitrile lyases (EC 4.1.2.10) catalyze the reversible addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone.[3][5] The key to successful asymmetric synthesis is to favor the enzymatic reaction pathway over the non-enzymatic chemical reaction, which produces a racemic mixture (equal amounts of both enantiomers) and thus diminishes the enantiopurity of the final product.
The rate of the non-enzymatic background reaction is highly dependent on pH; it is suppressed at lower pH values.[6] Consequently, many HNL-catalyzed reactions are performed in acidic conditions (pH < 5.5). However, a seminal study demonstrated that for the challenging substrate 3-phenoxybenzaldehyde, using MeHNL in a biphasic system at higher pH values (pH > 6) can yield both excellent conversion and high enantiomeric excess.[7][8][9] This counter-intuitive finding is crucial for optimizing this specific synthesis.
Caption: Enzymatic vs. Non-Enzymatic Cyanohydrin Synthesis.
Experimental Protocol: Synthesis in a Biphasic System
This protocol is designed for the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin using MeHNL in an aqueous/organic biphasic system. The biphasic approach is advantageous as it allows the hydrophobic substrate and product to reside in the organic phase, while the enzyme remains in the aqueous phase, simplifying downstream processing and minimizing enzyme inhibition.[6]
Materials and Reagents
-
(S)-Hydroxynitrile lyase from Manihot esculenta (MeHNL)
-
3-Phenoxybenzaldehyde (≥98% purity)
-
Potassium cyanide (KCN) or Acetone cyanohydrin
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Diisopropyl ether (DIPE) or n-Butyl Acetate (analytical grade)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment
-
Jacketed glass reaction vessel with overhead stirrer
-
pH meter and probe
-
Thermostatic water bath/circulator
-
Syringe pump for controlled addition
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 0.1 M citrate buffer solution. Adjust the pH to the desired value (e.g., pH 6.5) using HCl or NaOH. For a typical 50 mL reaction, you will need approximately 20 mL of buffer.
-
Reaction Setup:
-
Add the citrate buffer (20 mL) to the jacketed reaction vessel.
-
Add the organic solvent (e.g., 30 mL of DIPE).
-
Begin stirring at a rate sufficient to create a fine emulsion (e.g., 300-400 RPM).
-
Set the reaction temperature to 20-25°C using the circulating water bath.
-
-
Enzyme Solubilization: Dissolve a known quantity of MeHNL (e.g., 500-1000 units) in a small amount of the prepared buffer and add it to the reaction vessel. Allow the system to equilibrate for 10-15 minutes.
-
Substrate Addition: Dissolve 3-phenoxybenzaldehyde (e.g., 10 mmol) in the organic phase already present in the reactor.
-
Reaction Initiation: Prepare a solution of the cyanide source. For example, dissolve KCN (e.g., 12 mmol) in a minimal amount of the buffer. Add this solution slowly to the vigorously stirred reaction mixture over a period of 1-2 hours using a syringe pump. This controlled addition minimizes the local concentration of cyanide and suppresses the background reaction.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) from the organic layer at regular intervals (e.g., every hour). Quench the reaction in the aliquot by adding a small volume of acidic solution. Analyze the sample by chiral GC or HPLC to determine the conversion of the aldehyde and the enantiomeric excess of the cyanohydrin product.
-
Work-up and Isolation:
-
Once the reaction has reached the desired conversion (typically 4-8 hours), stop the stirring.
-
Separate the two phases using a separatory funnel.
-
Wash the organic phase with a small amount of brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude 3-phenoxybenzaldehyde cyanohydrin.
-
Caption: Workflow for Biphasic Enzymatic Cyanohydrin Synthesis.
Data Summary and Expected Outcomes
The performance of the enzymatic synthesis is highly dependent on the reaction conditions. The following table summarizes representative data for the conversion of 3-phenoxybenzaldehyde using MeHNL.
| Enzyme | Substrate | pH | System | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| MeHNL (wild type) | 3-Phenoxybenzaldehyde | >6 | Biphasic | 85 | 97 (S) | [6][7] |
| MeHNL-W128A variant | 3-Phenoxybenzaldehyde | >6 | Biphasic | Higher Activity | 85 (S) | [7] |
This data highlights a critical aspect of enzyme engineering: the MeHNL-W128A variant shows higher activity but at the cost of reduced enantioselectivity for this substrate.[7] For applications requiring the highest purity, the wild-type enzyme is the superior choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Insufficient enzyme activity.- Poor mixing of phases.- Sub-optimal pH or temperature. | - Verify enzyme activity with a standard substrate (e.g., benzaldehyde).- Increase stirring speed to ensure a fine emulsion.- Re-calibrate pH meter and verify reaction temperature. |
| Low Enantiomeric Excess (ee) | - Non-enzymatic background reaction is dominant.- Incorrect enzyme enantioselectivity.- Racemization of the product. | - Ensure slow, controlled addition of the cyanide source.- Consider lowering the reaction pH slightly (e.g., to 5.5-6.0), though this may reduce the rate.- Confirm you are using an (S)-selective HNL like MeHNL. |
| Enzyme Deactivation | - Presence of impurities in the substrate.- High local concentration of cyanide. | - Use high-purity substrate.- Ensure slow addition of the cyanide source.- Consider using an immobilized enzyme preparation for enhanced stability.[1] |
Conclusion
The enzymatic synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin using Manihot esculenta hydroxynitrile lyase is a powerful, selective, and sustainable method for producing this key industrial intermediate. By carefully controlling reaction parameters, particularly pH and the rate of cyanide addition in a biphasic system, researchers can achieve excellent yields and outstanding enantioselectivity. This biocatalytic approach not only aligns with the principles of green chemistry but also provides a reliable and efficient pathway for the synthesis of high-value chiral molecules.
References
-
von Langermann, J., Guterl, J. K., Pohl, M., Wajant, H., & Kragl, U. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161. [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Retrieved from [Link]
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5919-5933. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Retrieved from [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. Retrieved from [Link]
-
Alagöz, D., Tükel, S. S., & Yildirim, D. (2014). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. Journal of Molecular Catalysis B: Enzymatic, 101, 40–46. [Link]
-
Lund University. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved from [Link]
-
ACS Publications. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Cyanohydrin Synthesis: The Role of Trimethylsilyl Cyanide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52315-06-7, 3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
-
ACS Publications. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
-
ResearchGate. (n.d.). Scheme 1. MeHNL-catalyzed hydrocyanation of benzaldehyde in different organic solvents. Retrieved from [Link]
-
Rhea. (n.d.). Rhea:18313. Retrieved from [Link]
-
IUBMB Enzyme Nomenclature. (n.d.). EC 4.1.2.10. Retrieved from [Link]
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
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Application Note: Optimizing Reaction Conditions for the Synthesis of 3-Phenoxymandelonitrile
Introduction: The Significance of 3-Phenoxymandelonitrile
3-Phenoxymandelonitrile, a key cyanohydrin, serves as a critical intermediate in the chemical industry, most notably in the synthesis of synthetic pyrethroids.[1] These potent insecticides, including widely used compounds like deltamethrin and esfenvalerate, rely on the stereospecific incorporation of the 3-phenoxymandelonitrile backbone.[1][2] The efficacy of the final insecticidal product is highly dependent on the stereochemistry at the benzylic carbon of this precursor, making the synthesis of enantiomerically pure 3-phenoxymandelonitrile a subject of intense research.
The core transformation is the nucleophilic addition of a cyanide anion to the carbonyl carbon of 3-phenoxybenzaldehyde. While seemingly straightforward, achieving optimal yield and, when required, high enantioselectivity, necessitates a nuanced understanding of the reaction mechanism and meticulous control over key experimental parameters. This document provides a comprehensive guide to the critical reaction conditions, offering both field-proven insights and detailed protocols to empower researchers in optimizing the synthesis for their specific applications.
Mechanistic Underpinnings & Core Challenges
The formation of a cyanohydrin from an aldehyde is a classic nucleophilic addition reaction.[3][4] The reaction proceeds via the attack of a cyanide nucleophile (⁻C≡N) on the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde.
Key Mechanistic Steps:
-
Nucleophile Generation: The reaction is typically catalyzed by a base, which deprotonates the weakly acidic hydrogen cyanide (HCN, pKa ≈ 9.2) to generate the much stronger cyanide nucleophile.[5]
-
Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated by a proton source (such as undissociated HCN or a weak acid) to yield the final cyanohydrin product.[5]
Core Challenges:
-
Reversibility and Stability: The reaction is reversible, and the 3-phenoxymandelonitrile product is prone to decomposition back to the starting aldehyde and hydrogen cyanide, particularly under neutral or alkaline pH conditions.[6]
-
Racemization: The product has a chiral center. Under non-chiral conditions, a racemic mixture is formed. Even if an enantiomerically pure product is obtained (e.g., via enzymatic synthesis), it can racemize under basic conditions.[6]
-
Competing Reactions: In enzymatic syntheses, a non-enzymatic, uncatalyzed reaction can occur in parallel, leading to the formation of the racemic product and lowering the overall enantiomeric excess (ee) of the desired stereoisomer.[6][7]
Optimizing Key Reaction Parameters
Achieving a high yield of 3-phenoxymandelonitrile requires careful consideration of several interconnected variables. The optimal choice often depends on whether the desired product is the racemic mixture or a specific enantiomer.
Cyanide Source and Delivery
The choice of cyanide source is critical for safety and reactivity.
-
Hydrogen Cyanide (HCN): While being the direct reactant, pure HCN is a highly toxic and volatile liquid, making it hazardous to handle.[5] Its use is often limited to specialized setups.
-
Alkali Metal Cyanides (NaCN, KCN): These are stable salts and are commonly used. They require the presence of an acid to generate HCN in situ or must be used in a system where the free cyanide ion is the active nucleophile.[5][8] Careful pH control is paramount.
-
Acetone Cyanohydrin: This serves as a safer alternative for delivering HCN through a transcyanation reaction.[1]
-
Trimethylsilyl Cyanide (TMSCN): Often used in organic solvents for the synthesis of silylated cyanohydrins, which can be subsequently hydrolyzed.
Catalysis Strategy: Chemical vs. Enzymatic
Chemical Catalysis for Racemic Synthesis: For applications where a racemic mixture is acceptable, chemical catalysis offers a robust and scalable solution.
-
Base Catalysis: As mentioned, a base is essential to generate the cyanide nucleophile.[4]
-
Phase Transfer Catalysis (PTC): This is a highly effective industrial method for reactions in two-phase systems (e.g., water/dichloromethane).[9][10] A phase transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transfer of the cyanide anion from the aqueous phase into the organic phase where the aldehyde is dissolved, dramatically increasing the reaction rate.[1]
Enzymatic Catalysis for Enantioselective Synthesis: To produce enantiomerically pure (R)- or (S)-3-phenoxymandelonitrile, biocatalysis using Hydroxynitrile Lyases (HNLs) is the method of choice.[7][11]
-
High Enantioselectivity: HNLs catalyze the asymmetric addition of HCN to the aldehyde, yielding products with very high enantiomeric excess (ee).[12]
-
Mild Conditions: These reactions are typically run under mild conditions (low temperature, specific pH range), which also helps to preserve the stability of the product.
Solvent System
The solvent plays a crucial role in reactant solubility, reaction rate, and, in the case of enzymatic reactions, enzyme stability and selectivity.
-
Biphasic Systems: A combination of water and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether (MTBE)) is common, particularly for PTC and enzymatic reactions.[1][8][13] This allows for easy separation of the product in the organic phase from the aqueous catalyst phase.
-
Organic Solvents: In some enzymatic systems, "dry" or nearly dry organic solvents like di-n-butyl ether have proven to be highly effective, achieving both high yield and high enantiomeric excess.[14]
pH Control
This is arguably the most critical parameter to control for optimal results.
-
For Chemical Synthesis (e.g., using NaCN): A delicate balance is required. The pH must be high enough to generate a sufficient concentration of the CN⁻ nucleophile but low enough to prevent product decomposition. A pH range of 6.5 to 8.0 is often optimal.[8][15]
-
For Enzymatic Synthesis: A lower pH is generally required. An acidic pH (typically 4.0 to 5.5 ) is used to suppress the competing non-enzymatic background reaction, which is much slower at lower pH, thereby maximizing the enantiomeric excess.[6][7][13] This also enhances the stability of the cyanohydrin product.
Temperature
Temperature affects both reaction rate and product stability.
-
Lower Temperatures (0-20 °C): Generally favored for several reasons. They significantly reduce the rate of the non-enzymatic side reaction, which is crucial for achieving high ee in enzymatic syntheses.[14] Lower temperatures also minimize the decomposition of the final product.[7] For instance, in one study, a higher ee was obtained when the reaction was performed at 6 °C compared to 20 °C.[14]
Data Summary: Comparison of Reaction Conditions
| Method | Cyanide Source | Catalyst | Solvent System | pH | Temperature | Outcome (Yield/ee) | Reference(s) |
| Phase Transfer Catalysis | Sodium Cyanide | Benzyltriethylammonium chloride | Water / Dichloromethane | Not specified (likely 6-8) | Not specified | Standard industrial method | [1] |
| Biphasic Chemical | Sodium Cyanide | Hydrochloric Acid (to adjust pH) | Water / Ethyl Acetate | 6.8 - 7.2 | Room Temp | Good yield (up to 85% reported for mandelonitrile) | [8] |
| CO₂-Mediated | Potassium Cyanide | CO₂ (1 atm) | Ethanol | Neutral | Room Temp | High yield, significant rate acceleration | [16] |
| Enzymatic (S-selective) | Hydrogen Cyanide (in situ from KCN) | (S)-Hydroxynitrile Lyase | Di-n-butyl ether | ~6.0 | 6 °C | High ee | [14] |
| Enzymatic (S-selective) | Hydrogen Cyanide | HNL from Hevea brasiliensis | Water / MTBE | 5.5 | 15 °C | 98% Conversion, 99% ee | [13] |
Diagrams and Workflows
Reaction Pathway
Caption: General reaction pathway for the synthesis of 3-Phenoxymandelonitrile.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 3-Phenoxymandelonitrile.
Detailed Experimental Protocols
Safety Precaution: All operations involving cyanides (HCN, NaCN, KCN) must be performed in a well-ventilated chemical fume hood by trained personnel. Cyanide is highly toxic. An emergency cyanide exposure kit should be readily available. Contact with acid liberates highly toxic HCN gas.
Protocol 1: Racemic Synthesis via Phase Transfer Catalysis (PTC)
This protocol is designed for a scalable synthesis of racemic 3-phenoxymandelonitrile.
Materials:
-
3-Phenoxybenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Benzyltriethylammonium chloride (0.05 eq)
-
Acetic Acid (to adjust pH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzaldehyde and the phase transfer catalyst, benzyltriethylammonium chloride, in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide in deionized water. Carefully adjust the pH of this solution to ~7.5-8.0 by the dropwise addition of acetic acid. This step generates a low equilibrium concentration of HCN while maintaining basicity for the catalyst to work.
-
Reaction: Add the aqueous cyanide solution to the organic solution of the aldehyde. Stir the biphasic mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[11]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate.[11] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-phenoxymandelonitrile as an oil.
Protocol 2: Enantioselective Synthesis using a Hydroxynitrile Lyase (HNL)
This protocol outlines a general procedure for synthesizing (S)-3-phenoxymandelonitrile. The specific HNL enzyme and its formulation (immobilized or free) will determine the exact parameters.
Materials:
-
3-Phenoxybenzaldehyde (1.0 eq)
-
(S)-selective Hydroxynitrile Lyase (HNL), e.g., from Hevea brasiliensis
-
Potassium Cyanide (KCN) (2.0 eq) or liquid HCN
-
Citrate Buffer (e.g., 0.1 M, pH 4.5)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Enzyme Preparation: Prepare a solution or suspension of the HNL enzyme in the citrate buffer within a jacketed reaction vessel.
-
Reaction Setup: Add the MTBE to the aqueous enzyme phase. Dissolve the 3-phenoxybenzaldehyde in this biphasic system.
-
Cooling: Cool the vigorously stirred mixture to the optimal temperature for the enzyme, typically between 5-15 °C.[13]
-
Cyanide Addition: Slowly add the cyanide source. If using KCN, it can be added as a solution in the same buffer. If using liquid HCN, it should be added dropwise over 30-60 minutes to maintain a low concentration, preventing enzyme inhibition.[11][13] Maintain the pH at 4.5 throughout the addition.
-
Monitoring: Monitor the reaction for both conversion of the aldehyde and the enantiomeric excess of the product using chiral HPLC or GC.
-
Work-up: When the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. If using an immobilized enzyme, it can be filtered off for reuse.[11]
-
Extraction: Separate the organic MTBE layer.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature (<30 °C) to avoid product decomposition. The result is the enantiomerically enriched (S)-3-phenoxymandelonitrile.
References
-
Wikipedia. (n.d.). 3-Phenoxymandelonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of solvent on cyanohydrin synthesis using catalysts 1 and 2. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases. Retrieved from [Link]
-
ChemRxiv. (2020). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Retrieved from [Link]
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-
ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US9126900B2 - Process for producing mandelonitrile compound.
-
ResearchGate. (n.d.). (A) Equilibrium constants for traditional cyanohydrin synthesis with.... Retrieved from [Link]
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-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
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PTC Organics. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry. Retrieved from [Link]
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PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Yield vs. time profile for the synthesis of 3aa at 60°C, in air. Retrieved from [Link]
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Application Notes and Protocols for the Development of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and derivatization of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a versatile scaffold with significant potential in medicinal chemistry and drug discovery. This document outlines detailed protocols for the preparation of the core molecule and its subsequent modification into various derivatives, including esters, ethers, and amino alcohols. Furthermore, it explores the diverse pharmacological activities associated with the phenoxyphenyl moiety, offering a rationale for the development of novel therapeutic agents.
Introduction: The this compound Scaffold
This compound, also known as 3-phenoxybenzaldehyde cyanohydrin, is a valuable synthetic intermediate.[1][2] Its structure combines a biphenyl ether motif, a common feature in many biologically active compounds, with a reactive cyanohydrin functionality. This unique combination allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse small molecule libraries. The primary established use of this compound is as a key intermediate in the synthesis of pyrethroid insecticides, such as τ-Fluvalinate.[2] However, the inherent reactivity of the hydroxyl and nitrile groups opens up avenues for the development of derivatives with a broad spectrum of potential therapeutic applications.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 39515-47-4 | [2] |
| Molecular Formula | C₁₄H₁₁NO₂ | [2] |
| Molecular Weight | 225.25 g/mol | [1] |
| Appearance | Clear orange solution or solid/semi-solid | [2] |
| Melting Point | 79°C (from ethanol) | [2] |
| Boiling Point | 399.8°C at 760 mmHg | [2] |
| Solubility | Chloroform, DMSO | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound is typically achieved through a nucleophilic addition of a cyanide ion to the carbonyl group of 3-phenoxybenzaldehyde. This classic cyanohydrin formation reaction can be performed under both chemical and enzymatic conditions.
Chemical Synthesis Protocol (Racemic)
This protocol describes a general method for the synthesis of racemic this compound. The reaction involves the in-situ generation of hydrocyanic acid from a cyanide salt in a slightly acidic medium.
Workflow for Racemic Synthesis:
Caption: General workflow for the chemical synthesis of racemic this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenoxybenzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v). Cool the flask to 0°C in an ice bath. In a separate beaker, prepare an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq).
-
Cyanide Addition: Slowly add the cyanide solution to the stirred aldehyde solution.
-
Acidification: While maintaining the temperature at 0-5°C, add a weak acid such as glacial acetic acid (1.2 eq) dropwise. The addition of acid generates hydrocyanic acid (HCN) in situ, which then adds to the carbonyl.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Self-Validation and Causality: The slow, dropwise addition of acid is crucial to control the in-situ generation of highly toxic HCN gas. Maintaining a low temperature (0-5°C) is essential as the cyanohydrin formation is a reversible equilibrium; lower temperatures favor the product. The work-up procedure is designed to remove unreacted reagents and byproducts.
Enantioselective Synthesis Protocol ((S)-enantiomer)
For applications in drug development, obtaining enantiomerically pure compounds is often critical. The (S)-enantiomer of this compound can be synthesized with high enantiomeric excess using a hydroxynitrile lyase (HNL) enzyme.
Workflow for Enantioselective Synthesis:
Caption: General workflow for the enzymatic synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
Detailed Protocol (based on literature precedent[2]):
-
Enzyme Solution: Prepare an aqueous buffer solution (e.g., 0.1 M citrate buffer) and adjust the pH to 5.5. Add the hydroxynitrile lyase from Hevea brasiliensis.
-
Reaction Mixture: To the enzyme solution, add 3-phenoxybenzaldehyde. The reaction is typically run in a biphasic system with an organic solvent like methyl tert-butyl ether (MTBE) to dissolve the aldehyde.
-
Cyanide Addition: Add hydrogen cyanide (HCN) or a suitable precursor like acetone cyanohydrin.
-
Incubation: Stir the mixture vigorously at a controlled temperature of 15°C for approximately 15-30 minutes.
-
Work-up: Separate the organic layer. Extract the aqueous layer with MTBE.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The enantiomeric excess of the resulting (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Self-Validation and Causality: The pH of the reaction is critical for optimal enzyme activity and to minimize the non-enzymatic, racemic background reaction. The use of a biphasic system allows for a high concentration of the hydrophobic substrate while the enzyme remains in the aqueous phase. The short reaction time is a hallmark of the high efficiency of the enzymatic process.
Development of Derivatives: Protocols and Applications
The hydroxyl and nitrile functionalities of this compound serve as versatile handles for further chemical modifications. The following sections provide protocols for the synthesis of key derivatives and discuss their potential therapeutic applications.
Ester Derivatives
Esterification of the hydroxyl group can modulate the lipophilicity and pharmacokinetic properties of the parent molecule. The Mitsunobu reaction is a powerful method for achieving this transformation, particularly when inversion of stereochemistry is desired.[3][4][5]
Protocol: Mitsunobu Esterification
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve this compound (1.0 eq), a carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. This can be partially removed by precipitation from a minimal amount of cold diethyl ether.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired ester derivative.
Self-Validation and Causality: The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter.[3][6] Therefore, using the (S)-cyanohydrin will yield the (R)-ester. The reaction is sensitive to moisture, hence the need for anhydrous conditions. The formation of a white precipitate of triphenylphosphine oxide is a visual indicator of reaction progress.
Potential Applications of Ester Derivatives:
-
Anticancer Agents: The phenoxyphenyl scaffold is present in numerous compounds with demonstrated anticancer activity.[7][8][9][10][11] Esterification can be used to generate prodrugs that release the active hydroxyl compound upon hydrolysis by cellular esterases.
-
Antiviral Agents: Phenoxyphenyl derivatives have been investigated as inhibitors of viral replication, including for SARS-CoV-2 and human cytomegalovirus (HCMV).[12][13][14][15][16] The ester moiety can be tailored to improve cell permeability and target engagement.
Ether Derivatives
Alkylation of the hydroxyl group to form ethers can further diversify the physicochemical properties of the scaffold.
Protocol: Williamson Ether Synthesis
-
Deprotonation: In an inert atmosphere flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF. Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0°C.
-
Alkylation: After gas evolution ceases, add an alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) and allow the reaction to warm to room temperature. The reaction may require heating depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Self-Validation and Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. Anhydrous conditions are essential to prevent quenching of the base.
Potential Applications of Ether Derivatives:
-
Neuroprotective Agents: Certain phenoxy derivatives have shown promise in protecting neurons from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.[17][18][19][20]
-
Antimicrobial Agents: The phenoxyphenyl moiety is a feature in some compounds with antibacterial and antifungal properties.[21][22][23][24] Ether derivatives can be synthesized to optimize activity against specific microbial targets.
β-Amino Alcohol Derivatives
Reduction of the nitrile group to a primary amine affords β-amino alcohols, a class of compounds with significant biological activities.
Protocol: Nitrile Reduction with LiAlH₄
-
Reaction Setup: In a flame-dried, inert atmosphere flask, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0°C.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Work-up (Fieser method): Cool the reaction to 0°C and carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 15 minutes, then filter and wash the solid with THF. Concentrate the filtrate to obtain the crude β-amino alcohol.
-
Purification: Purify by an appropriate method, such as crystallization or column chromatography.
Self-Validation and Causality: LiAlH₄ is a powerful reducing agent that can reduce nitriles to primary amines.[25][26][27][28] The reaction is highly exothermic and reactive towards protic solvents, necessitating anhydrous conditions and careful quenching. The Fieser work-up is a standard and safe procedure for decomposing the aluminum salts into a filterable solid.
Potential Applications of β-Amino Alcohol Derivatives:
-
Cardiovascular Agents: The phenoxyphenyl structure is found in compounds with effects on the cardiovascular system.[29][30][31] The introduction of an amino alcohol functionality can lead to interactions with adrenergic or other receptors relevant to cardiovascular function.
-
Analgesics and Anti-inflammatory Agents: Some phenoxy acetamide derivatives have shown analgesic and anti-inflammatory properties.[9] The β-amino alcohol core is a key feature in many centrally and peripherally acting drugs.
Summary and Future Directions
This compound is a readily accessible and highly versatile scaffold for the development of novel chemical entities. The protocols outlined in these application notes provide a solid foundation for the synthesis of the core molecule and its derivatization into esters, ethers, and β-amino alcohols. The diverse biological activities associated with the phenoxyphenyl moiety, including anticancer, antiviral, antimicrobial, neuroprotective, and cardiovascular effects, underscore the potential of these derivatives in drug discovery. Future research should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation in relevant biological assays to identify lead compounds for further therapeutic development.
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Synthesis and anticancer effects of some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on K562 cell line | Request PDF. (n.d.). ResearchGate. [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PubMed Central. [Link]
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Inversion of the Configuration of Cyanohydrins by a Mitsunobu Esterification Reaction. (2006, September 23). Taylor & Francis Online. [Link]
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Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023, November 28). PubMed Central. [Link]
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Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (n.d.). ACS Publications. [Link]
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(PDF) Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023, November 1). ResearchGate. [Link]
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(PDF) Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (n.d.). ResearchGate. [Link]
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Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) -. (n.d.). JOCPR. [Link]
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1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. (n.d.). PubMed Central. [Link]
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Pharmacological effects of (+/-)-11-deoxy, 16-phenoxy-prostaglandin E1 derivatives in the cardiovascular system. (n.d.). PubMed. [Link]
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This compound. (n.d.). LookChem. [Link]
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A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. (n.d.). PubMed. [Link]
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Application Notes and Protocols for 3-Phenoxybenzaldehyde Cyanohydrin in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Central Role of 3-Phenoxybenzaldehyde Cyanohydrin in Modern Crop Protection
3-Phenoxybenzaldehyde cyanohydrin, also known as α-cyano-3-phenoxybenzyl alcohol, is a pivotal chemical intermediate in the synthesis of a major class of modern insecticides known as synthetic pyrethroids.[1][2] These compounds are engineered to mimic the insecticidal properties of natural pyrethrins found in chrysanthemum flowers but with enhanced stability and potency.[1] The incorporation of the α-cyano group from the cyanohydrin moiety into the pyrethroid structure is a key determinant of their high insecticidal activity. This document provides an in-depth guide to the application of 3-Phenoxybenzaldehyde cyanohydrin in agrochemical research, covering its synthesis, role in the preparation of active ingredients, analytical methods for its quantification, and its toxicological profile.
Part 1: The Synthetic Pathway to Pyrethroid Insecticides
The synthesis of many highly effective pyrethroid insecticides, such as cypermethrin, deltamethrin, and fenvalerate, hinges on the reaction of 3-phenoxybenzaldehyde with a cyanide source to form 3-phenoxybenzaldehyde cyanohydrin, which is then esterified with a suitable acid chloride.[3][4] The presence of the cyano group in the alcohol moiety of these Type II pyrethroids significantly enhances their insecticidal efficacy.
General Reaction Scheme: From Precursor to Potent Insecticide
The overall synthetic strategy involves a multi-step process that can often be performed as a one-pot synthesis, which is efficient and leads to high yields of the final product.[3]
Caption: General workflow for pyrethroid synthesis.
Protocol 1: One-Pot Synthesis of Cypermethrin
This protocol details a robust one-pot synthesis where 3-Phenoxybenzaldehyde reacts with sodium cyanide to form the intermediate cyanohydrin, which is subsequently esterified with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) to yield cypermethrin.
Materials:
| Reagent | Purity |
| 3-Phenoxybenzaldehyde | ≥98.5% |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) | ≥98% |
| Sodium Cyanide (NaCN) | ≥98% |
| Tetrahydrofuran (THF), anhydrous | |
| Dichloromethane (CH₂Cl₂), anhydrous | |
| 2 N Sodium Hydroxide (NaOH) aqueous solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Deionized Water |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (2.40 g, 0.049 mole) in deionized water (50 ml).
-
Addition of 3-Phenoxybenzaldehyde: To the stirred sodium cyanide solution, add a solution of 3-phenoxybenzaldehyde (7.00 g, 0.035 mole) in tetrahydrofuran (50 ml).
-
Cyanohydrin Formation: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the in-situ formation of 3-Phenoxybenzaldehyde cyanohydrin.
-
Esterification: Cool the reaction mixture in an ice bath. Slowly add DV-acyl chloride (0.04 mole) to the mixture through the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product three times with dichloromethane (40 ml each time).
-
Combine the organic layers and wash them sequentially with 2 N NaOH solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cypermethrin. The product can be further purified by column chromatography if necessary.
Part 2: Analytical Methodologies
Accurate quantification of 3-Phenoxybenzaldehyde cyanohydrin and the resulting pyrethroid insecticides is crucial for quality control during synthesis and for residue analysis in environmental and biological samples.
Protocol 2: Quantification of 3-Phenoxybenzaldehyde Cyanohydrin by Gas Chromatography (GC)
This protocol provides a general method for the analysis of 3-Phenoxybenzaldehyde cyanohydrin using gas chromatography, based on methods described for related compounds.[5]
Instrumentation and Conditions:
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890A or equivalent with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C (FID) or as per MS settings |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Solvent | Acetone or Hexane |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 3-Phenoxybenzaldehyde cyanohydrin (1000 µg/mL) in acetone. Prepare a series of working standards by serial dilution.
-
Reaction Mixture Analysis: Dilute an aliquot of the reaction mixture in acetone to a concentration within the calibration range.
-
Extraction from Matrix (e.g., soil, water): Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte. The final extract should be dissolved in the analysis solvent.
Caption: Workflow for GC analysis of 3-PBC.
Part 3: Toxicological Profile and Mode of Action
Toxicology of 3-Phenoxybenzaldehyde Cyanohydrin
3-Phenoxybenzaldehyde cyanohydrin is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[6][7] It can cause severe skin burns and eye damage.[6] Due to its toxicity, handling should be performed in a well-ventilated area with appropriate personal protective equipment, including gloves and eye protection.[6][8]
Safety Information:
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P264: Wash skin thoroughly after handling |
| H310: Fatal in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H331: Toxic if inhaled | P302+P352: IF ON SKIN: Wash with plenty of water |
| H314: Causes severe skin burns and eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.
Mechanism of Action of Derived Pyrethroids
Pyrethroid insecticides derived from 3-Phenoxybenzaldehyde cyanohydrin are neurotoxicants that act on the voltage-gated sodium channels in the nervous systems of insects.[1] They bind to the sodium channels, preventing them from closing normally. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. The presence of the α-cyano group is characteristic of Type II pyrethroids, which cause a more prolonged modification of the sodium channel gating kinetics compared to Type I pyrethroids.
Caption: Mode of action of pyrethroid insecticides.
Part 4: Structure-Activity Relationship (SAR)
The insecticidal activity of synthetic pyrethroids is highly dependent on their chemical structure. The presence of the 3-phenoxybenzyl alcohol moiety, and particularly the α-cyano group, is a key determinant of the high potency of Type II pyrethroids.
Table of Pyrethroids Derived from 3-Phenoxybenzaldehyde Cyanohydrin and their Relative Activity:
| Pyrethroid | Acid Moiety | Key Structural Features | Relative Insecticidal Activity |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid | Dichlorovinyl group | High |
| Deltamethrin | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-carboxylic acid | Dibromovinyl group, single isomer | Very High |
| Fenvalerate | 2-(4-chlorophenyl)-3-methylbutanoic acid | Chlorophenyl group | High |
| Esfenvalerate | (S)-2-(4-chlorophenyl)-3-methylbutanoic acid | Single isomer of Fenvalerate | Very High |
Relative activity is a generalization and can vary depending on the target insect species and specific isomers used.
The stereochemistry of the molecule is also critical for its biological activity. For Type II pyrethroids, the S-configuration at the alpha-carbon of the cyanohydrin moiety is considerably more toxic to insects than the R-configuration.[9]
Conclusion
3-Phenoxybenzaldehyde cyanohydrin is an indispensable building block in the agrochemical industry, enabling the synthesis of some of the most effective and widely used insecticides. A thorough understanding of its chemistry, analytical methods, and the biological activity of its derivatives is essential for researchers and professionals in this field. The protocols and information provided herein serve as a comprehensive guide to facilitate further research and development in the vital area of crop protection.
References
-
Berteau, P. E., & Casida, J. E. (Year). Synthesis and insecticidal activity of some pyrethroid-like compounds including ones lacking cyclopropane or ester groupings. Journal of Agricultural and Food Chemistry. [Link]
-
ChemBK. (n.d.). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). Characteristics, preparation and use of synthetic pyrethroids-fenvalerate and cypermethrin. Retrieved from [Link]
-
Cole-Parmer. (n.d.). 3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether. Retrieved from [Link]
-
ACS Publications. (2023). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. (2018). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. Molecules. [Link]
-
LookChem. (n.d.). Cas 52315-06-7, 3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
-
Sciforum. (2016). Structure-Toxicity study of some pyrethroidal esters insecticides. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and insecticidal activity of new pyrethroids. [Link]
-
International Journal of Novel Research and Development. (2024). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]
-
ChemBK. (n.d.). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
-
ResearchGate. (2008). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. [Link]
- Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
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use of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile as a chemical intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the synthesis and utilization of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a pivotal chemical intermediate. This document delves into its chemical properties, synthesis protocols, and its critical role in the manufacturing of synthetic pyrethroid insecticides. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, also known as 3-Phenoxybenzaldehyde cyanohydrin, is a key building block in the synthesis of a range of commercially significant molecules.[1] Its structure, incorporating a phenoxyphenyl group and a reactive cyanohydrin moiety, makes it an ideal precursor for the construction of complex molecular architectures. Most notably, it is an indispensable intermediate in the production of synthetic pyrethroid insecticides, such as Cypermethrin and τ-Fluvalinate, which are widely used in agriculture and public health to control a variety of pests.[2][3][4] The strategic importance of this intermediate lies in its ability to introduce the α-cyano-3-phenoxybenzyl alcohol moiety, a key structural feature of many Type II pyrethroids.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 39515-47-4 | [2][5] |
| Molecular Formula | C₁₄H₁₁NO₂ | [2][6] |
| Molecular Weight | 225.25 g/mol | [5][7] |
| Appearance | Clear orange solution or Liquid or Solid or Semi-solid | [2][5] |
| Melting Point | 79°C (ethanol) | [2] |
| Boiling Point | 399.8 °C at 760 mmHg | [2] |
| Density | 1.22 g/cm³ | [2][6] |
| Solubility | Chloroform, DMSO | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2][5] |
Synthesis of this compound
The primary route for the synthesis of this compound is the hydrocyanation of 3-phenoxybenzaldehyde. This reaction involves the addition of a cyanide nucleophile to the carbonyl carbon of the aldehyde.
General Chemical Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. The reaction is a nucleophilic addition of cyanide to an aldehyde, forming a cyanohydrin.
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
2 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Phenoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Cyanide Solution Preparation: In a separate beaker, carefully prepare a solution of sodium cyanide (1.2 equivalents) in a 1:1 (v/v) mixture of deionized water and THF. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.[3]
-
Reaction: Cool the stirred solution of 3-Phenoxybenzaldehyde to 0-5°C using an ice bath.
-
Addition: Slowly add the sodium cyanide solution dropwise to the aldehyde solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis of cyanohydrins offers a more stereoselective and environmentally benign alternative to chemical methods.[8] Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of hydrogen cyanide to aldehydes, producing optically active cyanohydrins.[8][9]
-
(S)-selective HNLs , such as those from Hevea brasiliensis or Manihot esculenta, can be employed to produce (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile with high enantiomeric excess.[8][9]
-
The reaction is typically carried out in a two-phase system (e.g., water/organic solvent) or in an organic solvent with a minimal amount of water to facilitate enzyme activity.[8]
-
Key parameters to optimize include pH, temperature, solvent, and substrate concentration to achieve high conversion and enantioselectivity.[8][10]
Application Protocol: Synthesis of Cypermethrin
This protocol details the use of this compound as an intermediate in a one-pot synthesis of Cypermethrin, a widely used pyrethroid insecticide.[3] This method involves the in situ formation of the cyanohydrin followed by esterification.
Materials:
-
3-Phenoxybenzaldehyde (≥98.5% purity)[3]
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (≥98% purity)[3]
-
Sodium Cyanide (NaCN)[3]
-
Anhydrous Tetrahydrofuran (THF)[3]
-
Anhydrous Dichloromethane (CH₂Cl₂)[3]
-
2 N Sodium Hydroxide (NaOH) aqueous solution[3]
-
Anhydrous Magnesium Sulfate (MgSO₄)[3]
-
Deionized Water[3]
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium cyanide (2.40 g, 0.049 mole) in a 1:1 (v/v) mixture of deionized water and tetrahydrofuran (50 ml).[3]
-
Cooling: Cool the stirred solution to 15°C using an ice bath.[3]
-
Aldehyde Addition: Slowly add 3-Phenoxybenzaldehyde (9.7 g, 0.049 mole) to the cyanide solution.[3]
-
Acyl Chloride Addition: Immediately following the aldehyde addition, add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (11.1 g, 0.049 mole) dropwise.[3]
-
Reaction: Maintain the reaction mixture at 15°C and continue stirring for an additional 2 hours.[3]
-
Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract three times with 50 ml portions of dichloromethane.[3]
-
Washing: Combine the organic extracts and wash twice with 50 ml portions of 2 N aqueous sodium hydroxide solution, followed by four washes with 50 ml portions of deionized water.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the final product, Cypermethrin.[3]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement | Source(s) |
| H301: Toxic if swallowed. | P270: Do not eat, drink or smoke when using this product. | [6][11] |
| H310: Fatal in contact with skin. | P302+P350: IF ON SKIN: Gently wash with plenty of soap and water. | [6][11] |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][11] |
| H331: Toxic if inhaled. | P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing. | [6][11] |
Handling Advice: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Visualization of Workflows
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the target intermediate.
Diagram 2: One-Pot Synthesis of Cypermethrin
Caption: One-pot synthesis of Cypermethrin via the intermediate.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
- Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
-
Pharma Innovation. (n.d.). CAS 39515-47-4 this compound. Retrieved from [Link]
-
Chinese Journal of Chemistry. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]
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- 4. This compound , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a critical intermediate in the production of synthetic pyrethroids like τ-Fluvalinate[1][2]. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, a high-yield protocol, and answers to frequently asked questions.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is a classic example of cyanohydrin formation. The core transformation involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-phenoxybenzaldehyde. This reaction, while straightforward in principle, is governed by a delicate equilibrium that is highly sensitive to reaction conditions[3][4].
The fundamental mechanism proceeds in two key steps:
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged alkoxide intermediate is then protonated, typically by a weak acid like HCN or water, to yield the final cyanohydrin product[5].
For this reaction to proceed efficiently, a basic catalyst is required to generate a sufficient concentration of the cyanide nucleophile from its protonated form, HCN, which is a weak acid (pKa ≈ 9.2)[5].
Caption: Core mechanism of cyanohydrin formation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low, and I recover a significant amount of unreacted 3-phenoxybenzaldehyde. What is the primary cause?
A: This is the most common problem and is almost always due to the reversible nature of the cyanohydrin formation[4]. The reaction exists in an equilibrium that can favor the starting materials.
-
Causality: The stability of the aromatic aldehyde starting material can make the forward reaction less favorable compared to aliphatic aldehydes[3][6]. Under neutral or insufficiently basic conditions, the concentration of the cyanide nucleophile is too low to drive the reaction forward. Conversely, excessively harsh basic conditions can promote side reactions or the reverse reaction during workup.
-
Solutions:
-
pH Control: The reaction requires a basic catalyst to generate CN⁻ from HCN[5]. For chemical synthesis, maintaining a pH between 9 and 10 is often optimal to ensure a sufficient concentration of the nucleophile without promoting excessive side reactions[7]. Use a weak base or a buffered system.
-
Cyanide Source: If generating HCN in situ from NaCN or KCN and acid, ensure the acid is added slowly and is substoichiometric to the cyanide salt. This maintains a pool of free CN⁻ ions[5].
-
Temperature: Lowering the reaction temperature (e.g., 0-10 °C) can shift the equilibrium toward the product, as the forward reaction is typically exothermic[6].
-
Product Trapping: A highly effective strategy is to trap the cyanohydrin as it forms. This can be done by adding a reagent that reacts with the hydroxyl group, such as an acylating agent (to form a stable cyanohydrin acetate) or a silylating agent (like TMSCN), which simultaneously serves as the cyanide source and protecting group[8][9]. This pulls the equilibrium to the right, dramatically increasing yields.
-
Q: I'm observing a dark coloration of the reaction mixture and the formation of multiple byproducts during analysis. What are the likely side reactions?
A: Byproduct formation often stems from the reactivity of the aldehyde and the basic conditions.
-
Causality:
-
Benzoin Condensation: Under certain conditions, the cyanide ion can catalyze the dimerization of two aldehyde molecules to form a benzoin-type adduct.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking alpha-hydrogens (like 3-phenoxybenzaldehyde) can undergo disproportionation to form the corresponding alcohol (3-phenoxybenzyl alcohol) and carboxylic acid (3-phenoxybenzoic acid).
-
Base-Induced Decomposition: The product itself can be unstable in strongly basic solutions, potentially leading to decomposition or polymerization, causing the dark coloration.
-
-
Solutions:
-
Moderate pH: Avoid using strong bases like NaOH or KOH in high concentrations. A milder base such as K₂CO₃ or an amine base (e.g., triethylamine) is often preferable[8].
-
Temperature Control: Keep the reaction temperature low to minimize the activation energy required for these side reactions.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of byproduct formation.
-
Q: The product appears to be degrading during aqueous workup and purification. How can I improve its stability?
A: The cyanohydrin product is susceptible to retro-addition (reverting to the aldehyde and cyanide) in basic aqueous solutions.
-
Causality: The hydroxyl group can be deprotonated under basic conditions, which facilitates the elimination of the cyanide ion, collapsing the tetrahedral intermediate back to the starting aldehyde[4].
-
Solutions:
-
Acidic Workup: During workup, acidify the aqueous layer to a slightly acidic pH (e.g., pH 5-6) before extraction. This protonates the cyanide ion to HCN and keeps the hydroxyl group protonated, significantly improving stability.
-
Avoid High Temperatures: Concentrate the organic extracts under reduced pressure at a low temperature (<40 °C) during solvent removal[10].
-
Biphasic System: For enzymatic synthesis, using a biphasic system (e.g., water/diisopropyl ether) with the enzyme in a low-pH aqueous buffer (pH < 5) is a standard method. The product is continuously extracted into the organic phase, protecting it from degradation and suppressing the non-enzymatic background reaction[6][11].
-
Section 3: High-Yield Synthesis Protocol
This protocol describes a robust method for synthesizing this compound using sodium cyanide with in situ generation of HCN.
Safety Warning: This procedure involves highly toxic cyanide compounds. All operations must be performed in a certified fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.
Materials:
-
3-Phenoxybenzaldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Acetic Acid (1.1 eq)
-
Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-phenoxybenzaldehyde in diethyl ether (approx. 5 mL per gram of aldehyde).
-
Cyanide Solution: In a separate flask, dissolve sodium cyanide in deionized water (approx. 4 mL per gram of NaCN). Cool this solution in an ice bath.
-
Reaction Initiation: Add the aqueous NaCN solution to the stirred solution of the aldehyde. The mixture will become biphasic.
-
Acid Addition: Cool the biphasic mixture to 0-5 °C using an ice bath. Slowly add acetic acid dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with fresh diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated NaHCO₃ solution (to remove excess acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
-
Purification: The resulting crude product, often an oil or a low-melting solid[1], can be purified by flash column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient.
Section 4: Key Parameter Optimization
| Parameter | Options | Impact on Yield & Purity | Rationale & Expert Insight |
| Cyanide Source | NaCN/KCN + Acid, HCN, Trimethylsilyl cyanide (TMSCN) | High | In situ generation from NaCN is cost-effective but requires careful pH control[5]. TMSCN is safer, avoids aqueous media, and provides in situ protection of the hydroxyl group, often leading to higher yields of the silylated product[9]. |
| Catalyst | Base (K₂CO₃, Et₃N), Lewis Acid (for TMSCN), Enzyme (HNL) | High | A base is essential for the classical reaction to generate CN⁻[5]. For asymmetric synthesis, hydroxynitrile lyases (HNLs) are used to produce specific stereoisomers with high enantiomeric excess[11][12]. |
| Solvent | Biphasic (Water/Ether), Organic (CH₂Cl₂, MeCN), Neat | Medium | A biphasic system is excellent for controlling pH and facilitating product separation, especially in enzymatic reactions[6]. Anhydrous organic solvents are required for TMSCN-based routes. |
| Temperature | 0 °C to Room Temperature | Medium | Lower temperatures (0-10 °C) generally favor the product equilibrium and minimize side reactions[6]. |
| pH | Acidic (pH 4-6) vs. Basic (pH 9-10) | Critical | This is the most critical parameter. Enzymatic reactions require low pH to suppress the racemic chemical reaction[6]. Chemical synthesis requires basic pH to ensure sufficient nucleophile concentration[7]. The workup should be done under slightly acidic conditions for product stability. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the definitive role of pH in this synthesis?
-
A: pH plays a dual, context-dependent role. In traditional chemical synthesis, a basic pH (9-10) is necessary to deprotonate HCN (pKa ~9.2) and generate the active cyanide (CN⁻) nucleophile[5][7]. In stereoselective enzymatic synthesis using HNLs, a low pH (4-6) is required to keep the cyanide source as HCN, preventing the non-catalyzed, racemic background reaction and allowing the enzyme to control the stereochemical outcome[6][13].
-
-
Q: Which cyanide source is best?
-
A: The "best" source depends on the specific goals. For cost-effective, large-scale synthesis where stereochemistry is not a concern, in situ generation from NaCN/KCN is common. For higher yields, improved safety, and simpler workups, TMSCN is an excellent alternative that provides the silyl-protected cyanohydrin directly[9].
-
-
Q: Can this synthesis be performed stereoselectively?
-
A: Yes. The synthesis of a specific enantiomer, such as (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, is achieved using biocatalysis with hydroxynitrile lyase (HNL) enzymes. These enzymes stereoselectively catalyze the addition of HCN to the aldehyde, often yielding products with very high enantiomeric excess (>97%)[11][14].
-
-
Q: What are the primary safety concerns?
-
A: The extreme toxicity of all cyanide sources (HCN, NaCN, KCN, TMSCN) is the paramount concern. HCN is a volatile, toxic gas. Acidification of cyanide salts will liberate HCN gas. All manipulations must be conducted in a functioning chemical fume hood. Always have a cyanide response plan and antidote kit available.
-
Section 6: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
-
Minakata, S., et al. (2013). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 18(3), 2836-2847. Available at: [Link]
-
Belokon, Y. N., et al. (2001). Asymmetric cyanohydrin synthesis from aldehydes and ketones using chiral metal (salen) complex as catalyst. Pure and Applied Chemistry, 73(4), 681-684. Available at: [Link]
-
Wiedemair, V., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6183-6202. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
-
Itoh, N., et al. (2012). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Journal of Molecular Catalysis B: Enzymatic, 78-79, 63-67. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wannemacher, R., et al. (2007). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 97-101. Available at: [Link]
-
Jorns, M. S., et al. (1979). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Journal of Biological Chemistry, 254(24), 12145-12152. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]
-
CHEM 2325. (2020). Module 16: Cyanohydrin Formation. YouTube. Available at: [Link]
- Google Patents. (1976). Process for the preparation of hydroxyphenylacetonitriles.
-
Zhang, W., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984. Available at: [Link]
-
PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (2001). Enzymatic process for the preparation of (S)-cyanohydrins.
-
OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Cyanohydrin Formation and Reactions. YouTube. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:61826-76-4 | (S)-2-HYDROXY-2-(3-PHENOXYPHENYL)ACETONITRILE. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound , 97%containinglessthan10%EA , 39515-47-4 - CookeChem [cookechem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin
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Introduction
3-Phenoxybenzaldehyde cyanohydrin is a critical intermediate in the industrial synthesis of several key pyrethroid insecticides, including deltamethrin and cypermethrin.[1][2][3] Its efficient synthesis is paramount for ensuring high yields and purity of the final active pharmaceutical ingredients. The formation of this cyanohydrin is achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of 3-phenoxybenzaldehyde.[4]
While the primary reaction appears straightforward, it is often plagued by competing side reactions that can significantly reduce yield, complicate purification, and impact product quality. This technical support guide provides researchers, chemists, and process development professionals with a comprehensive troubleshooting resource. It is structured in a question-and-answer format to directly address common issues encountered during synthesis, explaining the underlying chemical mechanisms and offering field-proven solutions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems observed during the synthesis, identifies the likely side reactions responsible, and provides actionable protocols to mitigate them.
Question 1: My reaction yield is low, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?
Answer: This is a classic symptom of the Benzoin Condensation , a well-known side reaction for aromatic aldehydes in the presence of a cyanide catalyst.[5]
-
Mechanism Insight: The cyanide ion, intended as a nucleophile for cyanohydrin formation, can also act as a catalyst for the dimerization of 3-phenoxybenzaldehyde. It attacks one aldehyde molecule, and after a proton transfer, the resulting intermediate becomes a potent nucleophile that attacks a second aldehyde molecule.[6] This reversible reaction produces an α-hydroxy ketone, in this case, 3,3'-diphenoxybenzoin.[5]
// Nodes reagents [label="2x 3-Phenoxybenzaldehyde\n+ CN⁻ (catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; main_product [label="3-Phenoxybenzaldehyde\nCyanohydrin (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="3,3'-Diphenoxybenzoin\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Cyanide-Aldehyde\nAdduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges reagents -> intermediate [label="Nucleophilic Attack\n(Desired Path Start)", color="#4285F4"]; intermediate -> main_product [label="+ H⁺", color="#34A853"]; intermediate -> side_product [label="+ Aldehyde\n- CN⁻", color="#EA4335"]; }
Caption: Competing pathways in cyanohydrin synthesis.
-
Troubleshooting & Mitigation Protocol:
-
Temperature Control (Critical): The Benzoin condensation is thermodynamically favored at higher temperatures. Maintain strict temperature control, ideally between 0-10°C, throughout the cyanide addition and reaction period.[7] Use an ice bath or a cryo-cooler for robust control.
-
Control of pH: The reaction requires a basic environment for the cyanide ion to be an effective nucleophile.[4] However, strongly basic conditions can favor side reactions. Maintain the pH in a weakly basic range (pH 8-10). Use a buffered system if necessary.
-
Rate of Addition: Add the cyanide source (e.g., a solution of NaCN or KCN) slowly and sub-surface to the aldehyde solution. This prevents localized high concentrations of cyanide and aldehyde, which can accelerate the dimerization.
-
Catalyst Choice: While cyanide is the reactant, phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride are often used to facilitate the reaction between the aqueous cyanide phase and the organic aldehyde phase.[3][8] Ensure the PTC is active and used at the correct catalytic loading (typically 1-5 mol%).
-
Question 2: The color of my reaction mixture is turning yellow/brown, and I'm isolating an acidic impurity. What is the cause?
Answer: This indicates the oxidation of 3-phenoxybenzaldehyde to 3-phenoxybenzoic acid. Aldehydes, particularly aromatic ones, are susceptible to oxidation, and this process can be accelerated by air, basic conditions, and trace metal impurities.
-
Mechanism Insight: The oxidation can proceed via an autoxidation mechanism involving radical intermediates, especially in the presence of atmospheric oxygen. The basic reaction conditions can also promote this pathway.
// Nodes aldehyde [label="3-Phenoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidized [label="3-Phenoxybenzoic Acid\n(Acidic Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges aldehyde -> oxidized [label="[O]\n(Air, Base)", color="#EA4335"]; }
Caption: Oxidation side reaction pathway.
-
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere: This is the most critical control parameter. Before starting the reaction, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire process.
-
Solvent Quality: Use freshly distilled or high-purity anhydrous solvents. Peroxides in aged ethers (like THF or diethyl ether) can initiate oxidation.
-
Reagent Purity: Ensure the 3-phenoxybenzaldehyde starting material is of high purity and has been stored correctly, protected from light and air.[9]
-
Work-up Procedure: Upon reaction completion, proceed with the work-up promptly. An acidic wash during the extraction can help remove the 3-phenoxybenzoic acid impurity into the aqueous layer.
-
Question 3: My yield is inconsistent, and analysis shows the presence of starting material even after a long reaction time. Why?
Answer: This issue points to the reversible nature of the cyanohydrin formation. The reaction is an equilibrium, and under certain conditions, it can favor the starting aldehyde and cyanide.[7][8][10]
-
Mechanism Insight: The cyanohydrin can eliminate HCN under either acidic or basic conditions, reverting to the starting aldehyde. This is particularly problematic if the product is not stabilized or if the pH drifts outside the optimal range during the reaction or work-up.
-
Troubleshooting & Mitigation Protocol:
-
Le Chatelier's Principle: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the cyanide source to push the equilibrium towards the product side.[10]
-
pH Control During Work-up: When quenching the reaction, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture carefully and proceed immediately to extraction. A buffered wash can be beneficial.
-
In Situ Product Trapping: For some applications, the cyanohydrin can be "trapped" by reacting it in situ with another reagent. For example, adding acetic anhydride can form the more stable cyanohydrin acetate, preventing the reverse reaction.[3][8] This is a common strategy in the synthesis of pyrethroid esters.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best cyanide source for this synthesis? A1: The choice depends on the reaction scale and setup.
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are cost-effective and common for large-scale synthesis, typically used as an aqueous solution with a phase-transfer catalyst.[8] Extreme caution is required as adding acid to these salts generates highly toxic HCN gas. [2][4]
-
Acetone Cyanohydrin: This can be used as a cyanide transfer agent in an organic solvent, which can sometimes offer milder reaction conditions.[3]
-
Trimethylsilyl Cyanide (TMSCN): Often used in smaller-scale or asymmetric syntheses, it reacts to form a silylated cyanohydrin ether. It is less basic but requires anhydrous conditions and is more expensive.[11]
Q2: How can I monitor the reaction's progress and detect side products? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting aldehyde. For more detailed analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. These techniques can quantify the starting material, the desired cyanohydrin product, and key byproducts like 3,3'-diphenoxybenzoin and 3-phenoxybenzoic acid.
Q3: Are there enzymatic methods available for this synthesis? A3: Yes, hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective synthesis of cyanohydrins, which is crucial for producing specific stereoisomers of pyrethroid insecticides.[12][13] These enzymatic methods often occur in biphasic systems (organic-aqueous) and can offer very high enantiomeric excess but require careful control of pH and temperature to suppress the non-enzymatic background reaction.[7][12]
Section 3: Data & Protocols
Table 1: Key Parameters for Minimizing Side Reactions
| Parameter | Recommended Condition | Target Side Reaction | Rationale |
| Temperature | 0-10°C | Benzoin Condensation | Low temperature disfavors the benzoin equilibrium.[7] |
| Atmosphere | Inert (Nitrogen/Argon) | Oxidation | Prevents air oxidation of the aldehyde to carboxylic acid. |
| pH | 8-10 (Weakly Basic) | Benzoin, Reversibility | Balances need for nucleophilic CN⁻ with minimizing side reactions.[4] |
| Cyanide Stoichiometry | 1.1 - 1.2 equivalents | Reversibility | Pushes equilibrium towards product formation.[10] |
| Reagent Addition | Slow, controlled addition | Benzoin Condensation | Avoids localized high concentrations of reactants. |
Protocol: Standard Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin
Disclaimer: This protocol involves highly toxic materials, including cyanide salts. It must only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-phenoxybenzaldehyde (19.8 g, 0.1 mol).
-
Inerting: Add 100 mL of an organic solvent (e.g., toluene or dichloromethane). Begin stirring and purge the system with nitrogen for 15 minutes.
-
Catalyst Addition: Add the phase-transfer catalyst, benzyltriethylammonium chloride (0.46 g, 0.002 mol).
-
Cooling: Cool the reaction mixture to 5°C using an ice-water bath.
-
Cyanide Addition: In the dropping funnel, prepare a solution of sodium cyanide (5.4 g, 0.11 mol) in 50 mL of deionized water. Add this aqueous solution dropwise to the vigorously stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Work-up:
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer twice with the organic solvent (2 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bisulfite solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-phenoxybenzaldehyde cyanohydrin.
-
References
-
McIntosh, J. M. (1977). Phase-transfer catalyzed formation of cyanohydrin ethers and acetates. Canadian Journal of Chemistry, 55(23), 4200-4205. [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. [Link]
-
Winkler, M., & Glieder, A. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases. Organic & Biomolecular Chemistry, 14(24), 5496-5511. [Link]
-
Wikipedia. (n.d.). 3-Phenoxymandelonitrile. Retrieved from [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(1), 378-470. [Link]
- Google Patents. (n.d.). Enzymatic process for the preparation of (S)-cyanohydrins. (US6225095B1).
-
Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]
-
YouTube. (2020). Benzoin Condensation. The Organic Chemistry Tutor. [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
Sources
- 1. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Phenoxymandelonitrile - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 3-Phenoxybenzaldehyde | 39515-51-0 | FP26888 | Biosynth [biosynth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Mandelonitrile Synthesis
Welcome to the technical support center for mandelonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of mandelonitrile, a critical intermediate in the pharmaceutical and fine chemical industries. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only fix your current experiment but also to optimize future syntheses for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to the most common issues encountered during mandelonitrile synthesis.
Q1: My mandelonitrile conversion rate is unexpectedly low. What are the most immediate factors I should check?
Low conversion can often be traced back to a few critical parameters. The synthesis of mandelonitrile is a reversible reaction, so the equilibrium can be a limiting factor[1][2]. Here’s a checklist of initial variables to investigate:
-
Reaction pH: For enzymatic synthesis using (R)-hydroxynitrile lyases (HNL), the pH is paramount. Most (R)-HNLs, like the one from Prunus amygdalus, function optimally in a slightly acidic range of pH 4.0-5.5[1][3]. At neutral or alkaline pH, the enzyme activity may be suboptimal, and more importantly, mandelonitrile is prone to decomposition back to benzaldehyde and cyanide[1]. For chemical synthesis, alkaline conditions can promote side reactions that consume starting material[4][5].
-
Temperature: While increased temperature can accelerate the reaction, for enzymatic syntheses it can also promote the non-enzymatic background reaction, which is not stereoselective and can lead to lower enantiomeric excess[6]. For many HNLs, the optimal temperature is between 25-30°C[1].
-
Quality of Benzaldehyde: Benzaldehyde is susceptible to oxidation, forming benzoic acid. This impurity can alter the reaction's pH and potentially inhibit enzyme activity[1]. Using freshly distilled benzaldehyde is highly recommended[1][7].
-
Cyanide Source and Concentration: In enzymatic reactions, high concentrations of cyanide can inhibit the enzyme. Slow, controlled addition of the cyanide source can mitigate this[3].
Q2: My final mandelonitrile product is impure. What are the likely side-products?
Impurity profiles depend heavily on the synthetic route (chemical vs. enzymatic) and the reaction conditions.
-
In Chemical Synthesis: Under alkaline conditions, benzaldehyde can undergo self-condensation reactions. The most common byproducts are from the Cannizzaro reaction and benzoin condensation[1]. Another potential impurity is an acetal formed between benzaldehyde and mandelonitrile[8].
-
In Enzymatic Synthesis: The primary "impurity" affecting stereochemical purity is the (S)-enantiomer, formed via a non-catalyzed background reaction. This is exacerbated by non-optimal pH and higher temperatures[4][6].
Q3: The reaction seems to start well but then stalls. What could be causing this premature halt?
This is a classic sign of catalyst deactivation, particularly in enzymatic systems.
-
Enzyme Inactivation: The HNL enzyme can be deactivated by impurities in the substrate, suboptimal pH, or even high concentrations of the benzaldehyde substrate itself[1].
-
Cofactor Issues: Some HNLs require cofactors like flavin adenine dinucleotide (FAD) to be in an oxidized state for activity. Reductive conditions in the reaction mixture could lead to inactivation[1].
Q4: My mandelonitrile product degrades during workup and purification. How can I prevent this?
Mandelonitrile is notoriously unstable, especially at neutral to alkaline pH[4].
-
Maintain Acidity: During extraction and purification, it is crucial to use acidified aqueous solutions and maintain a low temperature[4].
-
Minimize Water Contact: Prolonged exposure to water can lead to hydrolysis. Ensure organic extracts are dried thoroughly with an anhydrous salt like Na2SO4[4].
-
Protection Strategy: For applications where the crude product isn't used immediately, the hydroxyl group can be protected (e.g., as an acetate or methoxyisopropyl ether) to significantly enhance stability[4].
Section 2: In-Depth Troubleshooting Guides
For more persistent issues with low conversion rates, a systematic approach is necessary. This section provides a logical workflow to diagnose and resolve these challenges.
Guide 2.1: Systematic Diagnosis of Low Conversion
This guide follows a decision-tree logic to systematically isolate the root cause of low yields.
// Connections start -> check_params; check_params -> check_reagents [label="Parameters OK"]; check_reagents -> check_catalyst [label="Reagents Pure"]; check_catalyst -> check_workup [label="Catalyst Active"]; check_workup -> solution [label="Workup Optimized"];
// Parameter Details sub_params [shape=note, label="pH (4.0-5.5 for HNL)\nTemperature (25-30°C for HNL)\nStirring/Mixing Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; check_params -> sub_params [style=dashed, arrowhead=none];
// Reagent Details sub_reagents [shape=note, label="Freshly distilled Benzaldehyde?\nPurity of Cyanide Source?\nSolvent Quality?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents -> sub_reagents [style=dashed, arrowhead=none];
// Catalyst Details sub_catalyst [shape=note, label="Sufficient Enzyme/Catalyst Loading?\nPotential Inhibition?\nEnzyme Age/Storage?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst -> sub_catalyst [style=dashed, arrowhead=none];
// Workup Details sub_workup [shape=note, label="Acidic pH during extraction?\nLow temperature workup?\nProduct decomposition observed?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_workup -> sub_workup [style=dashed, arrowhead=none]; } .enddot Caption: Troubleshooting Decision Tree for Low Mandelonitrile Conversion.
Step 1: Verify Core Reaction Parameters
The first step is to confirm that the fundamental reaction conditions are within the optimal range. The synthesis of mandelonitrile is a nucleophilic addition of a cyanide anion to the carbonyl carbon of benzaldehyde[2][9]. This process is highly sensitive to the reaction environment.
-
pH Control: As mentioned, pH is critical. For enzymatic reactions, use a reliable buffer system (e.g., citrate buffer) to maintain the pH between 4.0 and 5.5[3][10]. For chemical synthesis, especially those prone to alkaline-driven side reactions, the controlled addition of an acid can be beneficial[4][5].
-
Temperature Management: Use a water bath or cryostat to maintain a constant and optimal temperature. For many HNL-catalyzed reactions, this is around 25-30°C to balance reaction rate with enzyme stability and minimizing the racemic background reaction[1][6].
-
Mixing and Mass Transfer: In biphasic systems (common in enzymatic synthesis), vigorous stirring is essential to create a large interfacial area for the reaction to occur between the organic phase (containing benzaldehyde) and the aqueous phase (containing the enzyme and cyanide source)[10]. Inadequate mixing can be a rate-limiting factor[11].
Step 2: Assess Reagent Quality
Sub-par reagents are a frequent cause of poor reaction outcomes.
-
Benzaldehyde Purity: Benzoic acid, the primary oxidation product of benzaldehyde, can significantly lower the pH of an unbuffered or weakly buffered system, potentially moving it out of the optimal range for enzyme activity[1]. It is best practice to use freshly distilled benzaldehyde for each set of experiments[7][12].
-
Cyanide Source: Ensure the purity of your cyanide salt (e.g., KCN or NaCN). If preparing a stock solution, it should be made fresh.
-
Solvent Effects: The choice of solvent can impact reaction rates and equilibrium. In enzymatic synthesis, organic solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often used in biphasic systems[10].
Step 3: Evaluate Catalyst/Enzyme Activity
Whether using a chemical catalyst or an enzyme, its activity is central to the reaction's success.
-
Enzyme Loading: Insufficient enzyme loading can lead to slow or incomplete reactions. If other parameters are optimized, consider increasing the enzyme concentration[1].
-
Enzyme Stability and Inhibition: Ensure the enzyme has been stored correctly and is within its expiry date. As noted, substrate inhibition by benzaldehyde can occur. A fed-batch approach, where the aldehyde is added gradually, can sometimes overcome this issue.
-
Phase-Transfer Catalysts (for chemical synthesis): In biphasic chemical synthesis, the efficiency of the phase-transfer catalyst (e.g., quaternary ammonium salts) is crucial for transporting the cyanide nucleophile into the organic phase[13][14]. Ensure the catalyst is pure and used at an appropriate loading.
Step 4: Analyze Workup & Product Stability
Significant loss of product can occur after the reaction is complete.
-
Quenching and Extraction: At the end of the reaction, the mixture should be worked up promptly. For enzymatic reactions, this often involves separating the organic layer containing the mandelonitrile from the aqueous layer containing the enzyme[10]. Multiple extractions of the aqueous layer with fresh solvent can improve recovery[10].
-
Temperature during Isolation: During solvent removal (e.g., via rotary evaporation), use a low temperature to prevent thermal decomposition of the mandelonitrile[4].
-
Analytical Confirmation: Use analytical techniques like HPLC, GC-MS, or NMR to analyze both the crude reaction mixture and the final isolated product[15]. This will help determine if the low yield is due to an incomplete reaction or losses during workup.
Guide 2.2: Mitigating Side Reactions in Chemical Synthesis
In non-enzymatic synthesis, side reactions are a major cause of low conversion rates.
| Side Reaction | Conditions Favoring Formation | Mitigation Strategy |
| Benzoin Condensation | Alkaline conditions, presence of cyanide catalyst[16][17]. | Maintain slightly acidic to neutral pH. Control reaction temperature (cooling can help)[1]. |
| Cannizzaro Reaction | Strongly alkaline conditions, absence of alpha-hydrogens in aldehyde[1]. | Avoid strongly basic conditions. Maintain pH control. |
| Acetal Formation | Allowing crude mandelonitrile to stand before acidification/hydrolysis[8]. | Immediately mix the separated crude mandelonitrile with acid after the initial reaction[8]. |
// Reactants benzaldehyde [label="Benzaldehyde"]; cyanide [label="Cyanide (CN⁻)"];
// Intermediate intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed];
// Product mandelonitrile [label="Mandelonitrile"];
// Reaction Path benzaldehyde -> intermediate [label="+ CN⁻ (Nucleophilic Attack)"]; cyanide -> intermediate [style=invis]; intermediate -> mandelonitrile [label="+ H⁺"]; } .enddot Caption: Core Mechanism of Mandelonitrile Synthesis.
Section 3: Experimental Protocols and Data
This section provides a standardized protocol for enzymatic synthesis and a table summarizing key analytical techniques.
Protocol: Enzymatic Synthesis of (R)-Mandelonitrile in a Biphasic System
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup.
Materials:
-
Freshly distilled Benzaldehyde
-
Potassium cyanide (KCN)
-
Citrate buffer (0.1 M, pH 4.0)
-
(R)-Hydroxynitrile lyase (HNL)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Aqueous Phase: In a well-ventilated fume hood, dissolve the desired amount of (R)-HNL and KCN in the citrate buffer (pH 4.0). Caution: The reaction of KCN with the acidic buffer will generate highly toxic HCN gas in situ[10].
-
Prepare Organic Phase: Dissolve benzaldehyde in MTBE[10].
-
Set up Reaction: Combine the aqueous and organic phases in a reaction vessel equipped with a magnetic stirrer. A 1:1 volume ratio is a good starting point[10].
-
Initiate Reaction: Begin vigorous stirring to ensure good mixing of the two phases. Maintain the temperature at 25°C using a water bath[10].
-
Monitor Progress: Periodically, stop stirring, allow the layers to separate, and take a small aliquot from the organic phase. Analyze by chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess (e.e.) of the mandelonitrile product[10][15].
-
Workup: Once the desired conversion is reached, stop the reaction and separate the organic layer. Extract the aqueous layer with fresh MTBE (2-3 times) to recover any remaining product[10].
-
Purification and Isolation: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature[4][10]. The resulting crude (R)-mandelonitrile should be used immediately or protected due to its instability[1].
Table: Comparison of Analytical Methods for Mandelonitrile Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase[15]. | Separation of (often derivatized) compounds based on volatility and mass-to-charge ratio[15]. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer[15]. |
| Primary Use | Quantification of enantiomeric excess (e.e.) and reaction conversion[15][18]. | Identification of impurities and quantification of volatile components. Requires derivatization for mandelonitrile (e.g., silylation)[15][19]. | Structural elucidation and purity assessment. Can determine e.e. with chiral shift reagents. |
| Sample Prep | Dissolution in mobile phase (e.g., hexane/isopropanol)[15]. | Derivatization is typically required due to thermal lability[15]. | Dissolution in a suitable deuterated solvent. |
| Resolution | Baseline resolution (Rs > 1.5) is achievable[15]. | Provides distinct chromatographic peaks for quantification[15]. | Based on the separation of signals in the spectrum. |
References
- Technical Support Center: Synthesis of (R)-mandelonitrile - Benchchem.
- Technical Support Center: Troubleshooting (R)-mandelonitrile Reactions - Benchchem.
- Mandelonitrile Definition - Organic Chemistry Key Term - Fiveable.
- Enzymatic cascade flow synthesis of protected mandelonitrile deriv
- Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings....
- Prepar
- US9126900B2 - Process for producing mandelonitrile compound - Google P
- Metal complexes as phase transfer catalysts in the synthesis of O-acetylmandelonitrile.
- Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis | ACS Omega.
- CN112341361A - Preparation method of mandelonitrile - Google P
- mandelic acid - Organic Syntheses Procedure.
- Overcoming low enantioselectivity in (R)-mandelonitrile synthesis - Benchchem.
- Technical Support Center: Synthesis of (R)-Mandelonitrile - Benchchem.
- A Comparative Guide to Analytical Methods for Determining the Purity of (R)-mandelonitrile - Benchchem.
- benzoin - Organic Syntheses Procedure.
- Benzoin Condens
- Benzoin condens
- nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide.
- The Stereochemistry of Mandelonitrile: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PubMed Central.
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- 2. fiveable.me [fiveable.me]
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- 5. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 17. Benzoin condensation - Wikipedia [en.wikipedia.org]
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- 19. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation of this valuable synthetic intermediate during experimental workup.
I. Troubleshooting Guide: Preventing Degradation During Workup
This section addresses common issues encountered during the isolation and purification of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: I'm observing a low yield of my desired cyanohydrin after the workup. What are the likely causes?
Answer:
Low yields of this compound, also known as 3-phenoxybenzaldehyde cyanohydrin, are frequently due to its inherent instability under common workup conditions.[1] The primary degradation pathway is the reversible formation of the cyanohydrin, which can easily revert to the starting materials: 3-phenoxybenzaldehyde and hydrogen cyanide (or cyanide ion).[2][3][4] This equilibrium is highly sensitive to pH.
Key Degradation Pathways:
-
Base-Catalyzed Decomposition: In basic solutions, the hydroxyl group of the cyanohydrin can be deprotonated to form an alkoxide. This intermediate can then readily eliminate a cyanide ion, a relatively stable leaving group, to regenerate the starting aldehyde.[3] This is often the most significant cause of yield loss during workup if the reaction mixture is quenched with a strong base or if basic aqueous solutions are used for extraction.
-
Acid-Catalyzed Hydrolysis: While cyanohydrins are generally more stable under acidic conditions, strong acidic conditions, especially with heating, can lead to the hydrolysis of the nitrile group to a carboxylic acid, forming α-hydroxy-3-phenoxy-phenylacetic acid.[3][4][5] This is a slower process than base-catalyzed decomposition but can become significant during prolonged exposure to strong acids.
Troubleshooting Steps:
-
pH Control During Quenching and Extraction:
-
Avoid using strong bases like sodium hydroxide or potassium carbonate to quench the reaction.
-
Instead, use a mildly acidic aqueous solution, such as a phosphate buffer with a pH between 4 and 6.5, for quenching and subsequent extractions.[6] This pH range helps to suppress the dissociation of the cyanohydrin back to its starting materials.
-
Consider using a weak acid like citric acid or boric acid as a stabilizer. These have been shown to be effective in preventing the reconversion of cyanohydrins to the parent carbonyl compound and HCN.[1]
-
-
Temperature Management:
-
Perform all workup steps (quenching, extractions, and solvent removal) at low temperatures (0-5 °C) to minimize the rate of decomposition.
-
Use an ice bath to cool solutions during quenching and extractions.
-
-
Minimize Workup Time:
-
Prolonged exposure to aqueous acidic or basic conditions can lead to degradation.[7] Plan your workup procedure to be as efficient as possible.
-
Question 2: My NMR and LC-MS analyses show the presence of 3-phenoxybenzaldehyde as a major impurity. How can I prevent its formation?
Answer:
The presence of 3-phenoxybenzaldehyde in your final product is a direct result of the retro-cyanohydrin reaction, where the molecule decomposes back to the starting aldehyde and hydrogen cyanide.[3][4]
Visualizing the Degradation Pathway:
Caption: Base-catalyzed decomposition of the cyanohydrin.
Preventative Measures:
-
Strict pH Control: As detailed in the previous question, maintaining a slightly acidic pH (4-6.5) during the entire workup process is critical.[6]
-
Immediate Extraction: After quenching the reaction in a cooled, buffered solution, immediately proceed with the extraction into an organic solvent. This will move the cyanohydrin from the aqueous phase, where it is more susceptible to decomposition, into the organic phase.
-
Use of Stabilizing Agents: The addition of a small amount of a weak acid like citric acid or boric acid (0.01 to 5% by weight) to the cyanohydrin solution can help to suppress decomposition during storage and subsequent steps.[1]
Question 3: I am concerned about the safe handling of hydrogen cyanide during the workup. What precautions should I take?
Answer:
Hydrogen cyanide (HCN) is a highly toxic and volatile gas.[3] Any procedure that can potentially release HCN, such as the decomposition of a cyanohydrin, must be performed with extreme caution in a well-ventilated fume hood.
Safety Protocols:
-
Fume Hood: All manipulations, including quenching, extraction, and solvent removal, should be conducted in a certified chemical fume hood.
-
pH Monitoring: The pH of all aqueous solutions should be carefully monitored. Acidic conditions will favor the formation of volatile HCN gas, while basic conditions will keep it in the less volatile cyanide ion (CN⁻) form. However, as previously discussed, basic conditions promote cyanohydrin decomposition. Therefore, a mildly acidic pH is the best compromise.
-
Waste Disposal: All aqueous waste and any other materials that may have come into contact with cyanide should be treated with an oxidizing agent like sodium hypochlorite (bleach) to convert the cyanide to the much less toxic cyanate ion before disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
Question 4: What is the best way to purify this compound after extraction?
Answer:
Purification of cyanohydrins can be challenging due to their instability.
Recommended Purification Strategy:
-
Avoid High Temperatures: Avoid purification by distillation if possible, as the required high temperatures can lead to decomposition. If distillation is necessary, it must be performed under high vacuum to keep the temperature as low as possible.
-
Column Chromatography: Flash column chromatography on silica gel is often the preferred method for purifying cyanohydrins.
-
Solvent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Deactivation of Silica Gel: To minimize on-column degradation, it is advisable to use silica gel that has been deactivated. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing a small amount of a weak acid, such as acetic acid (e.g., 0.1-1%), or by using commercially available deactivated silica gel.
-
-
Recrystallization: If the cyanohydrin is a solid, recrystallization can be an effective purification method.[8] A suitable solvent system will need to be determined empirically, but options could include toluene or a mixture of ethyl acetate and hexanes.
II. Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the ideal storage conditions for this compound? | The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -15°C).[9][10] The addition of a stabilizer like citric or boric acid is also recommended for long-term storage.[1] |
| Can I use a silyl-protected cyanohydrin to improve stability during synthesis and workup? | Yes, converting the hydroxyl group to a silyl ether, for example, a trimethylsilyl (TMS) ether, can significantly increase the stability of the cyanohydrin.[8] The TMS-protected cyanohydrin is less prone to decomposition. The TMS group can then be removed under mild acidic conditions during the final workup step. |
| Are there any analytical techniques that are particularly well-suited for monitoring the stability of this cyanohydrin? | While GC-MS can be used, there is a risk of thermal decomposition in the hot injector.[11] LC-MS is a more gentle technique and is well-suited for monitoring the stability of cyanohydrins. NMR spectroscopy is also an excellent non-destructive method for assessing the purity and stability of the compound. |
III. Recommended Workup Protocol
This protocol is designed to minimize the degradation of this compound.
Step-by-Step Methodology:
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the reaction mixture to a pre-cooled (0-5 °C) saturated aqueous solution of ammonium chloride or a phosphate buffer (pH ~5.5). Monitor the pH of the aqueous layer to ensure it remains slightly acidic.
-
-
Extraction:
-
Immediately extract the quenched reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
-
Perform the extractions quickly and at a low temperature.
-
-
Washing:
-
Combine the organic extracts and wash them with a small volume of cold brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (bath temperature ≤ 30 °C).
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on deactivated silica gel or by recrystallization.
-
Visualizing the Recommended Workup Workflow:
Caption: Recommended workup workflow for cyanohydrin isolation.
IV. References
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
Khan Academy. (2020, December 28). Cyanohydrin formation and hydrolysis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [Video]. [Link]
-
Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Shtein, A. L., & Durnova, M. S. (1983). Using the cyanohydrin reaction to remove hydrogen cyanide from air. Coke and Chemistry, (12), 45-47.
-
Winkler, C. K., & Kroutil, W. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5865–5881. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Cox, R. F. B., & Stormont, R. T. (1941). Acetone cyanohydrin. Organic Syntheses, 21, 1.
-
Husted, D. R., & Zenk, M. H. (1985). Process for preparation of cyanohydrins. U.S. Patent No. 4,517,132.
-
OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]
-
Gassman, P. G., & Talley, J. J. (1978). O-(Trimethylsilyl)benzophenone cyanohydrin. Organic Syntheses, 58, 7.
-
Griengl, H., & Schwab, H. (2000). Process for stabilizing cyanohydrins. Canadian Patent No. CA2271607C.
-
Itoh, T., & Mase, N. (2004). 2-Hydroxyimino-2-phenylacetonitrile. Organic Syntheses, 80, 4.
-
Lundgren, S. (2007). New Methods for Chiral Cyanohydrin Synthesis. DiVA portal.
-
National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Gregory, R. J. H. (2000). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 100(10), 3649–3672.
-
Fomunyam, R., Adegbola, A., & Oke, O. (1985). The stability of cyanohydrins. Food Chemistry, 17(4), 281–287.
-
Amschler, H., & Gassen, H. G. (2001). Enzymatic process for the preparation of (S)-cyanohydrins. U.S. Patent No. 6,225,095.
-
Li, Y., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 404–408.
-
Losa, A., et al. (2018). HCN elimination from vinyl cyanide: product energy partitioning, the role of hydrogen–deuterium exchange reactions and a new pathway. Physical Chemistry Chemical Physics, 20(4), 2370–2381.
-
BLD Pharmatech. (n.d.). (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Safety Data Sheet.
-
PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. Retrieved from [Link]
-
Weinstock, L. M., & Shinkai, I. (1974). Preparation of cyanohydrins. U.S. Patent No. 3,787,477.
-
Effenberger, F., & Jäger, J. (1997). PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. Tetrahedron: Asymmetry, 8(15), 2565–2570.
-
Wang, X., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 833–836.
-
Sonani, R. R., et al. (2020). Studies on Extraction and Stability of C-Phycoerythrin From a Marine Cyanobacterium. Frontiers in Sustainable Food Systems, 4, 102.
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide.
-
Ower, R. (2006). An Overview and Comparison of Methods for Cyanide Analysis.
-
Reddit. (2024, May 6). Cyanohydrin stability on GC. r/Chempros.
-
Pacific Northwest National Laboratory. (2020). Biotic Degradation of Acetonitrile.
-
Jardim, W. F., et al. (2004). Degradation of acetonitrile residues using oxidation processes. Journal of the Brazilian Chemical Society, 15(4), 510–514.
-
Human Metabolome Database. (2012, September 11). (±)-2-Hydroxy-2-phenylacetonitrile.
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Technical Support Center: Optimization of 3-Phenoxymandelonitrile Formation
Welcome to the technical support center for the synthesis of 3-Phenoxymandelonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate in the synthesis of pyrethroids and other fine chemicals.[1] Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction parameters and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Phenoxymandelonitrile, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion of 3-phenoxybenzaldehyde to 3-Phenoxymandelonitrile. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Cyanide Source Activity: The choice and handling of your cyanide source are critical.
-
Chemical Synthesis: When using salts like sodium cyanide (NaCN) or potassium cyanide (KCN), ensure they are fresh and have been stored in a desiccated environment to prevent deactivation by moisture.[2] For in-situ generation of HCN from these salts, the pH of the reaction medium is crucial.[3][4][5] An inappropriate pH can limit the availability of the active cyanide nucleophile.
-
Alternative Cyanide Donors: Consider using acetone cyanohydrin or trimethylsilyl cyanide (TMSCN), which can offer better solubility in organic solvents and may lead to improved yields under specific catalytic systems.[1][6]
-
-
Suboptimal pH: The pH of the reaction medium directly influences the equilibrium and rate of both the desired reaction and potential side reactions.
-
Chemical Synthesis: For reactions involving alkali metal cyanides, the pH needs to be carefully controlled. While a slightly basic medium can increase the concentration of the cyanide anion, a highly alkaline environment can promote side reactions.[2][3] Some protocols recommend a pH range of 6.5-7.5 for the cyanation of benzaldehyde derivatives.[3]
-
Enzymatic Synthesis: When using hydroxynitrile lyases (HNLs), the pH must be maintained within the optimal range for enzyme activity, which is typically acidic (pH 4-6) to suppress the non-enzymatic, racemic background reaction.[7][8][9]
-
-
Catalyst Inactivity or Insufficient Loading:
-
Phase Transfer Catalysts (PTC): In biphasic systems (e.g., water/dichloromethane), a PTC like benzyltriethylammonium chloride is often necessary to facilitate the transfer of the cyanide anion to the organic phase.[1] Ensure the PTC is of good quality and used at an appropriate concentration (typically 0.01 to 0.1 mole equivalent).[10]
-
Enzymatic Catalysts (HNLs): The activity of the enzyme is paramount. Verify the specific activity of your HNL batch. If using an immobilized enzyme, ensure the support and immobilization procedure are suitable.[11][12] Low enzyme loading will naturally result in a slower reaction and lower conversion within a given timeframe.
-
-
Unfavorable Reaction Temperature: Temperature affects reaction rates and, in the case of enzymatic synthesis, enzyme stability and selectivity.
-
General Consideration: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the cyanohydrin product back to the starting aldehyde.[13]
-
Enzymatic Synthesis: Lower temperatures (e.g., 0-25°C) are often preferred to enhance the enantioselectivity and minimize the competing non-enzymatic reaction.[14][15]
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Q: I am attempting an enantioselective synthesis of (S)- or (R)-3-Phenoxymandelonitrile using a hydroxynitrile lyase (HNL), but the enantiomeric excess (ee) is low. How can I improve it?
A: Achieving high enantioselectivity in HNL-catalyzed reactions hinges on effectively suppressing the non-enzymatic, racemic background reaction.
-
pH Control is Critical: The non-enzymatic addition of cyanide to aldehydes is base-catalyzed.[7] By maintaining a sufficiently low pH (typically below 5), this racemic pathway can be significantly inhibited, allowing the enzyme-catalyzed reaction to dominate.[7]
-
Temperature Optimization: Lowering the reaction temperature can further disfavor the non-enzymatic reaction, thereby improving the observed enantiomeric excess.[9][15]
-
Biphasic Solvent Systems: Utilizing a water-immiscible organic solvent (like methyl tert-butyl ether (MTBE) or diisopropyl ether) in a two-phase system is a powerful strategy.[7] The enzyme resides in the aqueous buffer phase at a low pH, while the substrate and product are primarily in the organic phase. This setup minimizes the concentration of reactants in the aqueous phase, further suppressing the non-enzymatic reaction.[7]
-
Enzyme Selection and Immobilization: Different HNLs exhibit varying levels of enantioselectivity for specific substrates. Ensure you are using an HNL known to be effective for 3-phenoxybenzaldehyde. Immobilization of the HNL can sometimes enhance its stability and performance in organic solvents.[12]
Issue 3: Product Instability and Decomposition
Q: My 3-Phenoxymandelonitrile product appears to be degrading over time or during workup, leading to the reappearance of 3-phenoxybenzaldehyde. What is happening and how can I prevent this?
A: 3-Phenoxymandelonitrile, like many cyanohydrins, is susceptible to decomposition, especially under neutral to alkaline conditions.[13] The equilibrium can shift back to the starting aldehyde and hydrogen cyanide.
-
Maintain Acidic Conditions: During workup and purification, it is crucial to maintain a slightly acidic environment to stabilize the product.[13]
-
Temperature Management: Perform all workup and purification steps at low temperatures to minimize the rate of decomposition.
-
In-situ Protection: For applications where the cyanohydrin is an intermediate, consider an in-situ protection of the hydroxyl group. For instance, reaction with acetic anhydride can form the more stable acetate ester.[1] This strategy is often employed in telescoped synthetic sequences.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-Phenoxymandelonitrile?
A1: The two main approaches are direct chemical synthesis and enzymatic catalysis.
-
Chemical Synthesis: This typically involves the reaction of 3-phenoxybenzaldehyde with a cyanide source like NaCN, KCN, or TMSCN.[1][3][16] These reactions are often facilitated by a phase transfer catalyst in a biphasic system or by using a suitable solvent system.[1][10] This method generally produces a racemic mixture of the product.
-
Enzymatic Synthesis: This route employs hydroxynitrile lyases (HNLs) to catalyze the asymmetric addition of a cyanide donor to 3-phenoxybenzaldehyde, yielding an enantiomerically enriched product.[7][14] This is the preferred method for producing chiral 3-Phenoxymandelonitrile.[13]
Q2: Which solvents are recommended for this reaction?
A2: The choice of solvent is highly dependent on the synthetic method.
-
For biphasic chemical synthesis: A combination of water and a water-immiscible organic solvent like dichloromethane is common, often requiring a phase transfer catalyst.[1]
-
For enzymatic synthesis: Biphasic systems are highly effective. Water-immiscible organic solvents such as methyl tert-butyl ether (MTBE), di-n-butyl ether, or diisopropyl ether are frequently used for the organic phase, while the enzyme is in an aqueous buffer.[7][15]
Q3: How can I purify the final product?
A3: Purification typically involves an extractive workup followed by removal of the solvent.
-
After the reaction is complete, separate the organic phase.
-
Wash the organic phase with a slightly acidic aqueous solution (e.g., dilute citric acid buffer) to remove any basic impurities and then with brine.[11]
-
Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure at a low temperature to obtain the crude product.
-
If further purification is needed, flash column chromatography on silica gel can be employed, though care must be taken due to the product's potential instability on the stationary phase.
Q4: Are there any significant side reactions to be aware of?
A4: Yes, particularly in chemical synthesis under alkaline conditions. The benzoin condensation, where two molecules of the aldehyde react, can be a competing reaction with aromatic aldehydes like 3-phenoxybenzaldehyde.[16] Additionally, impurities can arise from the degradation of the product back to the starting materials.[13]
Section 3: Protocols and Data
Experimental Workflow: Enzymatic Synthesis of (S)-3-Phenoxymandelonitrile
This protocol provides a general framework for the enantioselective synthesis using an (S)-selective hydroxynitrile lyase.
Caption: Workflow for enzymatic synthesis of 3-Phenoxymandelonitrile.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a jacketed glass reactor, prepare the aqueous phase by dissolving or suspending the (S)-hydroxynitrile lyase in a suitable buffer (e.g., 0.1 M citrate buffer, pH 4.0-5.5).[8][9]
-
Prepare the organic phase by dissolving 3-phenoxybenzaldehyde (1 equivalent) in a water-immiscible organic solvent like MTBE.[17]
-
Combine the two phases in the reactor. The volume ratio of organic to aqueous phase can be optimized, but a 2:1 to 5:1 ratio is a good starting point.
-
-
Reaction Execution:
-
Begin vigorous stirring to create an emulsion, ensuring a large interfacial area for the reaction.[17]
-
Cool the reactor to the desired temperature (e.g., 15-20°C).[15]
-
Slowly add the cyanide source (e.g., hydrogen cyanide or acetone cyanohydrin, 1.5-2.0 equivalents) to the reaction mixture over a period of 30-60 minutes.[11][17]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by taking aliquots from the organic phase and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate.
-
Separate the organic layer. The aqueous layer containing the enzyme can potentially be recycled.[7]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature to yield the product.
-
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Enantiomeric Excess (ee) | Rationale |
| pH (Enzymatic) | pH 4.0 - 5.5 | Optimal | High | Suppresses the non-enzymatic racemic background reaction, favoring the enzyme-catalyzed pathway.[7][8] |
| pH > 7.0 | May be high | Low | The base-catalyzed non-enzymatic reaction becomes significant, leading to a racemic product.[7][13] | |
| Temperature | 5 - 15 °C | Moderate | Very High | Lower temperature further reduces the rate of the non-enzymatic reaction, enhancing selectivity.[9][15] |
| 20 - 30 °C | High | Good to High | A good balance between reaction rate and selectivity for many HNLs.[14] | |
| Solvent System | Biphasic (Organic/Aqueous) | High | High | Sequesters the enzyme in a favorable low-pH aqueous environment while keeping substrate/product concentrations high in the organic phase.[7] |
| Monophasic (Aqueous) | Low | Variable | Substrate solubility is often limited, and high concentrations can inhibit the enzyme. | |
| Cyanide Source | HCN / NaCN + Acid | High | Dependent on pH | Direct and cost-effective, but requires careful handling and pH control.[3][4] |
| Acetone Cyanohydrin | High | High | Often used as a cyanide donor in enzymatic systems; can act as both a source and a solvent.[1] |
Logical Relationship: Optimizing Enantioselectivity
Caption: Key factors for achieving high enantioselectivity.
References
-
3-Phenoxymandelonitrile - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Wiedner, D., & Faber, K. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5875-5896. [Link]
-
Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc, 2021(i), 378-470. [Link]
-
Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Sofighaderi, S., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry, 29(3), 1135-1137. [Link]
-
Efficient Synthesis and Analysis of Chiral Cyanohydrins. (n.d.). Retrieved January 6, 2026, from [Link]
- Preparation method of mandelonitrile. (2021).
-
Conversion of benzaldehyde and HCN into its corresponding chiral cyanohydrin using different enzyme concentrations. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chua, P. S., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27367–27376. [Link]
- Process for producing mandelonitrile compound. (2015).
-
Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Celebi, N., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12(10), 3166-3174. [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Nucleophilic Addition of HCN - Cyanohydrin Formation. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Nucleophilic Addition of HCN - Cyanohydrin Formation. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
- Enzymatic process for the preparation of (S)-cyanohydrins. (2001).
-
Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Cyanation Reactions. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10476-10537. [Link]
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identifying and removing impurities from 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
A Guide to Identification and Removal of Common Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. As a key intermediate in the synthesis of pharmaceuticals and pyrethroid insecticides like Deltamethrin and Tau-fluvalinate, its purity is paramount for successful downstream applications.[1][2][3] This guide is structured to provide direct, actionable answers to common challenges encountered during the purification and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
The impurity profile of your compound is typically a composite of unreacted starting materials, reaction by-products, and degradation products. The most common species to look for are:
-
Unreacted 3-Phenoxybenzaldehyde: This is the most common process-related impurity, arising from incomplete conversion during the cyanohydrin formation reaction.[1][4]
-
3-Phenoxybenzoic Acid: The starting aldehyde is susceptible to oxidation, especially if the reaction or work-up is exposed to air for extended periods. This acidic impurity can complicate purification.
-
Residual Cyanide Salts: If the synthesis uses alkali cyanides (NaCN, KCN), improper work-up can leave inorganic salt residues.
-
Degradation Products: The cyanohydrin formation is a reversible reaction.[5] The product can decompose back to 3-phenoxybenzaldehyde and hydrogen cyanide, particularly when exposed to basic conditions, water, or high temperatures.[6][7]
-
Residual Solvents: Solvents used during the reaction (e.g., water, ethanol) or purification (e.g., ethyl acetate, hexane, dichloromethane, ether) are common impurities that can be difficult to remove.[8]
Q2: How can I get a quick preliminary assessment of my sample's purity?
Before committing to advanced analytical techniques, two simple methods can provide a rapid purity check:
-
Melting Point Analysis: A pure sample of this compound should have a sharp melting point around 79°C.[1][9] A melting point that is depressed (lower than 79°C) and broad (melts over a range of several degrees) is a strong indicator of the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample. By spotting your crude material alongside the 3-phenoxybenzaldehyde starting material on a silica gel plate and eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexane), you can quickly see if the starting material is present and if there are other by-products. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting aldehyde.
Q3: What are the ideal storage conditions to prevent degradation of my purified compound?
To ensure long-term stability and prevent decomposition, this compound should be stored under stringent conditions. The recommended practice is to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[1] This minimizes exposure to moisture, oxygen, and ambient temperatures that can catalyze its degradation back to the starting aldehyde.
Troubleshooting Guide: Specific Experimental Issues
Q1: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the impurities?
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation and purity assessment.[10][11][12] Unexpected peaks often correspond to the common impurities listed previously.
Causality & Identification Strategy:
-
Identify the Aldehyde: The most common impurity, 3-phenoxybenzaldehyde, has a very distinct singlet peak for its aldehydic proton, typically appearing far downfield around 9.9-10.0 ppm . The aromatic protons will also have a different splitting pattern compared to your product.
-
Look for Solvent Residues: Common laboratory solvents have characteristic chemical shifts. Use established reference tables to identify peaks corresponding to solvents like ethyl acetate, hexane, or dichloromethane.[13][14]
-
Consider Oxidized By-Product: If 3-phenoxybenzoic acid is present, you may see a very broad singlet for the carboxylic acid proton, typically above 10 ppm, though it can exchange with trace water and be difficult to observe.
The table below summarizes key ¹H NMR shifts to aid in identification.
| Compound | Key Proton Signal (δ, ppm) | Multiplicity | Solvent |
| This compound | ~5.5 | Singlet (s) | CDCl₃ |
| ~7.0-7.6 | Multiplet (m) | CDCl₃ | |
| 3-Phenoxybenzaldehyde (Impurity) | ~9.9 | Singlet (s) | CDCl₃ |
| Ethyl Acetate (Solvent) | ~4.1, ~2.0, ~1.2 | q, s, t | CDCl₃ |
| Dichloromethane (Solvent) | ~5.3 | Singlet (s) | CDCl₃ |
| Hexane (Solvent) | ~0.9, ~1.3 | m, m | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on concentration and solvent.
If peaks remain unidentified, employing 2D NMR techniques like COSY and HSQC can help elucidate the structures of unknown impurities.[10]
Q2: My HPLC chromatogram shows multiple peaks. What is the best way to isolate my desired product?
An HPLC chromatogram with multiple peaks confirms the presence of impurities and indicates that a preparative separation is necessary. The most effective and widely used technique for this purpose is flash column chromatography .[15][16]
Expert Rationale:
The principle of column chromatography is the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[15] this compound contains a polar hydroxyl group, making it significantly more polar than the starting aldehyde (3-phenoxybenzaldehyde) and less polar than the highly polar oxidized by-product (3-phenoxybenzoic acid). This difference in polarity is the key to achieving a successful separation.
-
Less Polar Impurities (e.g., 3-phenoxybenzaldehyde) will travel through the silica column faster and elute in the earlier fractions.
-
Your Product will elute next.
-
More Polar Impurities (e.g., 3-phenoxybenzoic acid) will adhere more strongly to the silica and elute in the later fractions, or may require a more polar solvent system to be eluted at all.
A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q3: I am analyzing my sample by GC-MS, but the main peak corresponds to 3-phenoxybenzaldehyde, not my product. What is happening?
This is a classic issue when analyzing cyanohydrins. These molecules are known to be thermally labile. The high temperatures of the Gas Chromatography (GC) injection port (often >200°C) can cause the cyanohydrin to undergo a retro-cyanohydrin reaction, decomposing back into the starting aldehyde (3-phenoxybenzaldehyde) and hydrogen cyanide (HCN).[6][7] What you are observing in your chromatogram is not the initial composition of your sample, but rather its decomposition products.
Recommended Solutions:
-
Use a Gentler Analytical Method: The preferred method for analyzing thermally sensitive compounds is High-Performance Liquid Chromatography (HPLC) or LC-MS, as it operates at or near ambient temperature, preserving the integrity of the molecule.[17]
-
Derivatization: If GC analysis is mandatory, you can protect the hydroxyl group through a derivatization reaction (e.g., silylation with TMS-Cl) to form a more thermally stable ether. This derivative is less likely to decompose in the GC inlet.
Q4: My final product has a low and broad melting point. What is the most straightforward purification method?
A low/broad melting point is a definitive sign of impurity. For solid compounds, recrystallization is often the most efficient purification method to improve purity and obtain well-defined crystals.
Scientific Principle:
Recrystallization works by dissolving the impure solid in a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures. The impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor upon cooling). As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out, leaving the more soluble impurities behind. The literature suggests ethanol may be a suitable solvent.[1]
A detailed protocol for recrystallization is provided in the next section.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a standard method for analyzing the purity of your compound.
-
Preparation of Mobile Phase: Prepare two solvents. Solvent A: HPLC-grade water with 0.1% formic acid. Solvent B: HPLC-grade acetonitrile with 0.1% formic acid. Degas both solvents by sonicating for 15 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of your sample and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate for 5 minutes.
-
-
-
Analysis: Inject the sample. The peak corresponding to 3-phenoxybenzaldehyde will elute earlier than the more polar this compound. Calculate purity based on the relative peak areas.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for purifying gram-scale quantities of the title compound.[18]
-
Select Eluent System: Using TLC, determine an appropriate solvent system. A good starting point is 20-30% ethyl acetate in hexane. The target Rf for the product should be around 0.25-0.35.
-
Pack the Column:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, use a 40mm diameter column).
-
Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g of silica for 1g of crude material) in hexane.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.
-
-
Load the Sample:
-
Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel (~2g) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a final thin layer of sand on top.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This procedure is ideal for a final purification step to obtain a highly crystalline product.
-
Solvent Selection: Place a small amount of your purified solid into a test tube and add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a hot plate and a condenser to avoid solvent loss.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity with melting point analysis and HPLC/NMR.
Impurity Resolution Workflow
The following diagram illustrates the logical workflow for identifying and resolving purity issues with your sample.
Caption: Workflow for impurity identification and removal.
References
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Gregory, H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2022). Cyanohydrin stability on GC. r/Chempros. Retrieved from [Link]
-
DiVA portal. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing cyanohydrins - EP 0132320 B1.
-
Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]
-
Chinese Chemical Letters. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of HS-GC-FID. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of a mixture of 13 DNPH-derivatized carbonyl compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of cyanohydrins - US4517132A.
-
Veeprho. (n.d.). (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Technical Support Center: Purification of Unstable Cyanohydrins
Welcome to the technical support center for the purification of unstable cyanohydrins. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating these valuable but delicate synthetic intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the purity, yield, and stability of your cyanohydrin products.
Introduction: The Challenge of Cyanohydrin Instability
Cyanohydrins are versatile bifunctional molecules that serve as crucial building blocks in the synthesis of a wide array of valuable compounds, including α-hydroxy acids, α-amino alcohols, and various pharmaceuticals.[1][2][3] However, their utility is often hampered by their inherent instability. The primary challenge stems from the reversible nature of the cyanohydrin formation reaction.[4][5] Under unfavorable conditions, particularly in the presence of base or at elevated temperatures, cyanohydrins can readily decompose back to the starting aldehyde or ketone and toxic hydrogen cyanide (HCN).[6][7][8] This decomposition not only reduces the yield and purity of the desired product but also poses significant safety risks.
This guide provides practical, field-proven insights to overcome these challenges, ensuring the successful purification and handling of even the most sensitive cyanohydrins.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of unstable cyanohydrins.
Q1: My cyanohydrin is decomposing during workup and purification. What are the primary causes?
A1: Cyanohydrin decomposition is most often triggered by two main factors:
-
Presence of Base: Even trace amounts of basic residues from the synthesis step (e.g., cyanide salts, amine catalysts) can catalyze the retro-cyanation reaction, leading to the breakdown of your product.[4][8]
-
Elevated Temperatures: Many cyanohydrins are thermally labile.[8] Purification methods that require high temperatures, such as distillation at atmospheric pressure, can lead to significant product loss.[6][7]
Q2: How can I stabilize my cyanohydrin during and after purification?
A2: Stabilization is crucial for maintaining the integrity of your cyanohydrin. The most effective strategy is to maintain a slightly acidic environment.
-
Acidic Stabilizers: The addition of a small amount of a non-nucleophilic acid can suppress the base-catalyzed decomposition. Citric acid and boric acid (or boric anhydride to scavenge residual water) have been shown to be effective stabilizers, particularly during storage and thermal stress like distillation.[9] An acidic pH of 4-5 is often recommended for storing cyanohydrins like acetone cyanohydrin.[10] For aqueous solutions of formaldehyde cyanohydrin, treatment with a cation-exchange resin to achieve a pH of up to 4 has been shown to impart stability.[11]
Q3: What are the recommended purification techniques for unstable cyanohydrins?
A3: The choice of purification method depends on the specific properties of your cyanohydrin and the impurities present.
-
For Thermally Labile Cyanohydrins: Non-chromatographic methods like crystallization or aqueous extraction are preferred.
-
For Thermally Stable Cyanohydrins: Fractional distillation under reduced pressure can be effective in separating the cyanohydrin from lower-boiling point aldehydes.[8]
-
Chromatography: Column chromatography can be used, but with caution. Standard silica gel can be slightly acidic, but its high surface area can sometimes promote decomposition. Using deactivated silica gel or an alternative stationary phase may be necessary.[8]
Q4: I'm struggling to remove the unreacted starting aldehyde from my cyanohydrin product. What's the best approach?
A4: Removing residual aldehyde is a common purification challenge.
-
Aqueous Sodium Bisulfite Extraction: This is a highly effective method. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct that can be easily separated from the organic phase containing the cyanohydrin.[8]
-
Careful Distillation: If the boiling points are sufficiently different, fractional distillation under high vacuum can be employed.[8]
Q5: How can I accurately determine the purity of my unstable cyanohydrin?
A5: Due to their instability, some analytical techniques can be challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent non-destructive method to assess purity and structure without the risk of thermal decomposition.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment and can quantify residual starting materials.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but caution is required. The high temperatures of the injection port can cause decomposition of thermally labile cyanohydrins, giving a misleading purity profile.[8][12] If decomposition is suspected, derivatization to a more stable compound (e.g., silylation) before analysis may be necessary.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Significant Product Decomposition During Distillation
| Symptom | Probable Cause | Solution |
| Low yield after distillation; presence of starting aldehyde/ketone in the distillate and residue. | Thermal Decomposition: The distillation temperature is too high for the stability of the cyanohydrin. | 1. Increase Vacuum: Use a high-vacuum pump to lower the boiling point of the cyanohydrin, thereby reducing the required distillation temperature.[8] 2. Add a Stabilizer: Add a small amount (0.01-1% by weight) of citric acid or boric acid to the crude cyanohydrin before distillation to inhibit decomposition.[9] 3. Use an Inert Atmosphere: Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to colored impurities.[8] |
| Product discoloration upon heating. | Thermal Decomposition Leading to Byproducts: The cyanohydrin is decomposing to form colored impurities. | 1. Lower Distillation Temperature: As above, increase the vacuum to reduce the distillation temperature.[8] 2. Short Path Distillation: For very sensitive compounds, consider using a Kugelrohr or short path distillation apparatus to minimize the time the compound spends at elevated temperatures. |
| Bumping or uneven boiling. | Decomposition leading to gas evolution (HCN): The rapid decomposition of the cyanohydrin is causing pressure buildup. | This is a significant safety hazard. 1. Immediately Lower the Heat. 2. Ensure Proper Ventilation: Work in a well-ventilated fume hood. 3. Re-evaluate the Purification Method: Distillation may not be suitable for this particular cyanohydrin. Consider crystallization or extraction-based methods instead. |
Problem 2: Poor Recovery and Purity After Column Chromatography
| Symptom | Probable Cause | Solution |
| Low recovery of cyanohydrin from the column; presence of starting aldehyde/ketone in the collected fractions. | Decomposition on the Stationary Phase: Standard silica gel can have acidic sites that catalyze the decomposition of sensitive cyanohydrins.[8] | 1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add ~1% triethylamine. Remove the triethylamine by rotary evaporation before packing the column. This will neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Consider using alumina (neutral or basic), Florisil, or C18-functionalized silica gel for reverse-phase chromatography. 3. Work Quickly and at Low Temperature: If possible, run the column in a cold room to minimize thermal decomposition. |
| Streaking or tailing of the cyanohydrin band. | On-column decomposition or strong interaction with the stationary phase. | 1. Optimize the Eluent System: A more polar eluent may reduce interaction with the silica and speed up elution. 2. Deactivate the Silica Gel: As described above. |
Experimental Protocols & Workflows
Protocol 1: Purification of a Cyanohydrin by Aqueous Sodium Bisulfite Extraction
This protocol is effective for removing unreacted aldehyde from a crude cyanohydrin product.
Materials:
-
Crude cyanohydrin dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Dissolve the crude cyanohydrin in a suitable organic solvent in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 2-3 minutes. Caution: Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh sodium bisulfite solution if a significant amount of aldehyde remains (can be checked by TLC).
-
Wash the organic layer with deionized water to remove any residual bisulfite.
-
Wash the organic layer with brine to facilitate the removal of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified cyanohydrin.
Diagrams and Workflows
Decomposition Pathway of Cyanohydrins
Caption: Reversible decomposition of cyanohydrins.
Purification Workflow for Unstable Cyanohydrins
Caption: General purification workflow for unstable cyanohydrins.
References
-
National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. In PubChem Compound Summary for CID 6406. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin Acute Exposure Guideline Levels. In NCBI Bookshelf. Retrieved from [Link]
- Dadashipour, M., & Asano, Y. (2011). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications.
-
Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899-5911. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). Process for stabilizing cyanohydrins.
- Warner, J. C., & Jones, G. (1962). Stabilization of formaldehyde cyanohydrin.
- Johnson, T. A., & Gaffney, A. M. (2009). Process for chemical reactions involving cyanohydrins.
-
RSC Publishing. (n.d.). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
-
Lundgren, S. (2008). New Methods for Chiral Cyanohydrin Synthesis. DiVA portal. [Link]
-
ResearchGate. (n.d.). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Non-Racemic Cyanohydrins. [Link]
-
Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. (n.d.). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. [Link]
-
ResearchGate. (n.d.). Two Fatal Intoxications with Cyanohydrins. [Link]
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ACS Publications. (n.d.). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. [Link]
-
Yuan, X., Wang, S., Li, Y., Liu, W., & Gu, J. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(4), 314–318. [Link]
-
Reddit. (2022, May 6). Cyanohydrin stability on GC. r/Chempros. [Link]
-
PubMed. (2016). Two Fatal Intoxications With Cyanohydrins. [Link]
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RSC Publishing. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. [Link]
-
Organic Syntheses. (n.d.). acetone cyanohydrin. [Link]
- Google Patents. (1973).
-
Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
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NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide. [Link]
-
oicanalytical.com. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis. [Link]
-
PubMed. (1988). Purification and characterization of acetone cyanohydrin lyase from Linum usitatissimum. [Link]
-
Wikipedia. (n.d.). Cyanohydrin. [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
YouTube. (2024, January 14). Cyanohydrin Formation and Reactions. [Link]
-
BrainKart. (2017, June 16). Use of non-chromatographic methods. [Link]
-
SciSpace. (n.d.). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration. [Link]
-
Wikipedia. (n.d.). Cyanide. [Link]
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
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Technical Support Center: Minimizing Byproduct Formation in Pyrethroid Precursor Synthesis
Introduction
Welcome to the technical support center for the synthesis of pyrethroid precursors. Pyrethroids are a critical class of synthetic insecticides valued for their high efficacy against insects and low toxicity to mammals.[1][2] The efficacy and safety of the final pyrethroid product are directly dependent on the purity of its precursors, primarily the cyclopropanecarboxylic acid moiety (like chrysanthemic acid) and the alcohol moiety.[1][3] The formation of byproducts during synthesis not only reduces yield but can also introduce impurities that are difficult to separate and may possess undesirable toxicological profiles.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and process development professionals minimize byproduct formation and optimize the synthesis of high-purity pyrethroid precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in pyrethroid precursor synthesis?
A1: Byproduct formation is highly dependent on the specific synthetic route. However, several common classes of impurities are frequently encountered:
-
Geometric Isomers (cis/trans): The cyclopropane ring of the acid precursor can exist in cis and trans configurations.[4] Often, only one isomer (typically the trans-isomer for natural pyrethrin analogues) possesses the desired insecticidal activity.[1] The ratio of these isomers is heavily influenced by the choice of catalyst and reaction conditions.
-
Enantiomers (R/S): Pyrethroid precursors often contain multiple chiral centers.[4][5] For instance, the biologically active form of natural pyrethrins possesses the (1R)-stereochemistry on the cyclopropane ring.[3] Synthesizing the correct enantiomer is crucial, and undesired enantiomers are considered process impurities.
-
Rearrangement Products: Under certain conditions, particularly with acid catalysis or high temperatures, the cyclopropane ring or side chains can undergo rearrangement, leading to structurally distinct and inactive byproducts.
-
Oxidation Products: The isobutenyl side chain of chrysanthemic acid, for example, is susceptible to oxidation, which can lead to the formation of alcohols, aldehydes, or other undesired oxidized species.[3][6]
-
Byproducts from Starting Materials: Impurities in starting materials or side reactions of the materials themselves (e.g., rearrangements of 3-carene) can lead to a variety of byproducts.
Q2: How critical is stereochemistry in pyrethroid synthesis?
A2: Stereochemistry is paramount. The insecticidal activity of pyrethroids is highly stereospecific.[1][3] For example, deltamethrin, a highly potent pyrethroid, is a single stereoisomer.[3] The synthesis must be designed to selectively produce the desired stereoisomer, as separating diastereomers and enantiomers can be challenging and costly.[3][4] Failure to control stereochemistry results in a final product with lower efficacy and a higher percentage of isomeric impurities.
Q3: What is the role of Phase-Transfer Catalysis (PTC) in minimizing byproducts?
A3: Phase-Transfer Catalysis (PTC) is a powerful technique for minimizing byproducts in multiphase reaction systems, which are common in pyrethroid precursor synthesis.[7][8] PTC facilitates the transport of a reactant (like a nucleophile) from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs.[7] This offers several advantages:
-
Milder Reaction Conditions: PTC often allows reactions to proceed at lower temperatures, which can prevent temperature-sensitive side reactions like rearrangements.[8]
-
Improved Selectivity: By enabling the use of less harsh bases (e.g., NaOH instead of organometallic bases) and avoiding highly polar aprotic solvents, PTC can significantly improve reaction selectivity and reduce the formation of elimination or decomposition byproducts.[9][10]
-
Increased Reaction Rates: Faster reactions can lead to shorter residence times at high temperatures, further minimizing thermal degradation and byproduct formation.[8][11]
Troubleshooting Guides by Reaction Type
Cyclopropanation Reactions (e.g., Chrysanthemic Acid Synthesis)
The formation of the cyclopropane ring is a cornerstone of pyrethroid synthesis. A common method involves the reaction of a diazoacetate with an appropriate olefin.
Problem: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
-
Underlying Cause: The diastereoselectivity of carbene addition to an olefin is influenced by steric and electronic factors, which are dictated by the catalyst, solvent, and temperature. Bulky catalysts and substrates tend to favor the formation of the more thermodynamically stable trans isomer.
-
Troubleshooting & Solutions:
-
Catalyst Selection: The choice of metal catalyst is critical. Rhodium(II) catalysts, such as Rh₂(OAc)₄, are often highly effective but can be expensive. Copper-based catalysts, like copper(II) sulfate or copper-bronze, are also used and can offer different selectivity profiles. It is essential to screen a panel of catalysts for the specific substrate.
-
Ligand Modification: For asymmetric synthesis, chiral ligands are used to induce enantioselectivity and can also influence the diastereomeric ratio. The steric and electronic properties of the ligand should be carefully considered.
-
Temperature Control: Lower reaction temperatures generally favor higher selectivity. Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Perform a temperature screening study (e.g., from -20°C to 40°C) to find the optimal balance.
-
Rate of Addition: A slow, controlled addition of the diazo compound can help maintain a low concentration of the reactive carbene intermediate, which can improve selectivity and prevent side reactions like dimerization.
-
| Parameter | Condition A (Low trans Selectivity) | Condition B (Improved trans Selectivity) | Rationale |
| Catalyst | Copper Powder | Rh₂(OAc)₄ or Chiral Copper Complex | Rhodium and sterically hindered chiral catalysts often provide higher stereocontrol. |
| Temperature | 40°C | 0°C to 10°C | Lower temperatures enhance the kinetic discrimination between diastereomeric transition states. |
| Solvent | Toluene | Dichloromethane or Hexane | Less coordinating solvents can sometimes lead to better selectivity by minimizing interference with the catalyst. |
Esterification of the Cyclopropanecarboxylic Acid
The final step in many pyrethroid syntheses is the esterification of the acid precursor with the alcohol moiety.[1][3]
Problem: Formation of Rearrangement or Elimination Byproducts
-
Underlying Cause: Standard Fischer esterification conditions using strong mineral acids (like H₂SO₄) and high heat can lead to the acid-catalyzed rearrangement of the sensitive cyclopropane ring or elimination reactions, particularly with sensitive alcohol precursors.[12][13]
-
Troubleshooting & Solutions:
-
Activation of the Carboxylic Acid: Instead of direct acid catalysis, convert the carboxylic acid to a more reactive intermediate.
-
Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. This is a highly effective method but requires careful handling of the reagents.[11]
-
Acid Anhydride Formation: The formation of an acid anhydride is another common activation strategy.[11]
-
-
Use of Coupling Reagents: Employ milder coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate ester formation under much milder, often room temperature, conditions, avoiding harsh acids and heat.
-
Enzymatic Esterification: Lipases can be used as biocatalysts for esterification.[12] These reactions are highly selective and occur under very mild conditions (neutral pH, room temperature), virtually eliminating rearrangement and racemization byproducts.[3]
-
Problem: Epimerization at the α-Cyano Center (for Type II Pyrethroids)
-
Underlying Cause: For Type II pyrethroids, which contain an α-cyano group, the proton alpha to the cyano and ester groups is acidic.[1] Exposure to base or even heat during workup or distillation can cause epimerization, leading to a mixture of diastereomers.[5]
-
Troubleshooting & Solutions:
-
Avoid Strong Bases: Use non-basic or mildly acidic conditions for workup and purification. If a base is needed for neutralization, use a weak, non-nucleophilic base and perform the operation at low temperatures.
-
Low-Temperature Purification: Purify the final product using methods that do not require high heat, such as column chromatography instead of distillation, if possible. If distillation is necessary, use high vacuum to lower the boiling point.
-
GC Analysis Conditions: Be aware that high temperatures in a GC inlet port can cause on-column epimerization, giving a false reading of the diastereomeric ratio.[5] Use a lower inlet temperature or on-column injection if this is suspected.
-
Visualizing the Workflow and Problem-Solving
General Synthetic Workflow
The following diagram illustrates a simplified, common workflow for pyrethroid synthesis, highlighting the critical stages where byproduct formation must be controlled.
Caption: A simplified workflow for pyrethroid synthesis.
Troubleshooting Decision Tree: Isomeric Impurities
This diagram provides a logical path for troubleshooting the presence of unwanted isomers.
Caption: Decision tree for troubleshooting isomeric impurities.
References
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. [Link]
-
Liu, W., Gan, J., & Schlenk, D. (2005). Chiral stability of synthetic pyrethroid insecticides. Environmental Science & Technology, 39(21), 8422-8427. [Link]
- Hegedus, L. S., et al. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. U.S. Patent No. 9,487,471. Washington, DC: U.S.
-
Jackson, D. (2018). Synthetic Modification of the Natural Pyrethrins. (Doctoral dissertation, The Australian National University). [Link]
-
Casida, J. E. (Ed.). (1980). Synthetic Pyrethroids. ACS Symposium Series, No. 42. American Chemical Society. [Link]
-
Starks, C. M., Halpern, M., & Kolb, M. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
Xu, H., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal, 16(10), 1764-1774. [Link]
-
Arruda, E. J., et al. (2017). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Journal of the Brazilian Chemical Society, 28(11), 2137-2144. [Link]
-
de Andrade, G. C., et al. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Orbital: The Electronic Journal of Chemistry, 10(4), 337-345. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Bonmatin, J. M., et al. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules, 28(18), 6695. [Link]
-
Mikata, K., et al. (2012). Biotransformation and Enzymatic Reactions of Synthetic Pyrethroids in Mammals. Journal of Pesticide Science, 37(3), 209-221. [Link]
-
Zhang, Y., et al. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. Chemical Research and Design, 1(1), 1-10. [Link]
-
Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5138-5150. [Link]
-
Nishizawa, H., et al. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 24(5), 1023. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Rivera, S. B., et al. (2001). Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium. Proceedings of the National Academy of Sciences, 98(8), 4373-4378. [Link]
- Crombie, L., & Doherty, J. B. (1973). Synthetic and Rearrangement Studies in the Terpenoid Field.
-
Beyond Pesticides. (n.d.). Synthetic Pyrethroids. [Link]
- Copley, S. D. (2003). A process for the production of 1r pyrethroid esters. WO 2003/053905 A1.
-
Gholami, Z., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 15(7), 890. [Link]
-
Gholami, Z., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(7), 489. [Link]
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- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
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- 13. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
troubleshooting guide for the synthesis of 3-Phenoxybenzaldehyde cyanohydrin
Welcome to the technical support center for the synthesis of 3-Phenoxybenzaldehyde Cyanohydrin. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this critical intermediate for pyrethroid insecticides. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Yield Issues
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 3-Phenoxybenzaldehyde cyanohydrin can stem from several factors, ranging from reaction equilibrium to substrate quality. Let's break down the common culprits and their solutions.
1. Unfavorable Reaction Equilibrium: The formation of cyanohydrins is a reversible reaction.[1][2] For aromatic aldehydes like 3-phenoxybenzaldehyde, the equilibrium may not strongly favor the product.
-
Solution:
2. Competing Side Reactions: The most common side reaction is the benzoin condensation, which is also base-catalyzed and competes with cyanohydrin formation.[1][2][5]
-
Solution:
-
pH Control: For enzymatic reactions, maintaining a low pH (typically below 5) can suppress the non-enzymatic, racemic background reaction.[4][6] For chemical synthesis, careful control of the base catalyst concentration is crucial.
-
Catalyst Choice: The use of specific catalysts, such as thiazolium salts, can favor the benzoin condensation; therefore, for cyanohydrin synthesis, cyanide ions are the preferred catalyst.[7]
-
3. Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or poor mixing in biphasic systems.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure it has gone to completion.
-
Efficient Stirring: In two-phase systems, vigorous stirring is essential to maximize the interfacial area for the reaction to occur.[8] The use of a phase-transfer catalyst can also significantly improve the reaction rate.[9][10]
-
4. Poor Quality of Starting Materials: Impurities in 3-phenoxybenzaldehyde or the cyanide source can inhibit the reaction or lead to side products.
-
Solution:
Question 2: I am observing a significant amount of a byproduct that I suspect is the benzoin condensation product. How can I confirm this and prevent its formation?
The formation of 3,3'-diphenoxybenzoin is a known issue. Here's how to address it:
Confirmation:
-
Spectroscopic Analysis: The benzoin product will have a distinct NMR and IR spectrum compared to the cyanohydrin. In the ¹H NMR, you will see a characteristic methine proton signal. The IR spectrum will show a hydroxyl and a carbonyl stretch. Mass spectrometry can also confirm the molecular weight of the dimer.
Prevention:
-
Reaction Conditions: The benzoin condensation is favored by certain conditions. To minimize its formation:
-
Lower the temperature: This can help to control the rate of the competing reaction.
-
Control the addition of reagents: Slow addition of the cyanide source can help to maintain a low concentration of the reactive intermediates that lead to the benzoin product.
-
pH adjustment: As mentioned, maintaining a slightly acidic to neutral pH is critical to disfavor the benzoin pathway.[4]
-
Below is a diagram illustrating the competing pathways:
Caption: Competing reaction pathways for 3-Phenoxybenzaldehyde.
Product Purity & Stability
Question 3: How can I effectively purify my 3-Phenoxybenzaldehyde cyanohydrin from the unreacted aldehyde?
Separating the cyanohydrin from the starting aldehyde can be challenging due to their similar polarities. Here are some effective purification strategies:
| Purification Method | Principle | Best For | Key Considerations |
| Aqueous Sodium Bisulfite Extraction | The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase.[11][13][14] | Removing large amounts of unreacted aldehyde. | Ensure a fresh, saturated solution of sodium bisulfite is used. Multiple extractions may be necessary.[14] |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Small to medium scale purification for high purity. | Cyanohydrins can be sensitive to the stationary phase; using a neutral or slightly acidic silica gel is recommended to prevent decomposition.[14] |
| Crystallization | If the cyanohydrin is a solid, recrystallization can be a highly effective method for achieving high purity.[14] | Crystalline cyanohydrins. | Choice of solvent is critical. A solvent pair may be required to achieve good separation.[14] |
| Distillation | Fractional distillation under reduced pressure can be used if there is a significant difference in boiling points. | Thermally stable cyanohydrins. | Many cyanohydrins are thermally labile and can decompose at elevated temperatures.[14] |
Question 4: My purified cyanohydrin seems to be decomposing over time or during analysis. What is causing this and how can I improve its stability?
Cyanohydrins are known to be unstable, especially in the presence of base or heat, as the formation reaction is reversible.[15]
Causes of Decomposition:
-
Basic Conditions: Even trace amounts of base can catalyze the retro-cyanohydrin reaction, reverting the product back to the starting aldehyde and cyanide.[14]
-
Elevated Temperatures: As mentioned, many cyanohydrins are thermally labile.[14] This is a particular concern during purification by distillation or during GC analysis where high inlet temperatures are used.
-
Storage Conditions: Improper storage can lead to gradual decomposition.
Stabilization Strategies:
-
Acidification: The addition of a small amount of a weak acid, such as acetic acid, can help to stabilize the cyanohydrin by neutralizing any residual base and suppressing the reverse reaction.
-
Low-Temperature Storage: Store the purified cyanohydrin at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container to minimize decomposition.[15]
-
In-situ Protection/Derivatization: If the cyanohydrin is to be used in a subsequent step, consider a one-pot procedure where it is generated and then immediately reacted to form a more stable derivative, such as an ester or ether.[6][16]
-
Analytical Considerations: For purity analysis, HPLC is often a better choice than GC-MS, as it is a less harsh technique. If GC-MS must be used, derivatization to a more stable compound (e.g., silylation) prior to analysis may be necessary.
Enantioselectivity in Enzymatic Synthesis
Question 5: I am using a hydroxynitrile lyase (HNL) for an asymmetric synthesis, but the enantiomeric excess (ee) of my product is low. How can I optimize the enantioselectivity?
Achieving high enantioselectivity in enzymatic cyanohydrin synthesis requires careful optimization of several parameters.
| Parameter | Effect on Enantioselectivity | Optimization Strategy |
| pH | The non-enzymatic, racemic reaction is favored at higher pH.[4] | Maintain the pH of the aqueous phase at an optimal level for the specific HNL being used, typically between 4 and 6, to suppress the background reaction.[4][8] |
| Temperature | Higher temperatures can increase the rate of the non-enzymatic reaction and may also lead to enzyme denaturation. | Perform the reaction at lower temperatures (e.g., 0-15 °C) to favor the enzymatic pathway.[4][17] |
| Solvent System | The choice of organic solvent in a biphasic system can influence enzyme activity and stability.[4][6] | Screen different water-immiscible organic solvents such as methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE) to find the optimal medium for your enzyme.[4] |
| Enzyme Immobilization | Immobilization can improve enzyme stability and reusability, which can contribute to consistent enantioselectivity over multiple cycles.[6][17] | Consider immobilizing the HNL on a solid support or as cross-linked enzyme aggregates (CLEAs).[17] |
| Substrate Concentration | High substrate concentrations can sometimes lead to enzyme inhibition. | Optimize the substrate loading to maximize the reaction rate without causing inhibition. |
The following workflow illustrates the key steps in optimizing an enzymatic synthesis for high enantioselectivity:
Sources
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
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- 9. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Storage Stability of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Welcome to the technical support center for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 39515-47-4). This guide is designed for our valued partners in research, science, and drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of this critical synthetic intermediate.
Introduction: Understanding the Inherent Instability
This compound, a key intermediate in the synthesis of certain pyrethroid insecticides, is a cyanohydrin.[1][2] This functional group, while versatile, is known for its inherent instability. The primary degradation pathway is a reversible retro-Strecker reaction, where the molecule reverts to its constituent parts: 3-phenoxybenzaldehyde and hydrogen cyanide (HCN).[3] This process is significantly influenced by storage conditions, particularly pH, temperature, and the presence of moisture.[4]
Additionally, the presence of a phenoxyphenyl ether linkage introduces a potential, albeit secondary, susceptibility to peroxide formation upon prolonged exposure to atmospheric oxygen, especially when exposed to light.[5] This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways and ensure the stability of your material.
Core Stability Challenges & Degradation Pathways
The primary challenge in storing this compound is preventing its decomposition. The core degradation mechanisms are detailed below.
Primary Degradation Pathway: Reversion to Starting Materials
The most significant stability issue is the reversion of the cyanohydrin to 3-phenoxybenzaldehyde and hydrogen cyanide. This reaction is base-catalyzed and accelerated by the presence of water.[4] Maintaining a slightly acidic environment is crucial to inhibit this decomposition.
Caption: Primary degradation pathway of this compound.
Secondary Degradation Pathways: Oxidation and Photodegradation
-
Oxidative Degradation: The ether linkage in the molecule can be susceptible to the formation of hydroperoxides in the presence of oxygen, a reaction often catalyzed by light and trace metals. These peroxides can further decompose and lead to a cascade of secondary degradation products.
-
Photodegradation: The phenoxy group can absorb UV light, leading to photochemical degradation.[6] While specific studies on this molecule are limited, related phenoxy compounds are known to undergo photodegradation in aqueous environments.[6]
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, we recommend the following storage and handling procedures.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at -20°C or below.[1][7] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[7] | Minimizes exposure to oxygen, thereby preventing peroxide formation. |
| Light | Store in an amber vial or in the dark. | Protects the compound from light-induced degradation. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Water can facilitate the reversion of the cyanohydrin to its starting materials.[4] |
| pH | Maintain a slightly acidic environment (see Stabilization Protocol). | Inhibits the base-catalyzed decomposition of the cyanohydrin.[4] |
Stabilization Protocol
For enhanced long-term stability, especially for material that will be stored for an extended period or subjected to thermal stress, we recommend the addition of a stabilizer.
Recommended Stabilizers
Based on patent literature for stabilizing enantiomer-enriched 3-phenoxybenzaldehyde cyanohydrin, the following acidic stabilizers have been shown to be effective:
Step-by-Step Stabilization Procedure
This protocol provides a general guideline for stabilizing this compound.
Materials:
-
This compound
-
Anhydrous Citric Acid (or Boric Acid)
-
A clean, dry, amber glass storage vial with a PTFE-lined cap
-
An analytical balance
-
Spatula
Procedure:
-
Determine the amount of stabilizer: A concentration range of 0.01% to 1% by weight of the stabilizer relative to the cyanohydrin is recommended.[6] For most applications, starting with 0.1% w/w is a robust choice.
-
Example Calculation: For 10.0 g of this compound, you would add 0.01 g (10 mg) of citric acid.
-
-
Weigh the stabilizer: Carefully weigh the required amount of anhydrous citric acid using an analytical balance.
-
Combine the components:
-
For solid this compound: Gently grind the cyanohydrin to a fine powder in a clean, dry mortar and pestle. Add the weighed citric acid and continue to gently triturate until a homogenous mixture is obtained.
-
For liquid or semi-solid this compound: If the material is in a liquid or semi-solid state, gently warm it to a mobile liquid (not exceeding 40°C). Add the weighed citric acid and stir until it is completely dissolved.
-
-
Transfer and Store: Transfer the stabilized compound to the amber glass vial. Purge the headspace with an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.
-
Labeling: Clearly label the container as "Stabilized with 0.1% Citric Acid" and include the date of preparation.
-
Storage: Store the stabilized compound under the recommended conditions (-20°C, dark, inert atmosphere).
Caption: Workflow for stabilizing this compound.
Analytical Method for Stability Monitoring
Regularly assessing the purity of your stored material is crucial. While Gas Chromatography (GC) can be used, the high temperatures of the injection port can cause thermal decomposition of the cyanohydrin, leading to inaccurate results.[3] Therefore, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Recommended HPLC Conditions
The following method is a starting point for the analysis of this compound and its primary degradation product, 3-phenoxybenzaldehyde. This method is based on established procedures for related pyrethroid compounds.[8][9][10]
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm[8] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve a known quantity of the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. |
Under these conditions, 3-phenoxybenzaldehyde will have a shorter retention time than the more polar this compound. The appearance and growth of the 3-phenoxybenzaldehyde peak over time is a direct indicator of degradation.
Troubleshooting Guide & FAQs
Q1: My this compound has developed a pale-yellow to orange color during storage. What is the cause?
A1: A color change to yellow or orange is often indicative of the formation of small amounts of degradation products or impurities.[11] The primary suspect is the formation of 3-phenoxybenzaldehyde, which can then undergo further slight oxidation or polymerization to form colored species. It is also possible that trace impurities from the synthesis are degrading over time. We recommend analyzing a sample using the provided HPLC method to quantify the level of 3-phenoxybenzaldehyde. If the purity is still high, the material may be suitable for use, depending on the specific requirements of your application.
Q2: I smell a faint "bitter almond" odor when I open my container. Is this normal?
A2: A bitter almond odor is characteristic of hydrogen cyanide (HCN), which is a product of the decomposition of the cyanohydrin. This indicates that some degradation has occurred. This is a serious safety concern as HCN is highly toxic. All handling of this compound should be performed in a well-ventilated fume hood. If the odor is strong, the material has likely undergone significant degradation. We advise re-analyzing the material for purity before use and ensuring that your storage conditions, particularly the exclusion of moisture and the maintenance of a slightly acidic pH, are optimal.
Q3: Can I store the compound in a solution?
A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for degradation, especially in protic or aqueous-containing solvents. If you must store it in solution for a short period, use a dry, aprotic solvent such as anhydrous acetonitrile or toluene, and add a stabilizer like citric acid. Store the solution under the same recommended conditions as the neat compound.
Q4: How can I test for the presence of peroxides?
A4: Peroxide test strips are a simple and effective way to screen for the presence of hydroperoxides. To perform the test, dissolve a small amount of the compound in a peroxide-free solvent (e.g., isopropanol) and dip the test strip into the solution. A positive result (typically a color change to blue) indicates the presence of peroxides. If peroxides are detected, do not distill the material, as this can concentrate the peroxides to explosive levels.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on storage conditions and whether the material has been stabilized. For unstabilized material stored under ideal conditions (-20°C, dark, inert atmosphere), we recommend re-analysis after 6-12 months. For material stabilized with 0.1% citric acid and stored under ideal conditions, the shelf life can be extended significantly, potentially to several years.[12] However, we always recommend periodic re-analysis to ensure the material meets your specifications.
References
-
World Journal of Advanced Research and Reviews. (2022). Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure. [Link]
- Google Patents. (n.d.). Process for stabilizing cyanohydrins. CA2271607C.
-
Reddit. (2022). Cyanohydrin stability on GC. [Link]
-
ResearchGate. (2015). An Ecofriendly and Stability-Indicating HPLC Method for Determination of Permethrin Isomers: Application to Pharmaceutical Analysis. [Link]
-
PubMed. (2004). Determining shelf life by comparing degradations at elevated temperatures. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Cole-Parmer. (n.d.). 3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of the samples collected from the PD medium containing 3-phenoxy-benzyl alcohol. [Link]
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- 12. Determining shelf life by comparing degradations at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving issues with enantioselectivity in chiral cyanohydrin synthesis
Welcome to the technical support center for asymmetric cyanohydrin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the enantioselective synthesis of these critical chiral building blocks. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve high yields and excellent enantioselectivity in your experiments.
Troubleshooting Guide: Resolving Issues with Enantioselectivity
This section addresses the most common challenges observed during chiral cyanohydrin synthesis. Each issue is broken down by potential causes, followed by actionable solutions grounded in mechanistic principles.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is the most frequent challenge, undermining the core objective of the synthesis. The root cause is often a competing non-selective reaction pathway or a suboptimal catalytic cycle.
Potential Causes & Solutions
-
Dominant Racemic Background Reaction: The non-catalyzed, base-catalyzed addition of cyanide to the carbonyl group is a rapid reaction that produces a racemic mixture of the cyanohydrin.[1][2] If this pathway competes with the chiral catalyst-mediated reaction, the overall ee will be low.
-
Solution 1: pH Control (Especially for Enzymatic Reactions): For reactions using Hydroxynitrile Lyases (HNLs), the non-enzymatic reaction is suppressed at low pH. Operating in a biphasic system with the aqueous phase buffered to a pH below 5 is crucial to ensure the reaction proceeds primarily through the enantioselective enzymatic pathway.[1][3]
-
Solution 2: Temperature Reduction: Lowering the reaction temperature (e.g., to 0 °C or below) disfavors the non-catalyzed background reaction more significantly than the catalyzed one, thereby improving enantioselectivity.[1]
-
Solution 3: Continuous Flow Reactors: Using a continuous flow setup can minimize reaction time and suppress the background reaction, leading to higher ee even with highly reactive aldehydes.[4]
-
-
Inappropriate Catalyst Choice or Activity: The chiral environment of the catalyst is paramount. A mismatch between the catalyst and the substrate is a common reason for poor stereocontrol.
-
Solution 1: Catalyst Screening: The optimal catalyst is substrate-dependent. It is essential to screen a small library of catalysts. For enzymatic synthesis, test both (R)- and (S)-selective HNLs.[5] For metal-based catalysis, screen different metal-ligand complexes (e.g., Ti-salen, V-salen, Cu-BOX).[6][7][8]
-
Solution 2: Verify Catalyst Integrity: Ensure the catalyst has been stored and handled correctly to prevent deactivation. For HNLs, this means maintaining appropriate pH and temperature.[9] For metal complexes, this involves ensuring anhydrous conditions and proper activation if required.[10]
-
Solution 3: Ligand Modification: In metal-catalyzed systems, subtle changes to the chiral ligand's steric and electronic properties can have a profound impact on enantioselectivity. Consider using ligands with different substituents to fine-tune the chiral pocket.[11]
-
-
Suboptimal Reaction Conditions: Solvent and cyanide source can dramatically influence the stereochemical outcome.
-
Solution 1: Solvent Optimization: The solvent can affect catalyst solubility, stability, and the transition state's energy. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, MTBE, propylene carbonate).[12]
-
Solution 2: Choice of Cyanide Source: The reactivity of the cyanide source matters. Trimethylsilyl cyanide (TMSCN) is often preferred in metal-catalyzed reactions as it participates directly in the catalytic cycle.[13][14] For enzymatic systems, in-situ generation of HCN from sources like acetone cyanohydrin is common.[1] Using non-volatile sources like KCN with an anhydride can also be effective.[15]
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for diagnosing and resolving low enantioselectivity.
Issue 2: Low or No Yield
Even with high ee, a low yield makes a process impractical. This often points to issues with catalyst activity, reaction equilibrium, or product stability.
Potential Causes & Solutions
-
Catalyst Deactivation/Inhibition: The catalyst may be "poisoned" by impurities or degraded under the reaction conditions.
-
Solution 1: Reagent Purification: Purify the aldehyde/ketone substrate (e.g., by distillation or filtration through silica) to remove acidic impurities or inhibitors. Ensure the cyanide source is fresh and of high purity.[9][10]
-
Solution 2: Inert Atmosphere: For oxygen- or moisture-sensitive metal catalysts, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
Unfavorable Reaction Equilibrium: Cyanohydrin formation is a reversible reaction. For some substrates, particularly sterically hindered ketones, the equilibrium may lie towards the starting materials.[1]
-
Solution 1: Use Excess Cyanide: Applying Le Chatelier's principle, use a slight excess (1.1-1.5 equivalents) of the cyanide source to push the equilibrium toward the product side.[9]
-
Solution 2: In Situ Product Protection: The cyanohydrin can be trapped by adding an acylating agent like acetic anhydride to the reaction. This forms a stable cyanohydrin ester, making the overall process irreversible and driving the reaction to completion.[14][16]
-
-
Product Decomposition: The cyanohydrin product can decompose back to the starting carbonyl compound, especially under basic conditions or during workup.
-
Solution: Mild Acidic Workup: During extraction, use a mildly acidic aqueous solution (e.g., a citrate buffer) to wash the organic phase. This ensures the product remains protonated and more stable. Immediate purification or protection after workup is also recommended.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between an enzymatic (HNL) and a metal-based catalyst?
The choice depends on several factors, including the desired enantiomer, substrate scope, and process conditions.
| Feature | Hydroxynitrile Lyases (HNLs) | Metal-Based Catalysts (e.g., Ti-salen) |
| Stereoselectivity | Excellent, providing access to either (R)- or (S)-enantiomers depending on the enzyme source.[2] | High, but often tuned for one enantiomer through ligand design.[7][8] |
| Reaction Conditions | Mild (ambient temp, aqueous/biphasic systems).[5] | Often require anhydrous conditions and inert atmospheres; can run at very low temperatures. |
| Substrate Scope | Broad for aldehydes; can be more limited for ketones. | Generally broad for both aldehydes and ketones.[7] |
| Environmental Impact | Considered "green" as they are biodegradable and use milder conditions. | Involve metals and organic solvents, requiring more careful waste management. |
| Cost & Availability | Commercially available and can be immobilized for reuse.[17] | Ligands may require multi-step synthesis; metals can be costly. |
Q2: What is the mechanistic role of the catalyst in the reaction?
In nearly all effective catalytic systems, the mechanism involves dual activation.[7][13] The catalyst activates both the electrophile (carbonyl compound) and the nucleophile (cyanide source) to facilitate a stereocontrolled reaction.
-
Lewis Acid Activation: A Lewis acidic site on the catalyst (e.g., the metal center in a Ti-salen complex) coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[14]
-
Nucleophile Activation/Delivery: A Lewis basic site on the catalyst or the chiral ligand itself helps to position and deliver the cyanide nucleophile to one face of the activated carbonyl.
General Catalytic Cycle
Caption: Generalized mechanism showing catalyst activation and stereoselective cyanide addition.
Q3: My ee is consistently low. How do I confirm my analytical method is not the problem?
It is critical to validate your analytical method before optimizing the reaction. An unoptimized chiral chromatography method can give false, low ee readings.[10]
-
Action: Prepare a true racemic sample of your product. This can be done by running the reaction with a non-chiral catalyst or a base like triethylamine.
-
Test: Analyze this racemic sample using your chiral HPLC or GC method.
-
Expected Result: You should observe two perfectly baseline-separated peaks with an equal area ratio (50:50).
-
Troubleshooting: If the peaks are not well-resolved or the ratio is not 50:50, your analytical method needs optimization (e.g., change the chiral column, mobile phase composition, flow rate, or temperature) before you can trust the results from your asymmetric reactions.[10]
Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Asymmetric Cyanosilylation
This is a general guide; specific conditions will vary based on the catalyst and substrate.
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 0.1–5 mol% of a Ti(salen) complex).
-
Solvent & Substrate: Add the anhydrous solvent (e.g., CH₂Cl₂) and the aldehyde or ketone substrate (1.0 eq).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over several minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Quenching & Workup: Once the reaction is complete, quench by pouring into a mildly acidic aqueous solution (e.g., saturated NH₄Cl or a pH 7 buffer). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified cyanohydrin product (~1 mg/mL) in the mobile phase or a suitable solvent like isopropanol/hexane.
-
Racemic Standard: Prepare a solution of the racemic standard at the same concentration.
-
Method Setup:
-
Column: Select an appropriate chiral stationary phase column (e.g., Chiralcel OD-H, AD-H).
-
Mobile Phase: Use a mixture of hexane and isopropanol (e.g., 90:10 or 95:5 v/v).
-
Flow Rate: Set a flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm for aromatic compounds).
-
-
Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers and confirm baseline separation.
-
Inject the chiral sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
References
-
Danda, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Available at: [Link][1][2][17]
-
Zhang, W., et al. (2022). Site-specific allylic C–H bond functionalization with a copper-bound N-centred radical. Nature Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. Available at: [Link]
-
Wang, D., et al. (2017). Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Chen, J., et al. (2019). Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Pitman, Z., et al. (2023). Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. PubMed Central. Available at: [Link]
-
North, M., et al. (2007). Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available at: [Link]
-
Belokon', Y., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. Available at: [Link]
-
Belokon, Y. N., et al. (2000). Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis. Organic Letters. Available at: [Link]
-
ResearchGate (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available at: [Link]
-
North, M. (2003). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. ResearchGate. Available at: [Link]
-
DiVA Portal (2008). New Methods for Chiral Cyanohydrin Synthesis. Available at: [Link]
-
Lin, Y.-W., et al. (2022). Structural characterization of Linum usitatissimum hydroxynitrile lyase. PubMed Central. Available at: [Link]
-
RSC Publishing. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Available at: [Link]
-
Kocak, M. S., et al. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega. Available at: [Link]
-
von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. PubMed. Available at: [Link]
-
ResearchGate. Optimization of asymmetric cyanohydrin synthesis catalysed by complex 2... Available at: [Link]
-
Gauch,R., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology. Available at: [Link]
-
ResearchGate (2021). Cyanide-Free Enantioselective Catalytic Strategies for the Synthesis of Chiral Nitriles. Available at: [Link]
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow for enantioselective cyanohydrin synthesis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00054G [pubs.rsc.org]
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- 13. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
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Navigating the Synthesis of τ-Fluvalinate Intermediates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of τ-Fluvalinate intermediates. As Senior Application Scientists with extensive field-proven expertise, we have compiled this guide to address common challenges encountered during the synthesis of this potent acaricide. This resource is designed to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
I. Overview of the Synthetic Pathway
The synthesis of τ-Fluvalinate, a specific diastereomer of fluvalinate, is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity.[1][2] The core of the synthesis involves the esterification of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine with cyano-(3-phenoxyphenyl)methanol.[2] Success hinges on the purity of these key intermediates and the precise execution of the coupling reaction.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Intermediate Synthesis: N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine
Question 1: My yield of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this crucial intermediate often stem from incomplete reaction, side reactions, or product loss during workup and purification. Let's break down the potential issues and solutions:
-
Incomplete Reaction: The nucleophilic substitution reaction between D-valine and 2-chloro-4-(trifluoromethyl)aniline can be sluggish.
-
Troubleshooting:
-
Reaction Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also lead to side products. A systematic temperature screen is recommended.
-
Base Selection: The choice and stoichiometry of the base are critical for deprotonating the D-valine and facilitating the reaction. A common issue is using a base that is too weak or in insufficient quantity. Consider using a stronger, non-nucleophilic base and ensure at least two equivalents are used to neutralize the generated HCl and deprotonate the amino acid.
-
Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents are generally preferred.
-
-
-
Side Reactions:
-
Racemization: While starting with D-valine, harsh reaction conditions (e.g., prolonged heating, strong base) can lead to some degree of racemization, resulting in a mixture of diastereomers in the final product.
-
Troubleshooting:
-
Monitor the reaction progress closely using techniques like chiral HPLC to minimize reaction time.
-
Employ milder reaction conditions where possible.
-
-
-
-
Product Loss During Workup:
-
The amino acid intermediate can be amphoteric, leading to solubility in both aqueous acidic and basic layers during extraction.
-
Troubleshooting:
-
Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility during extraction.
-
Multiple extractions with an appropriate organic solvent are recommended.
-
-
-
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 60-80 °C (initial screen) | Balances reaction rate and side product formation. |
| Base | K₂CO₃ or Et₃N (2.2 equivalents) | Ensures complete deprotonation and neutralization of HCl. |
| Solvent | DMF or DMSO | Good solvency for reactants. |
| Workup pH | Adjust to isoelectric point (approx. pH 6) | Minimizes product loss in aqueous layers. |
B. Intermediate Synthesis: Cyano-(3-phenoxyphenyl)methanol
Question 2: I am observing significant degradation of my cyano-(3-phenoxyphenyl)methanol intermediate. How can I prevent this?
Answer:
Cyano-(3-phenoxyphenyl)methanol is a cyanohydrin, a class of compounds known for their instability, particularly under acidic or basic conditions.[3][4][5][6][7] Degradation typically involves the reverse reaction to form 3-phenoxybenzaldehyde and cyanide.
-
Hydrolysis: The cyanohydrin is susceptible to hydrolysis, which is catalyzed by both acids and bases.
-
Troubleshooting:
-
pH Control: Maintain a neutral to slightly acidic pH (around 4-6) during workup and storage. Avoid both strong acids and bases.
-
Temperature: Store the intermediate at low temperatures (0-4 °C) to minimize decomposition.
-
Moisture: Protect the intermediate from moisture, as water can facilitate hydrolysis.
-
-
-
Oxidation: The alcohol group can be oxidized back to the aldehyde.
-
Troubleshooting:
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Experimental Protocol: Stabilization of Cyano-(3-phenoxyphenyl)methanol
-
Following the synthesis, quench the reaction carefully with a weakly acidic solution (e.g., dilute citric acid) to neutralize any basic catalysts.
-
Extract the product into a non-polar organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with a pH 5 buffer solution.
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure at a low temperature.
-
Store the purified product under an inert atmosphere at 0-4 °C.
C. Final Esterification Step and Purification
Question 3: The final esterification reaction is producing a mixture of diastereomers, and my yield of the desired τ-Fluvalinate is low. What's going wrong?
Answer:
This is a common and critical challenge in τ-Fluvalinate synthesis. The formation of multiple diastereomers and low yield can be attributed to several factors:
-
Racemization at the α-cyano Carbon: The carbon atom bearing the cyano group in cyano-(3-phenoxyphenyl)methanol is a chiral center. Under certain conditions, especially with prolonged reaction times or in the presence of certain catalysts, this center can racemize, leading to a mixture of diastereomers in the final product.[8][9]
-
Troubleshooting:
-
Coupling Reagent: Utilize a mild and efficient coupling reagent that promotes esterification without inducing racemization. Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common choice, but care must be taken to control the stoichiometry and temperature.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that may cause epimerization.[9]
-
-
-
Incomplete Reaction: As with any esterification, achieving complete conversion can be challenging.
-
Troubleshooting:
-
Stoichiometry: Ensure a slight excess of the more valuable or stable intermediate is not used, as this can complicate purification. A 1:1 to 1:1.1 molar ratio is a good starting point.
-
Water Removal: Water is a byproduct of the esterification and can inhibit the reaction. The use of a dehydrating agent or a Dean-Stark apparatus can be beneficial.
-
-
-
Purification Challenges: Separating the desired τ-Fluvalinate diastereomer from the other stereoisomers can be difficult due to their similar physical properties.[10]
-
Troubleshooting:
-
Chromatography: Chiral column chromatography is the most effective method for separating diastereomers.[10] However, this can be expensive and time-consuming for large-scale synthesis.
-
Crystallization: Fractional crystallization can sometimes be employed to enrich the desired diastereomer. This requires careful solvent screening and optimization of crystallization conditions.
-
-
Logical Workflow for Esterification and Purification
Caption: Workflow for the esterification and purification of τ-Fluvalinate.
Question 4: What are the common impurities I should look for in my final product, and how can I detect them?
Answer:
Common impurities in the final τ-Fluvalinate product can originate from starting materials, side reactions, or degradation.
-
Unreacted Starting Materials: N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine and cyano-(3-phenoxyphenyl)methanol.
-
Diastereomers: The other three stereoisomers of fluvalinate.
-
Hydrolysis Products: The carboxylic acid from the hydrolysis of the ester linkage.
-
Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) if DCC is used.
Analytical Methods for Impurity Profiling
| Analytical Technique | Purpose |
| HPLC (High-Performance Liquid Chromatography) | To quantify the purity of the final product and separate diastereomers (with a chiral column). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To identify and quantify volatile impurities and byproducts.[11][12] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure of the final product and identify major impurities. |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | To confirm the presence of key functional groups (ester, nitrile, etc.). |
III. Scale-Up Considerations
Question 5: I have a successful lab-scale synthesis. What are the key challenges I should anticipate when scaling up the production of τ-Fluvalinate intermediates?
Answer:
Scaling up a chemical synthesis from the lab bench to a pilot or production scale introduces a new set of challenges that can impact yield, purity, and safety.[13]
-
Heat and Mass Transfer: Reactions that are easily controlled in a small flask can become difficult to manage in a large reactor. Exothermic reactions, in particular, require efficient heat removal to prevent runaway reactions and the formation of side products.
-
Mitigation: Use jacketed reactors with efficient stirring and temperature control. Consider a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation.
-
-
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and lower yields.
-
Mitigation: Select appropriate reactor and impeller designs to ensure thorough mixing.
-
-
Solvent and Reagent Handling: Handling large quantities of flammable or toxic solvents and reagents requires stringent safety protocols and specialized equipment.
-
Mitigation: Implement robust safety procedures, including proper personal protective equipment (PPE), ventilation, and emergency preparedness plans.
-
-
Purification: Purification methods that are feasible on a small scale, such as column chromatography, may not be practical or economical for large-scale production.
-
Mitigation: Develop and optimize crystallization or distillation methods for purification at scale.
-
Logical Flow for Scale-Up Considerations
Caption: Key considerations for scaling up the synthesis of τ-Fluvalinate intermediates.
IV. References
-
Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (n.d.). Retrieved January 6, 2026, from
-
Acidic conditions, high heat, and return to carboxylic acids - Chemistry Stack Exchange. (2014, October 20). Retrieved January 6, 2026, from [Link]
-
Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview - JoVE. (2025, May 22). Retrieved January 6, 2026, from [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved January 6, 2026, from [Link]
-
Chiral stability of synthetic pyrethroid insecticides - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc. (2021, February 11). Retrieved January 6, 2026, from [Link]
-
The Synthesis of Pyrethroids - PubMed. (2025, November 5). Retrieved January 6, 2026, from [Link]
-
Isomerization of chiral pesticides in the environment - J-Stage. (n.d.). Retrieved January 6, 2026, from [Link]
-
Determination of tau-Fluvalinate residues in honey - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link]
-
Chiral Stability of Synthetic Pyrethroid Insecticides - R Discovery - Researcher.Life. (2005, April 15). Retrieved January 6, 2026, from [Link]
-
A rapid and low cost monitoring method for fluvalinate determination in honey. (1998, June 1). Retrieved January 6, 2026, from [Link]
-
Fluvalinate-impurities - Pharmaffiliates. (n.d.). Retrieved January 6, 2026, from [Link]
-
One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025, November 5). Retrieved January 6, 2026, from [Link]
-
Study of tau-fluvalinate persistence in honey - ResearchGate. (2025, August 10). Retrieved January 6, 2026, from [Link]
-
Separation and Simultaneous Determination of Enantiomers of Tau-fluvalinate and Permethrin in Drinking Water | Request PDF - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]
-
Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
-
Fluvalinate - AERU - University of Hertfordshire. (n.d.). Retrieved January 6, 2026, from [Link]
-
6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19). Retrieved January 6, 2026, from [Link]
-
The analysis of fluvalinate in beeswax using GC/MS - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]
-
Tau-fluvalinate Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 6, 2026, from [Link]
-
Tau-fluvalinate (Ref: SAN 527l) - AERU - University of Hertfordshire. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. Fluvalinate [sitem.herts.ac.uk]
- 2. Tau-fluvalinate (Ref: SAN 527l) [sitem.herts.ac.uk]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. Residual Tau-Fluvalinate in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids [mdpi.com]
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- 13. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Validation & Comparative
A Comparative Guide to the Validation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile Purity by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the synthesis of certain synthetic pyrethroids like τ-Fluvalinate and deltamethrin, is a compound where stringent purity control is paramount.[1][2][3][4] The presence of impurities, which can arise during synthesis or degradation, can have unforeseen consequences on the final product's stability, bioactivity, and toxicological profile.[5][6]
This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory expectations, and provide the necessary data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Choosing the Right Tool for Purity Assessment
The selection of an analytical method is the first critical decision in building a robust purity testing protocol. The physicochemical properties of this compound—a moderately polar, non-volatile molecule with a distinct UV-absorbing phenoxy group—make it an ideal candidate for liquid chromatography.[7][8]
Comparison of Primary Analytical Techniques
While several techniques can be employed for purity analysis, HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most relevant for comparison. Each operates on a different principle, offering a unique balance of speed, resolution, and applicability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | A subset of HPLC using smaller stationary phase particles (<2 µm) and higher pressures.[10][11][12] | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[13] |
| Applicability to Analyte | Excellent. Ideal for non-volatile and thermally labile compounds like the target analyte. | Excellent. Offers significant improvements in speed and resolution over traditional HPLC.[12] | Poor. The analyte's low volatility and thermal lability make it unsuitable for direct GC analysis without derivatization. |
| Typical Analysis Time | 15–30 minutes.[14][15] | 1–10 minutes.[15] | 5–20 minutes. |
| Resolution & Sensitivity | High. Considered the gold standard for pharmaceutical purity analysis.[16] | Superior. Narrower peaks lead to enhanced resolution and sensitivity.[10][12][14] | High, but limited to volatile compounds. Excellent for residual solvent analysis.[17] |
| Operating Pressure | 500–6,000 psi.[14][15] | Up to 15,000 psi.[14][15] | Low pressure. |
| Solvent Consumption | Moderate to High. | Low. Significantly reduced compared to HPLC.[10][14] | Minimal (carrier gas). |
| Primary Use Case | Purity and impurity profiling, assay quantification. | High-throughput screening, rapid purity analysis. | Analysis of volatile impurities (e.g., residual solvents). [16] |
Expert Insight: For the comprehensive purity validation of this compound, HPLC stands as the most robust and widely established method. Its versatility allows for the separation of the main component from a wide range of potential process-related impurities and degradants. UPLC represents an evolution of this technique, offering a significant increase in throughput and sensitivity, making it ideal for environments where speed is critical.[11] Gas Chromatography, while a powerful tool, is not suited for the primary purity analysis of this molecule but is essential for orthogonally assessing volatile impurities, such as residual solvents from the synthesis process.[13][16]
A Framework for Trust: The HPLC Method Validation Workflow
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[18] Our approach is anchored in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation parameters.[19][20][21]
Caption: Figure 1: HPLC Method Validation Workflow
Experimental Protocol: Validating HPLC Purity of this compound
This protocol outlines a self-validating system. System suitability tests are performed before each validation run to ensure the chromatographic system is performing as expected.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Causality: A C18 column provides excellent hydrophobic retention and is a versatile, robust choice for separating moderately polar compounds and their potential non-polar impurities.
-
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
Gradient: 40% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Causality: A gradient elution is necessary to elute both the main analyte and any potential impurities that may have a wide range of polarities, ensuring they are separated from the main peak and from each other.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 275 nm
-
Causality: The phenoxy- and phenyl- groups in the molecule provide strong UV absorbance. 275 nm is a representative wavelength for capturing the analyte and related aromatic impurities. A DAD is used to confirm peak purity across a spectral range.
-
-
Injection Volume: 10 µL
Validation Parameters and Execution
The following tests must be performed according to the pre-approved validation protocol.
A. Specificity The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.
-
Protocol:
-
Prepare solutions of the analyte, a placebo, and the analyte spiked into the placebo.
-
Perform forced degradation studies by subjecting the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Inject all samples and analyze the chromatograms.
-
-
Acceptance Criteria: The main analyte peak should be free from co-elution from any degradant peaks, as determined by the peak purity analysis from the DAD. Resolution between the analyte and the closest eluting peak should be >2.0.
B. Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentrations across a range of 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.
| Concentration (µg/mL) | Average Peak Area (n=3) |
| 50 | 451000 |
| 75 | 674500 |
| 100 | 902100 |
| 125 | 1123500 |
| 150 | 1351000 |
| Correlation (r²) | 0.9995 |
C. Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.8 | 100.8 |
| 120% | 120 | 119.3 | 99.4 |
D. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six separate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
| Precision Study | RSD (%) |
| Repeatability (n=6) | 0.85% |
| Intermediate Precision (n=6) | 1.15% |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol:
-
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope).
-
Confirm by preparing and injecting solutions at the estimated concentrations.
-
-
Acceptance Criteria: The signal-to-noise ratio for LOD should be approximately 3:1, and for LOQ should be approximately 10:1 with acceptable precision (RSD ≤ 10%).
F. Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze the system suitability of the results.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, demonstrating the method's reliability during routine use.
Conclusion
This guide establishes that a validated reverse-phase HPLC method is an authoritative and reliable technique for determining the purity of this compound. The causality-driven protocol, grounded in ICH Q2(R1) guidelines, provides a clear pathway for generating trustworthy and reproducible data.[18][19][21] While UPLC offers a faster, high-throughput alternative, the foundational principles of validation remain the same.[10][14] For comprehensive quality control, this HPLC method should be complemented by orthogonal techniques like Gas Chromatography for the specific analysis of volatile residual solvents. By adhering to these rigorous validation standards, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
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A Senior Scientist's Guide to the Validation of Analytical Methods for 3-Phenoxybenzaldehyde Cyanohydrin
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of pyrethroid insecticides, the accurate and reliable quantification of key intermediates is paramount. 3-Phenoxybenzaldehyde cyanohydrin, a chiral building block for several commercially important pyrethroids like deltamethrin and esfenvalerate, presents unique analytical challenges due to its inherent instability.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Phenoxybenzaldehyde cyanohydrin, grounded in established scientific principles and regulatory expectations. We will dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Analytical Imperative: Why Validated Methods Matter
3-Phenoxybenzaldehyde cyanohydrin exists in a delicate equilibrium with its constituent parts: 3-phenoxybenzaldehyde and hydrogen cyanide. This equilibrium is sensitive to pH, temperature, and solvent conditions, making the cyanohydrin prone to decomposition during analysis.[1] An unvalidated or poorly robust method can lead to an underestimation of the analyte, compromising purity assessments, reaction yield calculations, and stability studies.
Therefore, validating an analytical method is not merely a regulatory formality but a scientific necessity to ensure data integrity. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process, establishing that an analytical procedure must be demonstrably "fit for its intended purpose."[2] This guide will focus on the practical application of these principles to our target molecule.
Comparative Analysis of Key Analytical Techniques
The two most powerful and widely adopted techniques for the analysis of 3-Phenoxybenzaldehyde cyanohydrin and related pyrethroid compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] A less common but potentially useful screening tool is UV-Vis Spectrophotometry. Each method offers a distinct balance of specificity, sensitivity, and operational complexity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorbance by the analyte in a solution at a specific wavelength. |
| Specificity | High. Can resolve the analyte from its precursors (3-phenoxybenzaldehyde) and potential impurities. Chiral HPLC can separate enantiomers. | High. Excellent separation efficiency. Often coupled with Mass Spectrometry (MS) for definitive identification. | Low. Measures the total absorbance of all chromophore-containing species at the selected wavelength. Prone to interference. |
| Sensitivity | Good to Excellent (ng range), depending on the detector (e.g., UV, DAD). | Excellent (pg to ng range), especially with sensitive detectors like Electron Capture Detector (ECD) or MS. | Moderate (µg to mg range). |
| Analyte Stability | A primary concern. Decomposition can occur on column. Requires careful method development, such as acidifying the mobile phase to maintain stability. | Thermal decomposition can be an issue in the hot injector port. Derivatization to a more stable form (e.g., silylation) may be necessary. | Generally good, as analysis is performed at ambient temperature in a sealed cuvette. |
| Typical Application | Purity testing, assay, enantiomeric excess determination, and stability monitoring of drug substances and products. | Impurity profiling, residual solvent analysis, and trace-level quantification in complex matrices. | High-throughput screening, preliminary concentration estimation, or in-process checks where specificity is not critical. |
| Throughput | Moderate. Typical run times are 5-20 minutes per sample. | Moderate to High. Run times can be short, but sample preparation (derivatization) can add time. | High. Analysis is very rapid (seconds per sample). |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile technique for the quantitative analysis of 3-Phenoxybenzaldehyde cyanohydrin. Its operation at or near ambient temperature minimizes the risk of thermal degradation inherent to GC.
Causality in HPLC Method Design
The primary challenge in HPLC analysis of cyanohydrins is their on-column stability. The equilibrium between the cyanohydrin and its aldehyde precursor can be influenced by the mobile phase pH and composition. To counteract this, the method must be designed to suppress the retro-aldol reaction.
-
Mobile Phase Acidification: The inclusion of a weak acid, such as acetic acid or trifluoroacetic acid, in the mobile phase is a critical choice.[3] By lowering the pH, the equilibrium is shifted strongly in favor of the stable cyanohydrin form, preventing its decomposition during the chromatographic run. This is a cornerstone of a trustworthy protocol.
-
Stationary Phase Selection: A C18 (octadecylsilane) reversed-phase column is the workhorse for this type of analysis.[3] Its non-polar nature is well-suited for retaining the moderately polar 3-Phenoxybenzaldehyde cyanohydrin, allowing for effective separation from more polar (e.g., residual cyanide salts) or less polar (e.g., synthesis side-products) impurities using a suitable aqueous-organic mobile phase.
-
Detector Choice: The phenoxy and benzonitrile moieties in the molecule constitute a strong chromophore, making UV detection highly effective. A detection wavelength around 250 nm is often employed for sensitive and selective measurement.[3]
Experimental Workflow & Validation Pathway
The validation of an HPLC method for 3-Phenoxybenzaldehyde cyanohydrin must follow a structured approach as outlined by ICH guidelines.[4][5]
Caption: HPLC method validation workflow from development to routine use.
A Validated HPLC Protocol for 3-Phenoxybenzaldehyde Cyanohydrin Assay
This protocol is based on established methods for cyanohydrin analysis and is designed to meet ICH validation criteria.[3]
1. Objective: To determine the purity of a 3-Phenoxybenzaldehyde cyanohydrin sample by HPLC with UV detection.
2. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Trifluoroacetic Acid (TFA, HPLC grade).
-
Standard: Certified Reference Material (CRM) of 3-Phenoxybenzaldehyde cyanohydrin (>99% purity).
-
Sample: 3-Phenoxybenzaldehyde cyanohydrin test article.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)
-
Elution Mode: Isocratic
-
Composition: 60% Mobile Phase B, 40% Mobile Phase A
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the test article.
5. Validation Procedure (Abbreviated):
-
Specificity: Inject the diluent, a solution of 3-phenoxybenzaldehyde, and the sample solution. The peak for 3-Phenoxybenzaldehyde cyanohydrin should be well-resolved from the aldehyde peak and any other impurities.
-
Linearity: Prepare a series of standard solutions covering 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix (if applicable) or a known low-concentration sample with the standard at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.
Alternative Approach: Gas Chromatography (GC)
For certain applications, such as trace impurity analysis or when orthogonal verification is needed, GC offers superior sensitivity. However, the thermal lability of the cyanohydrin is a significant hurdle.
Causality in GC Method Design
-
Derivatization: To prevent decomposition in the hot GC injector, the hydroxyl group of the cyanohydrin is often converted to a more stable silyl ether (e.g., using BSTFA or TMSI). This step increases thermal stability and improves chromatographic peak shape. This is a critical choice for a reliable GC method.
-
Injector Temperature: A lower injector temperature or the use of a cool on-column injection technique can minimize pre-analysis degradation of the underivatized analyte, though this is often less robust than derivatization.
-
Detector Selection: A Flame Ionization Detector (FID) provides a robust, general-purpose response. For higher sensitivity and specificity, particularly in complex matrices, a Mass Spectrometer (MS) is the detector of choice, allowing for confirmation based on both retention time and mass spectrum.
Caption: Logical workflow for GC analysis, highlighting the critical derivatization step.
Conclusion for the Practicing Scientist
For the routine, quantitative analysis of 3-Phenoxybenzaldehyde cyanohydrin, a well-validated reversed-phase HPLC method with UV detection is the superior choice. Its ability to operate at ambient temperatures directly addresses the primary stability challenge of the analyte. The key to a robust and trustworthy HPLC method lies in acidifying the mobile phase to lock the cyanohydrin equilibrium and prevent on-column decomposition.
Gas Chromatography serves as an excellent orthogonal technique, particularly when coupled with MS for impurity identification or for trace analysis. However, the necessity of a derivatization step to ensure thermal stability adds complexity to the workflow. UV-Vis spectrophotometry should be reserved for non-specific, high-throughput screening where the presence of interfering substances is known to be negligible.
Ultimately, the choice of method must be guided by its intended purpose, and its reliability must be proven through rigorous validation against internationally recognized standards such as the ICH guidelines.[4][5] This ensures that the data generated is scientifically sound, reproducible, and fit for purpose in a regulated environment.
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A Senior Scientist's Guide to Cyanohydrin Precursors: A Comparative Analysis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and Key Alternatives
This guide provides an in-depth comparison of cyanohydrin precursors, with a specific focus on 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and its common alternatives in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic nuances, practical applications, safety considerations, and performance metrics of these critical reagents. Our analysis is grounded in experimental evidence to empower scientists to make informed decisions for their synthetic strategies.
The Strategic Importance of Cyanohydrins in Synthesis
Cyanohydrins are a class of organic compounds characterized by a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom.[1][2] This unique bifunctional nature makes them exceptionally versatile intermediates. The nitrile group can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into other functional groups, while the hydroxyl group offers sites for esterification or etherification. This synthetic flexibility allows cyanohydrins to serve as pivotal building blocks for a wide array of valuable molecules, including α-hydroxy acids, α-amino acids, and β-amino alcohols, which are common pharmacophores and agrochemical scaffolds.[1][3][4]
The formation of a cyanohydrin involves the nucleophilic addition of a cyanide source to the carbonyl carbon of an aldehyde or ketone, establishing a new carbon-carbon bond.[4] The choice of this cyanide precursor is a critical decision that profoundly impacts reaction efficiency, substrate scope, operational safety, and, ultimately, the economic viability of a synthetic route.
The Specialist Precursor: this compound
This compound (CAS No: 39515-47-4), also known as 3-phenoxybenzaldehyde cyanohydrin, is a high-value cyanohydrin that serves a dual role in synthesis.[5][][7] It is both the product of the cyanation of 3-phenoxybenzaldehyde and a crucial precursor for the synthesis of numerous Type II synthetic pyrethroid insecticides.[8][9]
Pyrethroids are among the most widely used insecticides globally, and the specific stereochemistry of the cyanohydrin alcohol is critical for their biological activity.[10][11][12] Molecules like deltamethrin and esfenvalerate are esters formed between a cyclopropane carboxylic acid derivative and this specific cyanohydrin. Therefore, the efficient and stereoselective synthesis of this compound is of significant industrial importance.
The Workhorse Alternatives: A Comparative Overview
While this compound is a key product, its synthesis relies on general cyanating agents. The most common alternatives used in broader synthetic contexts are Acetone Cyanohydrin (ACH) and Trimethylsilyl Cyanide (TMSCN).
-
Acetone Cyanohydrin (ACH): An organic compound that serves as a convenient, liquid source of hydrogen cyanide (HCN).[13] It is often used in transhydrocyanation reactions, where it transfers its cyanide group to another carbonyl compound in an equilibrium-driven process.[13] While inexpensive and effective, ACH is highly toxic and readily decomposes to release HCN gas, especially in the presence of water or base.[14][15][16][17]
-
Trimethylsilyl Cyanide (TMSCN): A volatile liquid that acts as a "masked" and less hazardous equivalent of HCN.[18][19] It reacts with carbonyls, typically under Lewis acid catalysis, to form O-silylated cyanohydrins.[20][21] This process, known as cyanosilylation, is generally milder, safer, and often provides higher yields with a broader substrate scope compared to traditional methods.[19][22]
Head-to-Head Comparison: Performance and Practicality
The selection of a cyanohydrin precursor is a multi-faceted decision. The following table provides a comparative analysis of the key performance indicators for the most common cyanide sources.
| Parameter | This compound | Acetone Cyanohydrin (ACH) | Trimethylsilyl Cyanide (TMSCN) |
| Primary Role | Key intermediate for pyrethroid insecticides[8][12] | Inexpensive, bulk source of HCN for transhydrocyanation[13][23] | Versatile reagent for forming protected cyanohydrins (cyanosilylation)[21][22] |
| Mechanism | Product of cyanation; precursor via esterification | Equilibrium-driven transfer of HCN to a substrate, releasing acetone[13] | Lewis acid-catalyzed nucleophilic addition of the cyanide group to a carbonyl[20][24] |
| Relative Safety | Moderate toxicity; handle with care | Extremely Hazardous .[13][14][15] Readily decomposes to highly toxic HCN gas | Toxic , but significantly safer to handle than HCN or ACH.[18][22] Hydrolyzes to release HCN |
| Typical Conditions | N/A (It is the product) | Base-catalyzed, often requires removal of acetone byproduct to drive equilibrium | Lewis acid (e.g., ZnI₂, TiCl₄) or base catalysis; often performed neat or in aprotic solvents[24] |
| Yields (General) | High (as a product, >90% is achievable)[9] | Moderate to good, but equilibrium-limited | Good to excellent, often quantitative[21] |
| Substrate Scope | Specific to 3-phenoxybenzaldehyde for pyrethroids | Good for many aldehydes and some ketones | Excellent; broad scope including sterically hindered ketones and sensitive substrates[25] |
| Key Advantage | Direct, essential precursor for a major class of insecticides | Low cost, readily available | High yields, mild conditions, enhanced safety, forms a protected cyanohydrin[19] |
| Key Disadvantage | Limited application outside of pyrethroid synthesis | High toxicity, reversibility of the reaction can limit yield | Higher cost, moisture-sensitive |
Mechanistic Insights & Process Logic
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
General Mechanism of Cyanohydrin Formation
The classic formation of a cyanohydrin proceeds via the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon. This reaction is typically base-catalyzed to generate the CN⁻ nucleophile from a source like HCN or an alkali metal cyanide.
Caption: Base-catalyzed mechanism of cyanohydrin formation.
Mechanism of Cyanosilylation with TMSCN
TMSCN requires activation, typically by a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. The cyanide then attacks, and the silyl group is transferred to the oxygen, forming a stable O-silylated cyanohydrin directly.
Caption: Lewis acid-catalyzed mechanism of cyanosilylation.
Experimental Protocols & Workflow Visualization
Authoritative and reproducible protocols are the foundation of successful synthesis. The following are representative procedures. CAUTION: All manipulations involving cyanides must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency cyanide antidote kit should be readily available.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for cyanohydrin formation from aldehydes.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-phenoxybenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a biphasic system with diethyl ether and water.
-
Cyanide Solution: Prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water.
-
Reaction Initiation: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the NaCN solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Acidification: After the addition is complete, continue stirring at 0-5 °C. Slowly add a solution of a weak acid, such as acetic acid or sodium bisulfite, to neutralize the reaction and generate HCN in situ.
-
Workup: Continue stirring for 2-4 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
-
Purification: The product can be purified by crystallization or column chromatography if necessary.
Protocol 2: General Cyanosilylation of an Aldehyde using TMSCN
-
Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the aldehyde (1.0 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂, 0.05 eq).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe at room temperature or 0 °C, depending on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere. The reaction is often exothermic and typically completes within 1-3 hours. Monitor progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether) and quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting O-silylated cyanohydrin is often pure enough for subsequent steps, or it can be purified by distillation or chromatography.
Experimental Workflow
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- 25. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 3-Phenoxymandelonitrile
For researchers, scientists, and drug development professionals, the stereochemical purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy and safety. 3-Phenoxymandelonitrile stands as a pivotal chiral precursor in the synthesis of several key pyrethroid insecticides, including deltamethrin and esfenvalerate.[1] Consequently, the precise and reliable quantification of its enantiomeric excess (ee) is a cornerstone of process development and quality control.
This guide provides an in-depth, objective comparison of the primary analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, grounding our discussion in the fundamental principles of chiral recognition to empower you to select and implement the most appropriate strategy for your laboratory's needs.
Comparative Overview of Core Analytical Techniques
The selection of an analytical method is a strategic decision dictated by factors such as sample matrix, required sensitivity, instrument availability, and desired throughput. Each technique operates on a distinct principle of chiral discrimination, offering a unique profile of advantages and limitations.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[2] | Differential chemical shifts of enantiomers in the presence of a chiral solvating or shift reagent, creating a diastereomeric environment.[2][3] |
| Sample Volatility | Not critical. | Required. Analyte must be volatile and thermally stable. | Not critical. |
| Derivatization | Generally not required for direct analysis.[4] | Often required to improve volatility and thermal stability (e.g., silylation).[2][4] | Not required for the analyte; addition of a chiral auxiliary is necessary. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (mg range). |
| Throughput | Moderate to High. | Moderate. | Low to Moderate. |
| Data Integrity | Highly reliable and reproducible. | Highly reliable, but susceptible to thermal degradation or racemization. | Considered a primary ratio method; highly accurate for ee determination. |
| Key Advantage | Broad applicability, direct analysis, robust. | Excellent resolution and sensitivity. | No physical separation needed, provides structural information. |
Workflow for Enantiomeric Excess Assessment
The following diagram illustrates the general experimental workflow, from initial sample preparation to the final determination of enantiomeric excess, highlighting the distinct pathways for each analytical technique.
Caption: General workflow for assessing the enantiomeric excess of 3-Phenoxymandelonitrile.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in pharmaceutical and agrochemical industries.[5] The method relies on the direct separation of enantiomers on a Chiral Stationary Phase (CSP).
Expertise & Causality: The Principle of HPLC Chiral Recognition
The "magic" of chiral HPLC lies within the column. For a compound like 3-Phenoxymandelonitrile, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally effective.[6] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer due to a combination of interactions, including:
-
Hydrogen Bonding: The hydroxyl group of the mandelonitrile is a key interaction point.
-
π-π Interactions: The multiple aromatic rings in the molecule can interact with the phenyl groups in certain CSPs.
-
Dipole-Dipole Interactions: The nitrile group provides a strong dipole for interaction.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves, and one enantiomer will fit more favorably than the other, leading to differential retention times.
This is often explained by the "three-point interaction" model, where a stable diastereomeric complex requires at least three simultaneous points of interaction.[6] The enantiomer that forms the more stable complex will be retained longer on the column.
Trustworthiness: A Self-Validating Protocol
This protocol is designed for robustness and direct application. The initial injection of a racemic standard is a critical self-validation step, confirming peak identity and system suitability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Experimental Conditions:
-
Chiral Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on silica gel). A direct analysis of 3-Phenoxymandelonitrile on a Chiralcel OJ column has been reported to be effective.[4]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Causality: Hexane is a non-polar solvent that promotes the necessary interactions between the analyte and the polar CSP. IPA is a polar modifier used to control the elution strength; increasing its concentration will decrease retention times, while decreasing it will improve resolution, often at the cost of longer run times.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the Chiralcel OJ-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a solution of the 3-Phenoxymandelonitrile sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard at the same concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t R1 and t R2 ) of the two enantiomers and to verify baseline separation.
-
Inject the sample solution under the same conditions.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers (Area 1 and Area 2) in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100
-
-
Method 2: Chiral Gas Chromatography (GC)
Chiral GC offers outstanding resolution and sensitivity but requires the analyte to be volatile and thermally stable.[7] For 3-Phenoxymandelonitrile, which contains a polar hydroxyl group, derivatization is often necessary to achieve good chromatography.
Expertise & Causality: The Role of Derivatization and GC Separation
The primary challenge with analyzing cyanohydrins by GC is their tendency to undergo thermal degradation or exhibit poor peak shape due to the polar -OH group. Derivatization converts this group into a less polar, more thermally stable moiety. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.
The separation occurs on a CSP, typically a cyclodextrin derivative.[8] Cyclodextrins are chiral, bucket-shaped molecules. Enantiomers are separated based on the differential inclusion of the derivatized analyte into the chiral cavity of the cyclodextrin, a process governed by hydrophobic and steric interactions.
Trustworthiness: A Self-Validating Protocol
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Experimental Conditions:
-
Chiral Column: A β-cyclodextrin-based column, such as Rt-βDEXsm, is a good starting point due to its broad utility.[8]
-
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
-
Causality: Hydrogen often provides higher efficiency and allows for faster analysis times compared to helium.[9]
-
-
Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
Causality: A temperature gradient is essential to ensure the elution of the derivatized compound with good peak shape in a reasonable timeframe while providing sufficient time on the column for the chiral separation to occur.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection: 1 µL, with a split ratio (e.g., 50:1).
Step-by-Step Methodology:
-
Derivatization:
-
In a vial, dissolve ~1 mg of the 3-Phenoxymandelonitrile sample in 100 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes. Allow to cool to room temperature.
-
-
Sample Preparation:
-
Dilute the derivatized sample with the solvent to a final concentration of approximately 0.1 mg/mL.
-
Prepare a derivatized racemic standard in the same manner.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomers.
-
Inject the derivatized sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the same formula as in the HPLC section.
-
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment.[3] This method is highly valued as it is a primary technique that measures the ratio of enantiomers directly from the spectrum without chromatographic separation.
Expertise & Causality: The Principle of NMR Chiral Discrimination
Enantiomers in an achiral solvent are spectroscopically indistinguishable (isochronous). By adding a chiral solvating agent (CSA), non-covalent, rapidly-forming diastereomeric complexes are created between the CSA and each enantiomer of the analyte. These diastereomeric complexes have different magnetic environments, causing the corresponding nuclei in the enantiomers to resonate at slightly different frequencies (anisochrony).[10]
For cyanohydrins, chiral alcohols like (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids like mandelic acid can be effective CSAs.[2][11] The resulting separation of signals in the NMR spectrum can be integrated to provide a direct measure of the enantiomeric ratio.
Trustworthiness: A Self-Validating Protocol
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Conditions:
-
Chiral Solvating Agent (CSA): (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated benzene (C₆D₆).
-
Temperature: 298 K (25 °C). Temperature can be lowered (e.g., to 260 K) to improve resolution if peak splitting is minimal at room temperature.[2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5 mg of the 3-Phenoxymandelonitrile sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard proton (¹H) NMR spectrum of the sample alone.
-
To the same tube, add the CSA (e.g., 1.0 to 2.0 molar equivalents relative to the analyte).
-
Gently mix the sample.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks. The methine proton (the one attached to the chiral center) is often a good candidate.
-
Acquire a spectrum of a racemic standard under the same conditions to confirm that the splitting corresponds to the two enantiomers and that the integration is 1:1.
-
-
Data Analysis:
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the integration values (Int 1 and Int 2):
-
ee (%) = [|Int 1 - Int 2| / (Int 1 + Int 2)] x 100
-
-
Method Selection: A Logic-Based Approach
Choosing the right technique is a critical step that depends on the specific goals of the analysis. The following diagram outlines a decision-making framework.
Caption: Decision tree for selecting an analytical method for ee determination.
Conclusion and Final Recommendations
The accurate assessment of the enantiomeric excess of 3-Phenoxymandelonitrile is achievable through several robust analytical techniques. There is no single "best" method; the optimal choice is contingent upon the specific analytical context.
-
For routine quality control, process optimization, and high-throughput screening , Chiral HPLC is the recommended workhorse. Its direct analysis capabilities, robustness, and broad applicability make it highly efficient and reliable.
-
When maximum sensitivity is paramount or for analyzing volatile matrices , Chiral GC is the superior choice, provided that the potential need for derivatization and the thermal stability of the analyte are addressed.
-
For definitive confirmation, in situations where a primary, non-separative method is required, or when investigating reaction mechanisms , NMR spectroscopy with a chiral solvating agent is invaluable. While less sensitive, its accuracy in determining molar ratios is unparalleled.
By understanding the underlying principles of each technique and aligning them with the specific requirements of the research or development goal, scientists can confidently and accurately determine the enantiomeric purity of this critical chiral intermediate.
References
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3-Phenoxymandelonitrile - Wikipedia . Wikipedia. [Link]
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High-throughput enzymatic method for enantiomeric excess determination of O-acetylated cyanohydrins . PubMed. [Link]
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Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases . ResearchGate. [Link]
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New Methods for Chiral Cyanohydrin Synthesis . DiVA portal. [Link]
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Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography . PubMed. [Link]
- EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
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NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers . PubMed Central. [Link]
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A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins . Chemical Communications (RSC Publishing). [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . NIH. [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers . PubMed. [Link]
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Determination of enantiomeric excess . University of Bath. [Link]
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Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography | Request PDF . ResearchGate. [Link]
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Chiral HPLC Separations . Phenomenex. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
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A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]
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NMR determination of enantiomeric excess . ResearchGate. [Link]
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Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]
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Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR . SciSpace. [Link]
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Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L . [Link]
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Chiral Gas Chromatography . AZ chrom s.r.o. [Link]
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comparative study of chemical versus enzymatic synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Introduction
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (3-phenoxyphenyl)mandelonitrile or 3-phenoxybenzaldehyde cyanohydrin, is a pivotal chiral building block in modern organic chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of several synthetic pyrethroid insecticides, such as esfenvalerate, deltamethrin, and τ-Fluvalinate.[1][2][3] The stereochemistry of the cyanohydrin is crucial, as the biological activity of the final pyrethroid product is often dependent on a specific enantiomer. Consequently, the development of efficient and highly selective methods for its synthesis is a subject of intense research and industrial interest.
This guide provides an in-depth comparative analysis of the two principal strategies for synthesizing this valuable compound: traditional chemical catalysis and modern enzymatic catalysis. We will explore the underlying mechanisms, provide representative experimental protocols, and objectively evaluate the performance of each approach based on key metrics like yield, enantioselectivity, and environmental impact. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific applications.
I. The Chemical Approach: A Legacy of Versatility
Conventional chemical synthesis of cyanohydrins involves the nucleophilic addition of a cyanide source to the carbonyl carbon of an aldehyde, in this case, 3-phenoxybenzaldehyde. While the racemic synthesis is straightforward, achieving high enantioselectivity requires the use of a chiral catalyst to direct the cyanide attack to one face of the prochiral aldehyde.
Mechanism and Rationale
The most common chemical methods for asymmetric cyanohydrin synthesis employ chiral Lewis acid catalysts.[4] These catalysts, often metal complexes with chiral ligands (e.g., Titanium-salen complexes), coordinate to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, activating the aldehyde for nucleophilic attack. The chiral environment created by the ligand sterically hinders one face of the aldehyde, forcing the cyanide nucleophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer.[4]
A variety of cyanide sources can be used, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its higher safety profile compared to the highly toxic hydrogen cyanide (HCN) gas.[4] The reaction with TMSCN typically yields a silylated cyanohydrin, which requires a subsequent hydrolysis step to afford the final product. Another approach involves using sodium cyanide with a phase transfer catalyst.[2]
Representative Experimental Protocol (Racemic Synthesis)
The following protocol details a general one-pot synthesis of the racemic cyanohydrin, which is then esterified.
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium Cyanide (NaCN)
-
Dichloromethane (CH2Cl2)
-
Deionized Water
-
Tetrahydrofuran (THF)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)[2]
Procedure:
-
In a well-ventilated fume hood, dissolve the phase transfer catalyst in a mixture of deionized water and tetrahydrofuran.[5]
-
Prepare a separate mixture of 3-phenoxybenzaldehyde in dichloromethane.[5]
-
Add the 3-phenoxybenzaldehyde solution to a vigorously stirred solution of sodium cyanide in water.[5]
-
Allow the reaction to proceed for several hours at room temperature.[5]
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is extracted multiple times with dichloromethane.[5]
-
The combined organic extracts are washed with deionized water until the pH is neutral.[5]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Safety Precaution: Sodium Cyanide (NaCN) is highly toxic. All manipulations must be performed in a certified chemical fume hood. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
Advantages and Disadvantages of Chemical Synthesis
Advantages:
-
Flexibility: A wide range of catalysts and cyanide sources are available, offering broad substrate scope.[4]
-
Well-Established: The methodologies are well-documented and have been practiced for decades.
-
Scalability: Chemical processes are often straightforward to scale up for industrial production.
Disadvantages:
-
Safety and Toxicity: The use of highly toxic cyanide sources like HCN or alkali metal cyanides poses significant safety and environmental risks.[5][6]
-
Harsh Conditions: Many chemical methods require stringent anhydrous conditions and/or low temperatures, which can be energy-intensive.[4]
-
Catalyst Cost: Chiral ligands and metal catalysts can be expensive and may require removal from the final product.
-
Moderate Enantioselectivity: While some systems achieve high enantiomeric excess (e.e.), others may provide only moderate selectivity, requiring further purification or resolution steps.
II. The Enzymatic Approach: Precision and Sustainability
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral cyanohydrins. This approach utilizes enzymes, specifically hydroxynitrile lyases (HNLs), to catalyze the asymmetric addition of hydrogen cyanide to aldehydes with exceptional stereoselectivity.[6][7]
Mechanism and Rationale
Hydroxynitrile lyases are enzymes that, in nature, catalyze the decomposition of cyanohydrins. However, by manipulating reaction conditions (e.g., pH, solvent), the equilibrium can be shifted to favor the synthetic direction.[6] The enzyme's active site is inherently chiral, acting as a perfectly shaped pocket that binds the aldehyde substrate in a specific orientation. This precise positioning allows the cyanide nucleophile to attack from only one direction, leading to the formation of almost exclusively one enantiomer.[8]
HNLs are classified based on the stereochemistry of the product they form, with (R)-HNLs and (S)-HNLs being available.[7] For instance, HNL from Hevea brasiliensis can be used to produce the (S)-cyanohydrin with high yield and selectivity.[1] The reaction is typically performed in an aqueous buffer or a biphasic system under mild conditions of temperature and pH.[6]
Representative Experimental Protocol (Enzymatic Synthesis)
The following is a general protocol for the (S)-selective synthesis using an appropriate HNL.
Materials:
-
3-Phenoxybenzaldehyde
-
Hydrogen Cyanide (HCN) or an in-situ source like acetone cyanohydrin
-
Hydroxynitrile lyase (HNL) from Hevea brasiliensis
-
Aqueous buffer solution (e.g., citrate buffer, pH 5.5)
-
Organic solvent (e.g., methyl tert-butyl ether, MTBE)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 3-phenoxybenzaldehyde in an organic solvent like MTBE.
-
Add the aqueous buffer solution containing the hydroxynitrile lyase.
-
Cool the mixture to the optimal temperature for the enzyme (e.g., 15°C).[1]
-
Carefully add hydrogen cyanide to the vigorously stirred biphasic mixture over a defined period.
-
Maintain the reaction at a constant pH and temperature for the required duration (e.g., 15 minutes).[1]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent to recover any remaining product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the optically active this compound.
Safety Precaution: Hydrogen Cyanide (HCN) is volatile, extremely toxic, and can be absorbed through the skin. All procedures involving HCN must be performed in a well-ventilated fume hood by trained personnel.[6]
Advantages and Disadvantages of Enzymatic Synthesis
Advantages:
-
Exceptional Enantioselectivity: HNLs typically provide products with very high enantiomeric excess (>99% e.e.), often eliminating the need for chiral resolution.[4]
-
Mild Reaction Conditions: Enzymatic reactions are conducted under mild conditions (room temperature, atmospheric pressure, near-neutral pH), reducing energy consumption and by-product formation.[6]
-
Environmental Friendliness: Biocatalysis is considered a "green" technology due to the biodegradable nature of the enzyme catalyst and the use of less hazardous solvents.[6]
-
High Reaction Rates: These enzymes often exhibit high reaction rates, leading to shorter reaction times.[6]
Disadvantages:
-
Enzyme Cost and Stability: The cost of purified enzymes can be high, and their stability can be limited under certain process conditions.
-
Substrate Scope: Some enzymes may have a limited substrate range compared to the broader applicability of chemical catalysts.
-
Process Optimization: Developing a robust enzymatic process can require significant optimization of parameters like pH, temperature, and solvent system.
III. Head-to-Head Comparison: Performance Metrics
To facilitate a direct comparison, the following table summarizes the key performance indicators for both synthetic routes based on representative data from the literature.
| Parameter | Chemical Synthesis (Chiral Lewis Acid Catalysis) | Enzymatic Synthesis (HNL Catalysis) |
| Product | Racemic or Enantioenriched Cyanohydrin | Highly Enantioenriched (R)- or (S)-Cyanohydrin |
| Typical Yield | High (often >90%) | Very High (often >95%)[1] |
| Enantiomeric Excess (e.e.) | Variable, up to ~96%[4] | Excellent, often >99%[4] |
| Catalyst | Chiral Metal-Ligand Complex (e.g., Ti-salen) | Hydroxynitrile Lyase (HNL) |
| Reaction Temperature | Often low temperatures required (e.g., -20°C to rt)[4] | Mild (e.g., 5°C to 25°C)[1][4] |
| Reaction pH | Not typically controlled in organic solvents | Critical parameter, typically mildly acidic (e.g., 4.0-5.5)[1][4] |
| Cyanide Source | TMSCN, HCN, NaCN/KCN[2][4] | Hydrogen Cyanide (HCN)[1] |
| Safety Concerns | High (toxic catalysts and reagents) | High (due to HCN), but catalyst is non-toxic |
| Environmental Impact | Higher (metal waste, organic solvents) | Lower ("Green Chemistry" principles)[6] |
IV. Workflow Visualization
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis routes.
Caption: Generalized workflow for chemical synthesis.
Caption: Generalized workflow for enzymatic synthesis.
V. Conclusion and Future Outlook
Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound. The choice between them is a classic case of balancing established versatility against modern efficiency and sustainability.
-
Chemical synthesis remains a powerful tool, particularly when a wide variety of substrates need to be addressed or when scaling up well-understood, traditional processes. Its flexibility is a significant asset. However, the inherent safety risks, environmental concerns related to metal waste and harsh reagents, and often lower enantioselectivity are considerable drawbacks.
-
Enzymatic synthesis , on the other hand, represents a superior choice when high enantiopurity is the primary goal.[4] The exceptional selectivity of hydroxynitrile lyases, coupled with mild, environmentally benign reaction conditions, aligns perfectly with the modern principles of green chemistry.[6] While initial investment in enzyme sourcing and process optimization may be higher, the benefits of cleaner reactions, simpler purifications, and superior product quality often make it the more economically and ecologically sound option for industrial-scale production.
Looking ahead, the field will likely see continued advancements in both areas. The development of more robust and recyclable chemical catalysts will aim to mitigate cost and waste. Simultaneously, protein engineering and enzyme immobilization techniques will further enhance the stability, reusability, and substrate scope of HNLs, making the enzymatic route even more attractive and accessible for the synthesis of this and other valuable chiral cyanohydrins.[7]
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A Comparative Guide to the Biological Activity of 3-Phenoxybenzaldehyde Cyanohydrin Derivatives
Authored by: A Senior Application Scientist
This guide provides an in-depth evaluation of the biological activity of 3-phenoxybenzaldehyde cyanohydrin derivatives, a cornerstone in the synthesis of modern synthetic pyrethroid insecticides. We will explore their mechanism of action, structure-activity relationships, and comparative efficacy against alternative pest control agents, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry and drug development.
Introduction: The Significance of the Cyanohydrin Core
3-Phenoxybenzaldehyde cyanohydrin is a critical organic intermediate, primarily serving as the alcohol component in the esterification process that yields a wide range of synthetic pyrethroid insecticides.[1][2][3] These synthetic analogues of the natural insecticidal compounds, pyrethrins, have been modified for enhanced environmental stability and potency.[4] The (S)-enantiomer of 3-phenoxybenzaldehyde cyanohydrin is particularly vital, as it is a precursor to some of the most commercially successful pyrethroids, including deltamethrin, esfenvalerate, and cypermethrin.[3][5][6] Understanding the biological activity of derivatives stemming from this core structure is fundamental to developing effective and selective pest management strategies.
Mechanism of Action: Neurotoxicity via Sodium Channel Modulation
The primary insecticidal action of pyrethroids derived from 3-phenoxybenzaldehyde cyanohydrin is neurotoxicity. These compounds target the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[7]
The process unfolds as follows:
-
Binding: The pyrethroid molecule binds to a specific site on the alpha-subunit of the sodium channel protein.
-
Channel Gating Disruption: This binding modifies the channel's gating kinetics, preventing it from closing normally after activation. The channels are locked in an open state for an extended period.[7]
-
Prolonged Sodium Influx: This leads to a continuous influx of sodium ions (Na+) into the neuron.
-
Repetitive Firing & Paralysis: The persistent depolarization results in repetitive, uncontrolled nerve impulses, leading to muscle tremors, incoordination, paralysis, and ultimately, the death of the insect.
The presence of an α-cyano group in many derivatives (Type II pyrethroids) significantly prolongs the open state of the sodium channels compared to non-cyano (Type I) pyrethroids, resulting in a more potent insecticidal effect.[7]
Caption: Mechanism of pyrethroid neurotoxicity via sodium channel modulation.
Structure-Activity Relationships (SAR)
The biological potency of these derivatives is not uniform; it is intricately linked to their three-dimensional structure.[8][9][10] Key SAR insights include:
-
Stereochemistry: The stereochemistry at the α-cyano carbon and within the acid moiety is critical. For instance, the (S)-configuration of the α-cyano group (αS) generally confers higher insecticidal activity than the (αR) conformation.[11]
-
The Acid Component: The structure of the cyclopropanecarboxylate portion of the final pyrethroid ester dramatically influences potency and the spectrum of pests controlled.
-
Lipophilicity: A high degree of lipophilicity is essential for the molecule to penetrate the insect's waxy cuticle and reach the target site within the nervous system.[8]
-
Geometric Isomerism: For pyrethroids derived from chrysanthemic acid, cis-isomers are often more toxic to insects than their trans-counterparts.[11]
Comparative Analysis of Biological Activity
Derivatives of 3-phenoxybenzaldehyde cyanohydrin are primarily valued for their potent insecticidal and acaricidal properties. They are effective against a broad spectrum of pests in agriculture and public health, including those from the orders Lepidoptera, Coleoptera, Diptera, and Homoptera.[5]
Comparison with Alternative Pest Control Agents
While highly effective, the use of synthetic pyrethroids necessitates a comparative evaluation against other available options, especially concerning toxicity and resistance management.
| Pest Control Agent Class | Primary Mode of Action | Spectrum of Activity | Advantages | Disadvantages |
| 3-Phenoxybenzaldehyde Cyanohydrin Derivatives (Pyrethroids) | Sodium Channel Modulator | Broad (Insects, Mites) | Fast-acting, highly potent, relatively low mammalian toxicity for some derivatives. | Prone to resistance development, toxic to aquatic life and beneficial insects (e.g., bees).[12] |
| Organophosphates & Carbamates | Acetylcholinesterase Inhibition | Broad (Insects, Mites) | Effective against a wide range of pests. | Higher mammalian toxicity, environmental concerns.[12] |
| Neonicotinoids | Nicotinic Acetylcholine Receptor Agonist | Broad (especially sucking insects) | Systemic action, effective at low doses. | High toxicity to pollinators (bees), potential for groundwater contamination.[12][13] |
| Botanical Insecticides (e.g., Neem, Natural Pyrethrins) | Various (e.g., antifeedant, growth regulation) | Varies, often narrower | Lower mammalian toxicity, biodegrade rapidly.[12][14] | Lower potency and persistence, higher cost.[14] |
| Microbial Insecticides (e.g., Bacillus thuringiensis) | Gut disruption via specific toxins | Narrow, target-specific | Highly specific to target pests, safe for non-targets and humans.[12] | Slow-acting, narrow spectrum, susceptible to environmental degradation. |
| Insecticidal Soaps & Oils | Suffocation, disruption of cell membranes | Soft-bodied insects (aphids, mites) | Low toxicity to non-targets, minimal resistance risk.[12][14] | Requires direct contact and thorough coverage, can cause phytotoxicity.[12] |
Standardized Protocols for Biological Evaluation
To objectively compare the biological activity of different derivatives, standardized bioassays are essential. The following protocols outline established methods for determining insecticidal and acaricidal efficacy.
Protocol 1: Insecticidal Topical Application Bioassay
This method determines the contact toxicity of a compound when applied directly to an insect's cuticle.
Objective: To calculate the lethal dose required to kill 50% of the test population (LD₅₀).
Materials:
-
Test insects of a uniform age and size (e.g., adult houseflies, Musca domestica)
-
Test compound and appropriate solvent (e.g., acetone)
-
Microapplicator capable of delivering precise volumes (e.g., 0.5-1.0 µL)
-
Anesthesia system (CO₂ or chilling)
-
Vented holding containers with food and water
-
Controlled environment chamber (temperature, humidity, photoperiod)
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in acetone. Create a series of five to seven serial dilutions from this stock to establish a dose-response curve. A solvent-only control is mandatory.
-
Anesthesia and Dosing: Lightly anesthetize the insects using CO₂ or chilling. Using the microapplicator, apply a precise volume (e.g., 1 µL) of a single concentration to the dorsal thorax of each insect.[15] Treat at least three replicates of 10-20 insects per concentration.
-
Holding and Observation: Place the treated insects into holding containers with access to food and water. Maintain them under controlled conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).[15]
-
Mortality Assessment: Assess mortality at a predetermined time, typically 24 hours post-application. An insect is considered dead if it cannot perform coordinated movement when gently prodded.[15]
-
Data Analysis: Correct mortality data for any control mortality using Abbott's formula. Analyze the corrected data using probit analysis to calculate the LD₅₀ value and its 95% confidence limits.
Caption: Workflow for a standardized topical application bioassay.
Protocol 2: Acaricidal Adult Immersion Test (AIT)
This in vitro method is widely used to evaluate the efficacy of compounds against adult ticks.
Objective: To determine the lethal concentration required to kill 50% of the test population (LC₅₀) and inhibit reproduction.
Materials:
-
Engorged adult female ticks (e.g., Rhipicephalus microplus)
-
Test compound
-
Solvent/emulsifier system (e.g., distilled water with Triton X-100)
-
Beakers or Petri dishes
-
Filter paper
-
Vented vials or tubes for incubation
-
Incubator (e.g., 27°C, >80% RH)
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. Create a series of graded concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/ml) by diluting the stock in the solvent/emulsifier system.[16] A control group treated with only the solvent system is essential.
-
Immersion: Place groups of 10 active adult ticks into separate beakers for each concentration and the control. Pour the respective test solutions over the ticks and immerse them completely for a standardized period (e.g., 2 minutes).[16]
-
Drying and Incubation: After immersion, retrieve the ticks, blot them dry on filter paper, and place each group into a separate, labeled vial.
-
Mortality and Reproduction Assessment: Incubate the vials under controlled conditions. Assess mortality after 24 hours. Continue incubation for approximately 14-18 days to assess effects on oviposition (egg-laying) and egg viability (hatchability).[17][18]
-
Data Analysis: Calculate mortality rates and reproductive inhibition. Use probit analysis on the mortality data to determine the LC₅₀.
Caption: Workflow for an acaricidal adult immersion test.
Conclusion
Derivatives of 3-phenoxybenzaldehyde cyanohydrin are foundational to a class of highly effective synthetic pyrethroid insecticides and acaricides. Their potent neurotoxic action, mediated through the disruption of voltage-gated sodium channels, provides rapid and broad-spectrum pest control. However, their application must be guided by a thorough understanding of structure-activity relationships and a comparative assessment against alternative control methods to manage resistance and mitigate non-target effects. The standardized protocols provided herein offer a framework for the rigorous and objective evaluation of novel derivatives, ensuring that future pest management solutions are both potent and environmentally responsible.
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A Guide to Spectroscopic Cross-Validation: Unambiguous Identification of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. The confirmation of a molecular structure underpins all subsequent biological and toxicological evaluations. This guide provides an in-depth, experience-driven comparison of spectroscopic data for the unambiguous identification of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the synthesis of certain pyrethroid insecticides. We will explore how cross-validation of data from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provides a self-validating system for structural confirmation, and compare its spectral features with those of the closely related compound, 3-phenoxybenzyl cyanide.
The Imperative of Spectroscopic Cross-Validation
Relying on a single analytical technique for structural determination is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and accurate picture be formed.[1] This multi-faceted approach, known as spectroscopic cross-validation, is the cornerstone of robust chemical analysis. It is a systematic process of integrating and comparing data from various spectroscopic techniques to ensure that the proposed structure is consistent with all observed evidence. This methodology is in line with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines, which emphasize the importance of specificity in analytical methods.[2][3][4][5][6]
Experimental Protocols for Spectroscopic Analysis
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at 100 MHz. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
The Cross-Validation Workflow in Action
The structural elucidation of this compound serves as an excellent case study for the power of spectroscopic cross-validation. The workflow for this process is illustrated below.
Caption: Workflow for the cross-validation of spectroscopic data.
Comparative Spectroscopic Analysis: this compound vs. 3-Phenoxybenzyl Cyanide
To highlight the discerning power of this approach, we will compare the expected spectroscopic data for our target compound with the known data for a close structural relative, 3-phenoxybenzyl cyanide. The key structural difference is the presence of a hydroxyl group on the benzylic carbon of our target compound.
Infrared Spectroscopy Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 3-Phenoxybenzyl Cyanide | Key Differentiator |
| O-H (hydroxyl) | ~3400 (broad) | Absent | The presence of a broad O-H stretch is a clear indicator of the hydroxyl group in the target compound. |
| C≡N (nitrile) | ~2250 | ~2250 | The nitrile stretch is expected in both compounds. |
| C-O (ether) | ~1250 | ~1250 | The ether linkage will show a characteristic stretch in both spectra. |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Aromatic C-H stretches are common to both molecules. |
¹H NMR Spectroscopy Comparison
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3-Phenoxybenzyl Cyanide | Key Differentiator |
| Benzylic CH | ~5.5 (singlet, 1H) | ~3.7 (singlet, 2H) | The benzylic proton in the target compound is a methine (CH) and is shifted downfield by the adjacent hydroxyl group. In the comparator, it is a methylene (CH₂) group. |
| Hydroxyl OH | ~3-5 (broad singlet, 1H, D₂O exchangeable) | Absent | The presence of a broad, exchangeable proton signal is definitive for the hydroxyl group. |
| Aromatic Protons | ~7.0-7.5 (multiplet, 9H) | ~7.0-7.4 (multiplet, 9H) | The aromatic region will be complex and similar for both compounds. |
¹³C NMR Spectroscopy Comparison
| Carbon Environment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3-Phenoxybenzyl Cyanide | Key Differentiator |
| Benzylic C H(OH)CN | ~65 | Absent | The benzylic carbon in the target compound is significantly shifted downfield due to the attached hydroxyl group. |
| Benzylic C H₂CN | Absent | ~23 | This signal is characteristic of the methylene carbon in the comparator. |
| C ≡N (nitrile) | ~118 | ~118 | The nitrile carbon will have a similar chemical shift in both compounds. |
| Aromatic Carbons | ~115-160 | ~115-160 | The aromatic carbons will produce a series of signals in a similar range for both molecules. |
Mass Spectrometry Comparison
| Parameter | Expected Value for this compound | Observed Value for 3-Phenoxybenzyl Cyanide | Key Differentiator |
| Molecular Formula | C₁₄H₁₁NO₂ | C₁₄H₁₁NO | The presence of an additional oxygen atom in the target compound. |
| Molecular Weight | 225.24 g/mol | 209.24 g/mol | The molecular ion peak will be 16 mass units higher for the target compound. |
| Key Fragmentation | Loss of HCN (-27) and H₂O (-18) | Loss of HCN (-27) | The target compound will show a characteristic loss of water from the molecular ion, which is not possible for the comparator. |
The Logic of Differentiation: A Visual Representation
The process of distinguishing between these two closely related compounds based on their spectroscopic data can be visualized as a logical decision tree.
Caption: Logical flow for differentiating the target compound from its analogue.
Conclusion
The rigorous cross-validation of spectroscopic data is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity of chemical research and the safety of pharmaceutical products. As demonstrated by the comparative analysis of this compound and 3-phenoxybenzyl cyanide, each spectroscopic technique provides critical, complementary information. The IR spectrum confirms the presence of the hydroxyl group, the ¹H and ¹³C NMR spectra elucidate its position and effect on the local electronic environment, and the mass spectrum verifies the elemental composition and molecular weight. By integrating these data, we can confidently and unambiguously identify the target compound and distinguish it from closely related structures. This self-validating approach is an indispensable tool in the modern chemical laboratory.
References
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A Comparative Guide to the Efficacy of Synthetic Pyrethroids Derived from 3-Phenoxymandelonitrile and Other Insecticide Classes
This guide provides an in-depth comparative analysis of the insecticidal efficacy of synthetic pyrethroids, a significant class of insecticides synthesized from the chemical intermediate 3-Phenoxymandelonitrile. The performance of these pyrethroids is evaluated against other major insecticide classes, namely organophosphates and neonicotinoids. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the relative performance and underlying mechanisms of these crucial pest control agents.
Introduction: The Central Role of 3-Phenoxymandelonitrile in Modern Insecticides
3-Phenoxymandelonitrile is an organic compound that serves as a pivotal intermediate in the chemical synthesis of numerous synthetic pyrethroid insecticides.[1][2] While not an insecticide itself, its molecular framework is integral to the structure and function of potent insecticidal compounds such as deltamethrin and esfenvalerate.[1] The inclusion of the 3-phenoxy group and a nitrile moiety in the final pyrethroid structure enhances their insecticidal efficacy compared to earlier generations of pyrethroids.[1] Understanding the contribution of this precursor is fundamental to appreciating the chemical ingenuity behind modern pest management solutions.
Mechanism of Action: Pyrethroids and the Insect Nervous System
Synthetic pyrethroids, the derivatives of 3-Phenoxymandelonitrile, are potent neurotoxins that target the nervous systems of insects.[3][4][5] Their primary mode of action involves the disruption of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[3][5][6]
Pyrethroids bind to these sodium channels, forcing them to remain open for extended periods.[3][5] This prolonged opening leads to a continuous influx of sodium ions, resulting in a state of hyperexcitation within the neuron.[5] The affected insect exhibits symptoms of this neurological disruption, including tremors, loss of coordination, and eventually paralysis, leading to death.[3][4][5] Pyrethroids are broadly classified into two types: Type I pyrethroids, such as permethrin, typically induce repetitive nerve impulses, while Type II pyrethroids, which contain an alpha-cyano group (e.g., deltamethrin, cypermethrin), cause a more sustained depolarization of the nerve membrane.[3]
Caption: Mechanism of pyrethroid neurotoxicity.
Comparative Efficacy of Key Synthetic Pyrethroids
The efficacy of pyrethroid insecticides can vary depending on the specific compound, target pest, and environmental conditions. The following table summarizes the performance of several prominent pyrethroids against a range of insect pests, based on available peer-reviewed data.
| Pyrethroid | Target Pests | Key Efficacy Findings | Reference(s) |
| Permethrin | Mosquitoes, ticks, lice, aphids, beetles, armyworms | Broad-spectrum control with strong knockdown and residual activity lasting 7-14 days in agricultural settings.[7] Highly effective against various growth stages, particularly larvae.[8] | [4][7][8] |
| Cypermethrin | Agricultural pests (aphids, beetles), mosquitoes, flies, cockroaches | Fast-acting with a medium-lasting residual effect.[9] Often more acutely toxic to insects than permethrin.[3] | [3][9][10] |
| Lambda-cyhalothrin | Malaria vectors (e.g., Anopheles funestus), canola flea beetles, various agricultural pests | More effective than DDT in reducing the longevity of malaria vectors, with a residual effect of at least six months in house spraying.[11] Demonstrated high efficacy in controlling canola flea beetles.[12] | [11][12] |
| Deltamethrin | Mosquitoes, flies, termites, agricultural pests | High potency and rapid knockdown effect with extended residual activity, often lasting for weeks.[3][9] Considered more stable and longer-lasting than many other pyrethroids.[9] | [3][9] |
A Broader Perspective: Comparison with Other Insecticide Classes
To provide a comprehensive evaluation, it is essential to compare the efficacy of pyrethroids with other major classes of insecticides, such as organophosphates and neonicotinoids.
Organophosphates: This class of insecticides, which includes compounds like malathion and chlorpyrifos, also acts on the insect's nervous system.[13][14][15] Their mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[13][15][16] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals, rapid twitching of muscles, and ultimately paralysis.[15][17]
Neonicotinoids: A newer class of insecticides, including imidacloprid and clothianidin, also targets the insect's central nervous system.[18][19] They act on the postsynaptic nicotinic acetylcholine receptors (nAChRs), causing irreversible blockage.[17] This leads to overstimulation and paralysis. Neonicotinoids are known for their systemic action, meaning they can be absorbed by the plant and distributed throughout its tissues, providing protection against sucking insects.[18][20]
The following table provides a comparative overview of the efficacy of these three major insecticide classes.
| Insecticide Class | Mechanism of Action | Target Pests | Key Characteristics |
| Pyrethroids | Voltage-gated sodium channel modulators | Broad-spectrum, including agricultural pests, public health vectors | Fast-acting, with varying residual activity.[3][9] Lower mammalian toxicity compared to organophosphates.[7] |
| Organophosphates | Acetylcholinesterase (AChE) inhibitors | Broad-spectrum | Generally more toxic to vertebrates than pyrethroids.[17] Issues with insect resistance have been reported.[13] |
| Neonicotinoids | Nicotinic acetylcholine receptor (nAChR) agonists | Primarily sucking insects (aphids, whiteflies), soil insects, termites | Systemic action within plants.[18] Generally have low toxicity to mammals, birds, and fish.[17] Concerns exist regarding their impact on pollinators.[21] |
Experimental Protocol: Assessing Insecticide Efficacy via Topical Bioassay
To ensure the validity and reproducibility of efficacy data, standardized bioassay procedures are crucial. The following is a detailed protocol for a topical application bioassay, a common method for evaluating the toxicity of insecticides.[3]
Objective: To determine the median lethal dose (LD50) of an insecticide against a target insect species.
Materials:
-
Test insecticide dissolved in a suitable solvent (e.g., acetone) at various concentrations
-
Microsyringe or microapplicator
-
Target insects of a uniform age and size
-
Petri dishes or holding containers with a food source
-
Controlled environment chamber (25°C ± 2°C, 60% ± 10% RH, 12:12 L:D photoperiod)
-
Stereomicroscope
Procedure:
-
Insect Rearing and Selection: Rear a healthy, homogenous population of the target insect species under controlled laboratory conditions. Select healthy, uniform-sized adults for the bioassay.
-
Preparation of Insecticide Dilutions: Prepare a series of graded concentrations of the test insecticide in a suitable solvent. A preliminary range-finding test may be necessary to determine the appropriate concentration range.
-
Insect Immobilization: Briefly anesthetize the insects using carbon dioxide or by chilling them to facilitate handling.
-
Topical Application: Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Incubation: Place the treated insects in holding containers with access to food and water. Maintain the containers in a controlled environment chamber for the duration of the observation period.
-
Mortality Assessment: Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 value, which is the dose of the insecticide that is lethal to 50% of the test population.
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A Comparative Guide to the Stability of Substituted Mandelonitriles for Researchers and Drug Development Professionals
Introduction: The Critical Role of Mandelonitrile Stability in Research and Development
Substituted mandelonitriles, and cyanohydrins in general, are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their value lies in the versatile reactivity of the nitrile and hydroxyl moieties, which can be transformed into valuable functional groups such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. However, the utility of these compounds is intrinsically linked to their stability, a factor that presents both challenges and opportunities in synthetic chemistry and drug development.
The inherent instability of cyanohydrins is a well-documented characteristic, primarily due to their reversible decomposition to the parent aldehyde or ketone and hydrogen cyanide.[1][2] This equilibrium is sensitive to a variety of factors, including the electronic and steric nature of substituents on the mandelonitrile scaffold. A thorough understanding of how these substituents influence stability is paramount for optimizing reaction conditions, ensuring product purity, and developing robust storage and handling protocols.
This guide provides a comparative analysis of the stability of different substituted mandelonitriles. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to navigate the stability challenges associated with these valuable synthetic intermediates. By elucidating the principles governing their decomposition and providing methodologies for stability assessment, this guide aims to facilitate the effective and safe utilization of substituted mandelonitriles in research and development.
Fundamental Principles of Mandelonitrile Stability
The stability of a mandelonitrile is not an absolute property but rather a dynamic state governed by a reversible chemical equilibrium. Understanding the factors that shift this equilibrium is key to controlling the compound's persistence.
The Reversible Decomposition Pathway
The primary degradation pathway for mandelonitriles is the retro-cyanohydrin reaction, where the molecule reverts to its constituent benzaldehyde derivative and hydrogen cyanide (HCN).[1][2] This reaction can be catalyzed by heat, moisture, and particularly by basic conditions.[1]
Caption: Reversible decomposition of substituted mandelonitriles.
Key Factors Influencing Stability
Several environmental and structural factors dictate the rate and extent of mandelonitrile decomposition.
2.2.1 pH: The Dominant Factor
The pH of the medium is the most critical factor governing mandelonitrile stability.[1]
-
Acidic Conditions (pH < 5): In an acidic environment, the equilibrium favors the formation and preservation of the cyanohydrin.[3] The decomposition is significantly suppressed, making acidic conditions ideal for both storage of aqueous solutions and for enzymatic reactions where the non-enzymatic decomposition needs to be minimized.[4]
-
Neutral to Basic Conditions (pH > 7): As the pH increases, the rate of decomposition accelerates dramatically.[1][3] This is because the hydroxide ions catalyze the reverse reaction, leading to the rapid release of the corresponding benzaldehyde and cyanide.[5]
2.2.2 Temperature: Accelerating Degradation
Elevated temperatures provide the energy to overcome the activation barrier for the retro-cyanohydrin reaction, thus accelerating decomposition.[1] For optimal stability, mandelonitriles should be stored at low temperatures. Short-term storage at 0-4°C and long-term storage at -20°C under an inert atmosphere are recommended.[1]
2.2.3 Solvent Effects: Protic vs. Aprotic
The choice of solvent significantly impacts stability.
-
Protic Solvents: Solvents like water and methanol can participate in hydrogen bonding and may facilitate the decomposition of mandelonitriles.[6]
-
Aprotic Solvents: Acetonitrile is a preferred solvent for reactions and analysis as it provides a relatively stable environment for mandelonitriles.[6]
2.2.4 Photostability
Exposure to light can also contribute to the degradation of mandelonitriles, although it is generally a less pronounced factor than pH and temperature. For long-term storage, protection from light in amber vials is advisable.[1]
Comparative Stability Analysis of Substituted Mandelonitriles
The electronic and steric properties of substituents on the aromatic ring play a crucial role in modulating the stability of the cyanohydrin moiety.
Effect of Electronic Properties of Substituents
The electron density at the benzylic carbon, which is bonded to both the hydroxyl and cyano groups, is a key determinant of stability.
-
3.1.1 Electron-Withdrawing Groups (EWGs) Electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) are generally considered to enhance the stability of mandelonitriles. These groups inductively withdraw electron density from the benzylic carbon, strengthening the C-CN and C-OH bonds and making the retro-cyanohydrin reaction less favorable. This increased stability is analogous to the increased acidity observed in correspondingly substituted benzoic acids.[7]
-
3.1.2 Electron-Donating Groups (EDGs) Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) are expected to decrease the stability of mandelonitriles. By donating electron density to the benzylic carbon, these groups can weaken the C-CN and C-OH bonds, thereby facilitating the release of the cyanide anion and promoting decomposition.
Steric Effects of Substituents
Steric hindrance, particularly from ortho-substituents, can significantly enhance the stability of mandelonitriles.[8] The bulky group can sterically shield the cyanohydrin moiety, making it more difficult for solvent molecules or catalytic species to access the reactive center and promote decomposition. This steric protection can sometimes outweigh electronic effects.
Quantitative Stability Data
Table 1: Predicted Relative Hydrolytic Stability of Substituted Mandelonitriles at Neutral pH
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Relative Stability | Rationale |
| 4-Nitro (-NO₂) | Strong EWG | Minimal | High | Strong inductive withdrawal stabilizes the cyanohydrin. |
| 2-Chloro (-Cl) | EWG | Moderate | High | Inductive withdrawal and steric hindrance from the ortho position.[8] |
| 4-Chloro (-Cl) | EWG | Minimal | Moderate to High | Inductive withdrawal enhances stability. |
| Unsubstituted (-H) | Neutral | Minimal | Moderate | Baseline for comparison. |
| 4-Methyl (-CH₃) | EDG | Minimal | Low to Moderate | Electron-donating nature may destabilize the cyanohydrin. |
| 4-Methoxy (-OCH₃) | Strong EDG | Minimal | Low | Strong electron-donating effect is expected to decrease stability. |
Table 2: General Influence of Conditions on Mandelonitrile Stability
| Condition | Effect on Stability | Recommended Practice |
| pH | Acidic pH (2-4) significantly increases stability. Neutral to basic pH accelerates decomposition.[1][3] | Maintain acidic conditions for aqueous solutions and reactions. |
| Temperature | Lower temperatures enhance stability. | Store at 0-4°C (short-term) or -20°C (long-term).[1] |
| Solvent | Aprotic solvents (e.g., acetonitrile) are preferred over protic solvents (e.g., methanol, water).[6] | Use aprotic solvents where possible for reactions and analysis. |
| Light | Can contribute to degradation. | Store in amber vials or protect from light.[1] |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of different substituted mandelonitriles, standardized analytical methods are essential.
Protocol 1: HPLC-Based Quantification of Mandelonitrile Degradation
4.1.1 Principle This method monitors the degradation of a mandelonitrile over time by quantifying its disappearance and the appearance of the corresponding benzaldehyde derivative using reverse-phase HPLC with UV detection.[6]
4.1.2 Materials
-
Substituted mandelonitrile of interest
-
Corresponding substituted benzaldehyde (as a standard)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid
-
C18 reverse-phase HPLC column
4.1.3 Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare a stock solution of the mandelonitrile in acetonitrile.
-
Stability Study Setup: In separate vials, dilute the stock solution into the desired test media (e.g., buffers of different pH, different solvents).
-
Incubation: Incubate the vials under controlled temperature conditions.
-
Sampling: At predetermined time points, withdraw an aliquot from each vial.
-
Sample Quenching: Immediately dilute the aliquot in the mobile phase (acidified to stabilize the remaining mandelonitrile) to halt further degradation.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system. A typical mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water.[6]
-
Detection: Monitor the elution of the mandelonitrile and its corresponding aldehyde at a suitable UV wavelength (e.g., 207 nm).[6]
4.1.4 Data Analysis
-
Create calibration curves for the mandelonitrile and the aldehyde using standards of known concentrations.
-
Quantify the concentration of each compound in the samples at each time point.
-
Plot the concentration of the mandelonitrile versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.
Caption: Workflow for HPLC-based stability assessment.
Protocol 2: GC-MS Analysis of Mandelonitrile Stability (with Derivatization)
4.2.1 Principle For volatile and thermally labile compounds like mandelonitriles, gas chromatography (GC) can be challenging due to on-column decomposition.[9] Derivatization, typically silylation, is often employed to increase thermal stability and volatility for reliable quantification by GC-MS.[1]
4.2.2 Materials
-
Substituted mandelonitrile
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
4.2.3 Step-by-Step Procedure
-
Sample Preparation: Prepare solutions of the mandelonitrile in an anhydrous solvent at the desired concentration.
-
Incubation: Subject the solutions to the desired stress conditions (e.g., elevated temperature).
-
Sampling: At various time points, take an aliquot of the solution.
-
Derivatization: Evaporate the solvent from the aliquot under a stream of nitrogen. Add the silylating agent and an anhydrous solvent, then heat to complete the reaction (e.g., 60°C for 30 minutes).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The silylated mandelonitrile will be more thermally stable and provide a more reliable quantification.
-
Data Analysis: Monitor the abundance of a characteristic ion of the silylated mandelonitrile over time to determine the degradation rate.
Best Practices for Handling and Storage of Substituted Mandelonitriles
Given their inherent instability, proper handling and storage are crucial to maintain the purity and integrity of substituted mandelonitriles.
-
Recommended Storage Conditions: For long-term storage, keep mandelonitriles at -20°C under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.[1] For short-term use, storage at 0-4°C is acceptable.[1]
-
Solvent Selection: When preparing solutions, opt for aprotic solvents like acetonitrile whenever the experimental conditions permit.[6] If aqueous solutions are necessary, use a buffer with a pH between 2.0 and 4.0 to minimize decomposition.[1]
-
pH Control: In any aqueous application, rigorously control the pH to remain in the acidic range. Avoid neutral or basic conditions, even for brief periods, as decomposition can be rapid.[3]
Conclusion: Navigating the Stability Challenges of Substituted Mandelonitriles
The stability of substituted mandelonitriles is a complex interplay of electronic and steric factors, profoundly influenced by environmental conditions such as pH, temperature, and solvent choice. While electron-withdrawing and sterically hindering substituents generally impart greater stability, all mandelonitriles are susceptible to decomposition, particularly in neutral to basic aqueous media. By understanding the fundamental principles of their stability and employing rigorous analytical methods for their assessment, researchers can effectively mitigate degradation, ensuring the quality and reliability of these valuable chiral synthons in their scientific endeavors. Adherence to best practices for handling and storage is not merely a recommendation but a necessity for the successful application of substituted mandelonitriles in the laboratory and beyond.
References
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Stolz, A., & Rustler, S. (2008). Schematic representation of the spontaneous decomposition of mandelonitrile and phenylglycinonitrile. ResearchGate. [Link]
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PubChem. (n.d.). Mandelonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Unambiguous Structural Confirmation of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from synthesis to application. This guide provides an in-depth technical comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques for the definitive characterization of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. While a published crystal structure for this specific molecule is not currently available in the public domain, this guide will leverage data from structurally analogous compounds to provide a robust framework for its analysis.
The Imperative of Structural Verification
This compound, a cyanohydrin derivative, presents a structural puzzle that necessitates a multi-pronged analytical approach. Its chirality at the carbon bearing the hydroxyl and nitrile groups, coupled with the conformational flexibility of the phenoxyphenyl moiety, demands an analytical technique that can provide unambiguous spatial coordinates of each atom. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement that single-crystal X-ray crystallography delivers.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[1][2][3] The technique relies on the diffraction of an X-ray beam by a well-ordered crystal lattice, which generates a unique diffraction pattern that can be mathematically deconvoluted to reveal the precise arrangement of atoms.
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a meticulous process, beginning with the often-challenging task of growing a high-quality single crystal.
The formation of a single crystal suitable for X-ray diffraction is often the most challenging step.[4] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.[5]
Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and toluene) to find a suitable system where the compound is soluble when heated but sparingly soluble at room temperature.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.[1][2] Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[6] The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Insulating the container can promote the formation of larger, higher-quality crystals.[6]
Crystallization Workflow Diagram
Caption: Workflow for obtaining single crystals suitable for X-ray diffraction.
Once a suitable crystal (typically >0.1 mm in all dimensions, transparent, and without visible defects) is obtained, it is mounted on a goniometer and placed in a diffractometer.[3][4]
Protocol for Data Collection and Refinement:
-
Crystal Mounting: A selected crystal is carefully mounted on a loop or a glass fiber.[7]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[7][8]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9][10]
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final, precise atomic coordinates.[9]
Expected Crystallographic Data
While a specific structure is not available, a hypothetical dataset for this compound is presented below, based on typical values for small organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c ≈ 5-20 Å; α, γ = 90°, β ≈ 90-110° |
| Resolution | < 0.8 Å |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (GooF) | ~1.0 |
| Bond Lengths & Angles | Consistent with standard values for C-C, C-O, C-N, etc. |
| Absolute Stereochemistry | Determined if a chiral space group is present |
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, NMR and MS are crucial for initial characterization, confirmation of the molecular formula, and providing complementary information in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms, primarily ¹H and ¹³C, and their connectivity.[11][12][13]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[11][14][15]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and correlations to assign the structure.
Expected NMR Data for this compound (in CDCl₃):
| Proton/Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenoxy & Phenyl rings) | 6.9 - 7.5 (multiplets) | 115 - 160 |
| Methine Proton (-CH(OH)CN) | ~5.5 (singlet) | ~65 |
| Hydroxyl Proton (-OH) | Broad singlet, variable | - |
| Nitrile Carbon (-CN) | - | ~120 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.[14][16][17]
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for small molecules.[16][18]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[18]
-
Detection and Spectrum Generation: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data for this compound:
| Ion | Expected m/z | Interpretation |
| [M]⁺ (Molecular Ion) | 225.08 | Molecular weight of C₁₄H₁₁NO₂ |
| [M-HCN]⁺ | 198.07 | Loss of hydrogen cyanide, a characteristic fragmentation of cyanohydrins. |
| [C₆H₅O]⁺ | 93.03 | Fragment corresponding to the phenoxy group. |
| [C₆H₅]⁺ | 77.04 | Fragment corresponding to a phenyl group. |
Analytical Techniques Workflow Diagram
Caption: Integrated workflow for the structural confirmation of an organic molecule.
Comparative Analysis and Conclusion
The following table provides a direct comparison of the three analytical techniques for the structural confirmation of this compound.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing.[3] | Chemical shifts, coupling constants, providing information on atomic connectivity.[19] | Mass-to-charge ratio of the molecular ion and its fragments.[20] |
| Sample Requirements | High-quality single crystal.[3] | Soluble sample in a deuterated solvent.[11] | Small amount of sample, soluble or directly ionizable. |
| Structural Information | Unambiguous determination of absolute stereochemistry and conformation.[1] | Detailed information about the chemical environment and connectivity of atoms.[19] | Provides molecular weight and elemental formula; fragmentation aids in identification.[20] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain.[4] | Does not provide information on the absolute 3D arrangement in space. | Does not provide detailed connectivity or stereochemical information. |
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to ensuring a safe laboratory environment and the protection of our ecosystem. The handling and disposal of specialized chemical intermediates like 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a cyanohydrin derivative, demand meticulous attention to detail and an unwavering commitment to safety. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance.
The core principle governing the disposal of this compound is the management of its inherent hazards. As a cyanohydrin, it is classified as highly toxic and can release deadly hydrogen cyanide (HCN) gas under certain conditions. Therefore, every step, from initial handling to final disposal, must be executed with the explicit goal of mitigating risk to personnel and the environment.
Hazard Assessment and Immediate Safety Protocols
This compound, also known as 3-Phenoxybenzaldehyde cyanohydrin, presents multiple health hazards. Exposure can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is also known to cause serious skin and eye irritation or damage.[3][4][5]
The primary chemical risk stems from its potential to decompose. Cyanohydrins can revert to their constituent aldehyde/ketone and hydrogen cyanide. This decomposition is accelerated by heat, moisture, or a shift in pH, particularly contact with acids, which can rapidly liberate lethal HCN gas.[6][7][8][9]
Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6][10] Ensure that all sources of ignition are absent, and use spark-proof tools when handling containers.[10][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Given the compound's high toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, which must be worn at all times when handling the pure substance, its solutions, or associated waste.
| Body Area | Required PPE | Rationale & Specifications |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against dermal absorption, which can be fatal. Ensure gloves are rated for nitrile compounds and dispose of them as hazardous waste after use.[7][8][10] |
| Body | Chemical-resistant lab coat or apron | Prevents contact with clothing and skin. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][5][11] |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes and potential aerosol generation. Standard safety glasses are insufficient.[3][11] |
| Respiratory | NIOSH-approved respirator (if needed) | Mandatory if working outside a fume hood, during a large spill, or where ventilation is inadequate. A self-contained breathing apparatus (SCBA) is required for emergency response.[3][10][12] |
Disposal Workflow: From Spills to Bulk Waste
Disposal procedures must be methodical. The following workflow provides a decision-making and action framework for managing spills and routine waste.
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// Connections Start -> Assess; Assess -> SmallSpill [label="Yes"]; Assess -> LargeSpill [label="No"]; Start -> BulkDisposal [label="Routine Waste"];
SmallSpill -> Contain -> Collect -> Decontaminate -> Package; Package -> FinalDisposal;
LargeSpill -> Evacuate -> Alert -> Professional; Professional -> FinalDisposal;
BulkDisposal -> Store -> Segregate -> Request; Request -> FinalDisposal; }
Caption: Decision workflow for disposal of this compound.A. Small Spill Management (<100 mL, contained within a fume hood)
-
Ensure Containment: Confirm the spill is entirely within the chemical fume hood. Keep the sash at the lowest practical height.
-
Absorb Material: Cover the spill with an inert absorbent material such as vermiculite, sand, or specialized chemical sorbent pads.[3][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbed material and any remaining solids.[10][11] Place it into a designated, robust, and sealable container labeled "Hazardous Waste: this compound".[3][10]
-
Decontaminate Surfaces:
-
First, wipe the spill area with a pH 10 buffer solution to maintain alkaline conditions and prevent HCN generation.[6]
-
Next, wipe the area with a freshly prepared 10% bleach solution, which helps oxidize the cyanide.[6]
-
Finally, perform a final wipe with water.
-
All wipes and cleaning materials must be placed in the same hazardous waste container.[6]
-
-
Final Disposal: Seal the container and manage it as hazardous waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste handler.[3][4]
B. Large Spill Management (>100 mL or any spill outside a fume hood)
A spill of this nature is a high-hazard emergency.[13]
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the laboratory.[10][13]
-
Isolate the Area: Close the laboratory doors to contain vapors.[13] Do not attempt to clean it up yourself.
-
Alert Authorities: From a safe location, call emergency services (911) and your institution's EHS or emergency response team.[13][14] Provide the chemical name, location, and estimated quantity of the spill.
-
Await Professional Response: Only trained hazardous materials personnel equipped with appropriate respiratory protection (SCBA) should enter the area to manage the cleanup.[12][13]
C. Bulk and Routine Waste Disposal
This protocol applies to unused product, reaction byproducts, and heavily contaminated materials.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical, tightly sealed, and stored in a secondary containment bin.[1][6][10]
-
Waste Segregation: This is a critical step. Store the cyanide-containing waste container away from all incompatible materials, especially acids and strong oxidizers.[8][15] Storing cyanide waste near an acid is a severe safety violation that could have lethal consequences.
-
Labeling and Documentation: Label the container clearly with "Hazardous Waste," the full chemical name, and an indication of the nitrile/cyanide hazard. Follow all institutional and local regulations for waste tracking.
-
Arrange for Pickup: Contact your EHS office or a licensed hazardous waste disposal service to arrange for pickup and transport.[1][16] The primary disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle the toxic combustion products.[1][10]
Regulatory Compliance
Disposal of this compound falls under strict regulatory control. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). While specific waste codes should be determined by a qualified EHS professional, organic nitrile compounds often fall under codes such as D003 (reactivity, for cyanide-containing wastes) or may be classified based on their toxicity.[11] Always consult your local, state, and federal regulations to ensure complete and accurate classification.[11][16]
By adhering to these rigorous procedures, you fulfill your professional duty to maintain a safe laboratory, protect your colleagues, and ensure that scientific advancement does not come at the cost of environmental integrity.
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Navigating the Safe Handling of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Comprehensive Guide
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. Among these, cyanohydrins such as 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile serve as versatile intermediates.[1][2][3] However, their utility is matched by significant toxicological risks inherent to their cyanohydrin structure, which can readily release cyanide ions.[4] This guide provides a comprehensive, in-depth framework for the safe handling, operational use, and disposal of this compound, ensuring the well-being of laboratory personnel and environmental integrity.
Understanding the Hazard: The Chemical Profile of this compound
This compound, also known as 3-Phenoxybenzaldehyde cyanohydrin, is a compound that demands meticulous handling due to its acute toxicity.[5] The primary hazard stems from its classification as a cyanohydrin, a class of organic compounds that can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[4][6] Ingestion, inhalation, or skin contact with this compound can be fatal.[5]
Safety data sheets (SDS) for this compound consistently highlight its severe hazard profile:
-
Acute Toxicity: Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[5][7]
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[5][7]
-
Allergic Reactions: May cause an allergic skin reaction.[7]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7]
The cyanide ion (CN-) is a potent cellular toxin that inhibits aerobic respiration, leading to rapid onset of severe symptoms.[6] Mild exposure can cause weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[6][8] Severe poisoning can lead to convulsions, loss of consciousness, and death.[9]
The Blueprint for Safety: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is non-negotiable when handling this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work with this compound, including weighing, preparation of solutions, and reactions, must be conducted within a certified chemical fume hood.[6][10][11] This is critical to prevent the inhalation of any potential hydrogen cyanide gas that may be released.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[12]
-
Emergency Equipment: An ANSI-approved eyewash station and safety shower must be immediately accessible, within a 10-second travel time from the work area.[8] All personnel must be trained on their location and operation.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[8] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents used with cyanohydrins.[13][14][15] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield are required.[11] | This combination protects against splashes to the eyes and face, which can cause severe damage. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[8][11] For larger quantities or splash risks, a chemical-resistant apron is also recommended.[8] | This ensures maximum skin coverage to prevent accidental contact. |
| Respiratory Protection | While a properly functioning fume hood is the primary control, a risk assessment may indicate the need for a respirator, particularly for emergency situations.[16] | If required, personnel must be medically cleared, fit-tested, and trained in the use of the specific respirator. |
Step-by-Step Operational Plan: From Receipt to Reaction
A detailed, procedural approach is vital to minimize risk at every stage of handling this compound.
Procurement and Storage
-
Minimize Inventory: Purchase only the smallest quantity of the chemical necessary for your immediate research needs.[10]
-
Secure Storage: Store this compound in a well-ventilated, cool, dry, and designated area.[17] It must be stored away from incompatible materials, particularly acids, which can accelerate the release of hydrogen cyanide gas.[6][10] The storage cabinet should be clearly labeled with a "Toxic" hazard warning and be accessible only to authorized personnel.
Handling and Preparation
-
Pre-Work Checklist:
-
Weighing and Transfer:
-
If possible, weigh the solid material inside the fume hood.
-
If the balance is outside the hood, use a tared, sealed container to transport the chemical to the hood.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent in the fume hood.
-
Use a magnetic stirrer to ensure gentle and complete dissolution.
-
Keep all containers clearly labeled and sealed when not in use.
-
Reaction and Quenching
-
Reaction Setup: All reactions involving this compound must be conducted in a fume hood. The reaction vessel should be equipped with appropriate temperature and pressure monitoring devices.
-
Quenching: At the end of the reaction, any residual cyanohydrin must be quenched safely. This typically involves the slow addition of a basic solution (e.g., dilute sodium hydroxide) to hydrolyze the cyanohydrin, followed by treatment with an oxidizing agent like sodium hypochlorite (bleach) to convert the cyanide to the less toxic cyanate.[6] This process should be performed with extreme caution, as the addition of bleach to a basic cyanide solution can be exothermic.
Emergency Response: A Plan for the Unexpected
Rapid and correct response to an emergency is critical to mitigate the severe consequences of exposure to this compound.
Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance.[6][8]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][11] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a 10% bleach solution, followed by a thorough wash with soap and water.[6]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately, alerting all personnel.[6][17]
-
Close the laboratory doors and post a warning sign.
-
Contact your institution's emergency response team and provide them with the details of the spill, including the chemical name and quantity.
-
Do not re-enter the area until it has been cleared by trained emergency responders.
-
Compliant Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
Waste Collection
-
Segregated Waste Streams: Maintain separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.
-
Container Integrity: Use chemically resistant containers that are in good condition and have secure lids.
Decontamination and Disposal
-
Aqueous Waste: Acidic aqueous waste containing cyanide must be neutralized to a pH above 10 with a base like sodium hydroxide before any further treatment.[6] The basic cyanide solution can then be treated with an excess of sodium hypochlorite (bleach) to oxidize the cyanide to cyanate.[1][6] This should be done in a fume hood with stirring, and the mixture should be allowed to react for several hours.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a sealed, labeled hazardous waste container.
-
Final Disposal: All treated and untreated waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safely handling this compound, from procurement to disposal, including emergency procedures.
Conclusion
Working with this compound necessitates a profound respect for its hazardous properties and an unwavering commitment to safety protocols. By understanding the risks, implementing robust engineering controls, consistently using the correct PPE, and adhering to detailed operational and disposal plans, researchers can confidently and safely utilize this valuable chemical intermediate in their pursuit of scientific advancement. The information provided in this guide, when integrated into a comprehensive laboratory-specific Chemical Hygiene Plan, will empower your team to handle this compound with the highest degree of safety and responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
